N-(3-Acetylphenyl)-2-chloroacetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQTKCUEGIERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345796 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42865-69-0 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of N-(3-Acetylphenyl)-2-chloroacetamide
For correspondence: Senior Application Scientist, Gemini Division, Google Research
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] It serves as a versatile intermediate for the synthesis of a wide array of more complex molecules and heterocyclic systems, many of which exhibit notable biological activities.[2][3] This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, spectroscopic profile, and key reactivity patterns. The document is intended for researchers, scientists, and professionals in drug development who utilize chloroacetamide-based synthons in their work.
Introduction and Molecular Identity
This compound is an aromatic amide derivative. Its structure features a central benzene ring substituted at the meta-position with an acetyl group (-COCH₃) and an N-chloroacetylamino group (-NHCOCH₂Cl).[1] This unique arrangement of functional groups—an electrophilic chloroacetyl moiety and a ketone—renders it a valuable and reactive building block in multi-step synthesis.[2] The N-aryl-2-chloroacetamide class, to which this compound belongs, is widely recognized for its diverse biological potential, with derivatives showing antimicrobial, anti-inflammatory, and antioxidant properties.[1][4]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The compound is typically supplied as a stable, white to off-white crystalline solid, suitable for standard laboratory handling and storage at room temperature.[1][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42865-69-0 | [1][6][7] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][6][7] |
| Molecular Weight | 211.65 g/mol | [1][5][7] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 112-114 °C | [1] |
| Solubility | Limited in water; Soluble in ethanol, acetone, DMSO | [1] |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [6][8] |
| InChIKey | HLFQTKCUEGIERF-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Insight
The most common and direct synthesis of this compound involves the nucleophilic acyl substitution reaction between 3'-aminoacetophenone and chloroacetyl chloride.[1][2]
Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol
-
Preparation: To a solution of 3'-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid in a round-bottom flask, add a base like potassium carbonate or triethylamine (1.1-1.5 eq).[1][9] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring. The exothermic nature of the reaction necessitates controlled addition to prevent side reactions.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).[10]
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water to remove any remaining salts, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[1][10]
Spectroscopic and Analytical Characterization
| Technique | Characteristic Features |
| FT-IR (cm⁻¹) | ~3250-3300 (N-H stretch, amide), ~1680-1700 (C=O stretch, ketone), ~1650-1670 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~750-800 (C-Cl stretch).[10][11] |
| ¹H NMR (δ, ppm) | ~10.0 (s, 1H, NH ), ~7.5-8.2 (m, 4H, Ar -H), ~4.3 (s, 2H, Cl-CH₂ ), ~2.6 (s, 3H, CH₃ ). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |
| ¹³C NMR (δ, ppm) | ~198 (C=O, ketone), ~165 (C=O, amide), ~118-140 (aromatic carbons), ~43 (Cl-C H₂), ~27 (C H₃). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ at ~211 and [M+2]⁺ at ~213 (due to ³⁵Cl/³⁷Cl isotopes).[6][11] |
Chemical Reactivity and Synthetic Utility
The primary hub of reactivity in this compound is the C-Cl bond of the chloroacetyl group. The chlorine atom is an effective leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2][12]
Nucleophilic Substitution
This is the most synthetically valuable reaction for this compound. It readily reacts with nitrogen, sulfur, and oxygen nucleophiles to displace the chloride ion, forming new C-N, C-S, or C-O bonds. This reactivity is the foundation for its use as a precursor to various heterocyclic compounds like thiazoles, benzothiazoles, and thiophenes.[2][3][12]
Figure 3: Key reaction pathway via nucleophilic substitution.
This facile substitution allows for the straightforward introduction of the N-(3-acetylphenyl)acetamido moiety onto other molecules, serving as a critical step in the synthesis of targeted bioactive agents.[3]
Biological and Pharmacological Context
While this compound is primarily an intermediate, the broader class of N-aryl-2-chloroacetamides and their derivatives have demonstrated significant potential in pharmacology and agriculture.[1][2]
-
Antimicrobial Activity: Derivatives have shown promising broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal properties.[1][4]
-
Anti-inflammatory and Antioxidant: Certain derivatives have exhibited anti-inflammatory and antioxidant capabilities, in some cases comparable to standard reference compounds.[1][3]
-
Cancer Research: Preliminary studies suggest potential applications in oncology, with some evidence of inhibiting reactive oxygen species production in cancer cells and inducing apoptosis.[1]
-
Agrochemicals: The chloroacetamide scaffold is a known herbicidal pharmacophore, indicating potential applications in the development of new agrochemicals.[1]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6]
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H318: Causes serious eye damage. |
| Target Organ Toxicity | H335: May cause respiratory irritation. |
(Source: GHS classifications from PubChem)[6]
Recommended Handling Procedures: [1]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
This compound is a functionally rich and synthetically versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its chloroacetyl group make it an invaluable tool for medicinal chemists and organic synthesis professionals. The demonstrated biological potential of its derivatives continues to drive research into new applications in drug discovery and materials science. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.
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This compound | C10H10ClNO2 | CID 607174 . PubChem, National Center for Biotechnology Information. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests . PubMed Central, National Institutes of Health. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. [Link]
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This compound (C10H10ClNO2) . PubChemLite. [Link]
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Scheme 4. Synthesis of N-substituted chloroacetamides . ResearchGate. [Link]
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2) . ResearchGate. [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide . ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]
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3'-Aminoacetophenone | C8H9NO | CID 7417 . PubChem, National Center for Biotechnology Information. [Link]
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N-(3-Acetylphenyl)-2-chloroacetamide molecular structure and formula.
An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide
Executive Summary
This compound is a chemical compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive chloroacetamide group and a meta-substituted acetylphenyl ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, spectroscopic signature, and biological applications, intended for researchers and professionals in drug development.
Section 1: Chemical Identity and Molecular Structure
This compound is an aromatic amide. The core structure consists of an acetanilide backbone where the phenyl ring is substituted at the meta-position with an acetyl group (CH₃CO-), and the nitrogen atom of the amide is attached to a chloroacetyl group (-COCH₂Cl).
Nomenclature and Identifiers
Proper identification is critical in research and development. The compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 42865-69-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][4][5][6] |
| PubChem CID | 607174 | [1][3] |
| InChI | InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | [1][2][3] |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1][2][7] |
Molecular Formula and Weight
The molecular formula of the compound is C₁₀H₁₀ClNO₂.[1][2][4][5][6] This composition gives it a molecular weight of approximately 211.64 g/mol .[1][2][3][5]
Structural Elucidation
The molecule's architecture is defined by three key functional groups attached to a central benzene ring:
-
Acetyl Group (-COCH₃): Located at the meta-position (C3) of the phenyl ring.
-
Amide Linkage (-NHCO-): Connects the phenyl ring to the chloroacetyl group.
-
Chloroacetyl Group (-COCH₂Cl): A highly reactive moiety due to the electrophilic carbon attached to the chlorine atom.
Caption: 2D representation of this compound.
The presence of the chloroacetamide functional group attached to an acetyl-substituted phenyl ring makes this compound a valuable precursor in organic synthesis.[2]
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including its suitability for specific experimental conditions and its pharmacokinetic profile.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Weight | 211.64 g/mol | [1][2] |
| Melting Point | 112-114°C | [2] |
| Boiling Point | Data not extensively documented | [2][3] |
| Appearance | Crystalline solid (expected) |
The well-defined melting point range suggests good crystalline purity and structural uniformity.[2]
Solubility Profile and Rationale
This compound has limited solubility in water.[2] This is attributed to the hydrophobic nature of the aromatic phenyl ring. However, it displays enhanced solubility in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[2] The amide group can participate in hydrogen bonding, which contributes to its solubility in these polar organic media, facilitating its use in various synthetic reactions and analytical procedures.[2]
Section 3: Synthesis and Chemical Reactivity
The utility of this compound as a building block stems from its straightforward synthesis and the reactivity of its chloroacetyl moiety.
Standard Synthesis Protocol: Chloroacetylation of 3-Aminoacetophenone
The most common synthesis route involves the reaction of 3-aminoacetophenone with chloroacetyl chloride.[2] This is a standard N-acylation reaction.
Causality Behind Experimental Choices:
-
Starting Material: 3-aminoacetophenone provides the necessary acetylphenyl backbone.
-
Reagent: Chloroacetyl chloride is a highly reactive acylating agent, readily reacting with the amino group.
-
Solvent: A solvent like glacial acetic acid or dichloromethane (DCM) is often used.[2][8][9] These solvents are suitable for dissolving the reactants and are relatively inert under the reaction conditions.
-
Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8][9]
-
Temperature Control: The reaction is typically performed at controlled temperatures (e.g., room temperature) to prevent side reactions and ensure high purity of the product.[2][8][9]
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Addition of Base: Add a base like potassium carbonate to the solution.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours (typically 3 hours or more), monitoring completion with thin-layer chromatography (TLC).[8][9][10]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[2][10]
Caption: General workflow for the synthesis of this compound.
Key Chemical Reactions
The primary site of reactivity is the electrophilic methylene carbon (-CH₂Cl) of the chloroacetamide group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions .[2][11][12] This reactivity is the cornerstone of its application as a synthetic intermediate.
-
Reaction with N-nucleophiles: Amines can displace the chloride to form glycine amide derivatives.
-
Reaction with S-nucleophiles: Thiols and mercapto-heterocycles react to yield thioether derivatives.[13]
-
Reaction with O-nucleophiles: Alcohols or phenols can substitute the chloride, although this is less common.
This versatility allows for the construction of more complex molecules and various heterocyclic systems, which is a key strategy in modern drug discovery.[11]
Caption: Reactivity of this compound with nucleophiles.
Section 4: Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for:
-
N-H stretch: ~3280 cm⁻¹ (secondary amide)
-
C=O stretch (amide): ~1670 cm⁻¹
-
C=O stretch (ketone): ~1680 cm⁻¹ (distinct or overlapping with amide C=O)
-
N-H bend: ~1600 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
-
-
¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to:
-
Acetyl protons (-CH₃): A singlet around δ 2.5 ppm.
-
Chloroacetyl protons (-CH₂Cl): A singlet around δ 4.3 ppm.
-
Aromatic protons: A complex multiplet pattern between δ 7.5 and 8.1 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Amide proton (-NH): A broad singlet at lower field, typically > δ 10 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would show signals for:
-
Acetyl methyl carbon: ~δ 26 ppm.
-
Chloroacetyl methylene carbon: ~δ 43 ppm.
-
Aromatic carbons: Multiple signals between δ 118-140 ppm.
-
Amide carbonyl carbon: ~δ 165 ppm.
-
Ketone carbonyl carbon: ~δ 197 ppm.
-
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 211), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.
Section 5: Applications in Research and Development
This compound serves primarily as a key intermediate in the synthesis of novel compounds with potential therapeutic value.[2]
Role as a Synthetic Intermediate
Its bifunctional nature (an electrophilic chloroacetyl group and a ketone) allows for sequential or one-pot reactions to build diverse molecular scaffolds. It is a precursor for synthesizing various nitrogen- and sulfur-containing heterocycles, which are prominent structures in many approved drugs.[11][13]
Documented Biological Activities
The broader class of N-aryl-2-chloroacetamides is known for a wide range of biological activities.[2][10][14]
-
Antimicrobial Activity: Derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity.[2][13][14] The biological effect often varies based on the substituents on the phenyl ring.[14]
-
Anti-inflammatory and Anticancer Research: Some studies suggest that this compound and its derivatives may have applications in cancer research, potentially by inhibiting reactive oxygen species and inducing apoptosis.[2] However, this research is still in preliminary stages.
Section 6: Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
Hazard Identification
According to the Globally Harmonized System (GHS), the compound is associated with the following hazards:[1]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin | Acute toxicity, dermal |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H318 | Causes serious eye damage | Serious eye damage/irritation |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
Recommended Handling Protocols
Given the hazards, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Room temperature storage is generally acceptable.[3]
-
Stability: The compound is generally stable under recommended storage conditions.
References
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- 4. scbt.com [scbt.com]
- 5. 42865-69-0 CAS MSDS (N-(3-ACETYL-PHENYL)-2-CHLORO-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
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- 14. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0)
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of N-(3-Acetylphenyl)-2-chloroacetamide, registered under CAS number 42865-69-0. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its structural attributes, solubility, stability, and reactivity, underpinned by established experimental protocols and safety considerations. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and to empower further research and application of this compound.
Introduction and Chemical Identity
This compound is a member of the N-aryl-2-chloroacetamide class of compounds, which are recognized for their diverse biological activities and utility as intermediates in medicinal chemistry.[1] Its structure features a chloroacetamide functional group linked to a phenyl ring substituted with an acetyl group at the meta-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.
Table 1: Core Chemical Identity of CAS 42865-69-0
| Identifier | Value | Source(s) |
| CAS Number | 42865-69-0 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [2] |
| Molecular Weight | 211.65 g/mol | [2] |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [2] |
| InChIKey | HLFQTKCUEGIERF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 112-114 °C | [1] |
| Boiling Point | Data not extensively documented | [1] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). | [1] |
| LogP (Predicted) | 1.7 | [2] |
The limited aqueous solubility is attributed to the hydrophobic nature of the aromatic ring and the chloroacetyl group.[1] However, its solubility in common organic solvents facilitates its use in various synthetic and analytical procedures.[1]
Synthesis and Purification
The primary and most common method for the synthesis of this compound is through the chloroacetylation of 3-aminoacetophenone.[1] This reaction is a nucleophilic acyl substitution where the amino group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-aminoacetophenone
-
Chloroacetyl chloride
-
Glacial acetic acid (or another suitable solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 3-aminoacetophenone in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature between 25-30°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it thoroughly.[3]
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.[1]
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the N-H stretch of the amide, the C=O stretches of the amide and the acetyl group, and the C-Cl stretch.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methylene protons of the chloroacetyl group, and the amide proton.[4] The ¹³C NMR will show characteristic chemical shifts for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.[4]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[3]
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily centered around the electrophilic nature of the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[5] This reactivity allows for the synthesis of a variety of derivatives by reacting it with different nucleophiles (e.g., amines, thiols, alcohols).[5]
Information on the long-term stability of this compound is not extensively detailed in the available literature. However, as with other chloroacetamides, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent degradation.[6]
Potential Applications and Biological Activity
This compound and related N-aryl-2-chloroacetamides have been investigated for a range of biological activities.
-
Antibacterial Activity: Some studies have indicated that this compound exhibits broad-spectrum antibacterial activity.[1]
-
Anticancer Research: Preliminary research suggests potential applications in cancer research, with some findings indicating it might induce apoptosis in cancer cells.[1]
-
Synthetic Intermediate: Its primary application is as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[5]
It is important to note that the research into the biological activities of this specific compound is still in its early stages, and further studies are required to validate these initial findings.
Caption: Logical relationships of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation and serious eye damage.[2]
-
May cause respiratory irritation.[2]
Recommended safety precautions include:
-
Working in a well-ventilated fume hood.[1]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]
-
Avoiding the formation of dust and aerosols.[7]
-
Washing hands thoroughly after handling.
In case of exposure, it is crucial to seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound (CAS No. 42865-69-0) is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. Its reactivity makes it a valuable building block for the synthesis of novel compounds with potential biological activities. While preliminary studies on its antimicrobial and anticancer properties are promising, further in-depth research is necessary to fully elucidate its therapeutic potential. Adherence to appropriate safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists and researchers working with this compound.
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IUPAC name and synonyms for N-(3-Acetylphenyl)-2-chloroacetamide.
An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide for Researchers and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule that has garnered interest within the scientific community for its utility as a synthetic intermediate and its potential biological activities. Structurally, it features a reactive α-chloroacetamide moiety and a phenyl ring substituted with an acetyl group at the meta-position. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic systems and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and known applications, with a focus on its relevance to chemical synthesis and drug discovery.
Compound Identification and Chemical Structure
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. This compound is systematically identified by several key descriptors, summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 42865-69-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][3] |
| Molecular Weight | 211.64 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1] |
| InChI Key | HLFQTKCUEGIERF-UHFFFAOYSA-N | [1] |
The molecule's structure, featuring an acetamide linker between a 3-acetylphenyl group and a chloromethyl group, is the primary determinant of its chemical behavior.
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The Versatile Bioactivity of N-Aryl-2-Chloroacetamides: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
N-aryl-2-chloroacetamides represent a class of organic compounds characterized by a central acetamide backbone, where the amide nitrogen is substituted with an aryl group and a chlorine atom is attached to the alpha-carbon. This seemingly simple chemical architecture, however, gives rise to a remarkable spectrum of biological activities, establishing it as a "privileged scaffold" in medicinal chemistry and agrochemical research. The inherent reactivity of the α-chloro group, coupled with the diverse electronic and steric properties that can be modulated on the N-aryl ring, allows for the fine-tuning of these molecules to target a wide array of biological processes.[1][2][3] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of N-aryl-2-chloroacetamides, offering critical insights for researchers and professionals engaged in the development of novel therapeutic and crop protection agents.
The chemical reactivity of N-aryl-2-chloroacetamides is largely dictated by the susceptibility of the chlorine atom to nucleophilic substitution.[1][2] This property is fundamental to their biological activity, as they can act as alkylating agents, covalently modifying biological macromolecules such as proteins and nucleic acids.[4][5] This guide will delve into the specific applications of this reactivity across various biological domains.
Core Synthesis Strategy: A Versatile and Accessible Route
A primary advantage of N-aryl-2-chloroacetamides in research and development is their straightforward and versatile synthesis. The most common and efficient method involves the chloroacetylation of a corresponding aryl amine.[1][3]
General Synthesis Protocol: Chloroacetylation of Aryl Amines
This protocol outlines the fundamental steps for the synthesis of N-aryl-2-chloroacetamides.
Materials:
-
Substituted aryl amine (0.02 mol)
-
Chloroacetyl chloride (0.03 mol)
-
Anhydrous benzene or dichloromethane
-
Triethylamine (TEA) (catalytic amount, 2-3 drops)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle/water bath
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry reaction vessel, dissolve the substituted aryl amine in anhydrous benzene or dichloromethane.
-
To this solution, add chloroacetyl chloride and a catalytic amount of triethylamine.[1][6]
-
The reaction mixture is then stirred and heated under reflux for a period of 2 to 4 hours.[1][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the N-aryl-2-chloroacetamide product.
-
The resulting solid is collected by filtration and washed with the solvent used for the reaction to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-2-chloroacetamide.[6]
Causality in Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Triethylamine (TEA): TEA acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
Reflux: Heating the reaction under reflux increases the reaction rate, allowing for the completion of the synthesis in a reasonable timeframe.
-
Recrystallization: This purification technique is essential to obtain a product with high purity, which is critical for accurate biological evaluation.
A Spectrum of Biological Activities: From Microbes to Malignancies
The N-aryl-2-chloroacetamide scaffold has been extensively explored, revealing a broad range of biological activities. This section will detail the most significant of these, providing insights into their mechanisms of action and structure-activity relationships (SAR).
Antimicrobial Activity: A Promising Avenue for Combating Pathogens
N-aryl-2-chloroacetamides have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[7]
Numerous studies have confirmed the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[8][9] For instance, synthesized N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and, to a lesser extent, Escherichia coli.[8][9] The antimicrobial activity is often influenced by the nature and position of substituents on the phenyl ring.[8] Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have been identified as particularly active, a characteristic attributed to their high lipophilicity, which facilitates passage through the bacterial cell membrane.[8][9]
In addition to their antibacterial properties, N-aryl-2-chloroacetamides have also been shown to be moderately to highly effective against pathogenic yeasts like Candida albicans.[7][8] The structural features that enhance antibacterial activity, such as lipophilicity, also tend to contribute to their antifungal potential.
The primary mechanism underlying the antimicrobial activity of N-aryl-2-chloroacetamides is believed to be their ability to act as alkylating agents.[5] By covalently modifying essential biomolecules within the microbial cell, such as enzymes and structural proteins, they disrupt critical cellular functions, leading to growth inhibition and cell death.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The potential of N-aryl-2-chloroacetamides as anticancer agents has garnered significant attention. Their cytotoxic effects have been observed across a variety of cancer cell lines.
Studies on N-aryl-N'-(2-chloroethyl)ureas, which share a similar reactive moiety, have provided valuable SAR insights. These studies indicate that specific substitutions on the phenyl ring, such as a branched alkyl chain or a halogen at the 4-position, are crucial for significant cytotoxicity.[10] For N-phenyl-2,2-dichloroacetamide analogues, 3,5-disubstitution on the phenyl ring has been shown to yield potent anticancer activity, with compounds like N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide inducing apoptosis in non-small cell lung cancer cells.[11]
The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key cellular processes. Several mechanisms have been proposed:
-
Alkylation of Tubulin: Some N-aryl-N'-(2-chloroethyl)ureas have been shown to act as antimitotic agents by selectively alkylating β-tubulin, leading to microtubule depolymerization and cell cycle arrest.[10]
-
Enzyme Inhibition: Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates can bind to and inhibit Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.
-
FGFR Inhibition: A novel chloroacetamide derivative has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[12]
The following diagram illustrates a proposed mechanism of action for the anticancer activity of certain N-aryl-2-chloroacetamides involving GST inhibition.
Caption: Proposed mechanism of anticancer activity via GST inhibition.
Herbicidal and Fungicidal Activity: Protecting Crops from Pests and Diseases
N-aryl-2-chloroacetamides have a long history of use in agriculture as herbicides and fungicides.
Chloroacetamides are widely used as pre-emergent herbicides to control annual grasses and some broadleaf weeds in major crops.[5] Their herbicidal action is attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is essential for plant growth and development.[5] The efficacy of these herbicides is influenced by their chemical reactivity and molecular structure, with factors like lipophilicity playing a crucial role in their uptake and translocation within the plant.[4] Interestingly, a reduced level of N-alkylating reactivity has been correlated with improved herbicidal efficacy.[4]
The fungicidal properties of N-aryl carbamates, a related class of compounds, have been well-documented.[13] The substituents on the N-phenyl ring significantly impact their antifungal activity. For example, di-substituted N-aryl carbamates, particularly those with chloro or bromo substituents, have shown promising broad-spectrum antifungal activities.[13]
Quantitative Data Summary
To provide a clearer perspective on the potency of N-aryl-2-chloroacetamides, the following table summarizes key biological activity data from various studies.
| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |
| N-chloro aryl acetamide derivative | Staphylococcus aureus | MIC | 20 µg/mL | [6] |
| N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide | A549 (non-small cell lung cancer) | IC50 | 2.84 µM | [11] |
| 2-chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia) | Cytotoxic | Significant | |
| 2-chloroacetamides with thiazole scaffold | MDA-MB-231 (triple-negative breast cancer) | Cytotoxic | Significant | |
| N-aryl carbamate (1af) | Fusarium graminearum | EC50 | 12.50 µg/mL | [13] |
| N-aryl carbamate (1z) | Fusarium oxysporum | EC50 | 16.65 µg/mL | [13] |
Experimental Protocols: A Guide to Biological Evaluation
This section provides standardized protocols for assessing the biological activity of N-aryl-2-chloroacetamides.
Protocol 1: Antibacterial Susceptibility Testing (Agar Diffusion Method)
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[7]
Materials:
-
Nutrient agar plates
-
Cultures of test bacteria (e.g., E. coli, S. aureus)
-
Synthesized N-aryl-2-chloroacetamide compounds
-
Solvent (e.g., DMF)
-
Positive control (e.g., Gentamicin)
-
Sterile paper discs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and evenly spread it onto the surface of a nutrient agar plate.
-
Dissolve the synthesized compounds in a suitable solvent to a known concentration.
-
Impregnate sterile paper discs with the compound solutions and the positive control. A disc with the solvent alone serves as a negative control.
-
Carefully place the discs on the surface of the inoculated agar plate.
-
Incubate the plates at 30-37°C for 24 hours.[7]
-
Measure the diameter of the inhibition zone (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
Materials:
-
Cancer cell lines (e.g., H1581)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized N-aryl-2-chloroacetamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the workflow of the MTT assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
N-aryl-2-chloroacetamides have unequivocally demonstrated their versatility as a scaffold for the development of a wide range of biologically active compounds. Their straightforward synthesis, coupled with the vast chemical space that can be explored through substitution on the aryl ring, makes them an attractive starting point for drug discovery and agrochemical development programs. The insights into their mechanisms of action, particularly their role as alkylating agents and enzyme inhibitors, provide a solid foundation for rational drug design.
Future research in this area should focus on several key aspects:
-
Target Identification and Validation: While general mechanisms have been proposed, further studies are needed to identify the specific molecular targets of N-aryl-2-chloroacetamides in various organisms.
-
Selectivity and Toxicity: A critical challenge in developing these compounds for therapeutic use is to enhance their selectivity towards target cells or organisms while minimizing toxicity to host cells.
-
Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate large libraries of N-aryl-2-chloroacetamides, followed by high-throughput screening, could accelerate the discovery of new lead compounds with improved potency and selectivity.
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N-(3-Acetylphenyl)-2-chloroacetamide: A Scoping Guide for Medicinal Chemistry Applications
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide emerges as a molecule of significant interest in modern medicinal chemistry, primarily due to its intrinsic chemical architecture. This guide provides a comprehensive technical overview of its potential therapeutic applications, grounded in the established roles of its core functional groups: the chloroacetamide moiety, a well-documented electrophilic "warhead," and the N-acetylphenyl scaffold. We will explore its promise as a covalent inhibitor in oncology and inflammatory diseases, provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, and outline a strategic path for its development from a lead compound to a potential clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in novel therapeutic discovery.
Introduction: The Rationale for this compound
The pursuit of novel therapeutics often begins with identifying chemical scaffolds that possess a high potential for biological activity. This compound (Figure 1) is one such compound, distinguished by the strategic combination of two key functional groups.
-
The Chloroacetamide "Warhead": The 2-chloroacetamide group is a reactive electrophile widely employed in the design of covalent inhibitors.[1][2] Covalent drugs form a stable, lasting bond with their target protein, a mechanism that can lead to enhanced potency, prolonged duration of action, and a higher barrier to the development of drug resistance.[3][4] This moiety is particularly adept at targeting nucleophilic amino acid residues, most notably cysteine, which is often found in the active sites of key enzymes implicated in disease.
-
The N-(3-Acetylphenyl) "Guidance System": This aromatic scaffold serves as the "guidance system," responsible for directing the molecule to its specific biological target.[4] Its structure provides a foundation for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) within a protein's binding pocket, ensuring the chloroacetamide warhead is precisely positioned to form a covalent bond. The acetyl group at the meta-position offers a valuable vector for future chemical modification to optimize selectivity and pharmacokinetic properties.
The combination of these features positions this compound as a prime candidate for development as a targeted covalent inhibitor (TCI), a class of drugs that has seen remarkable success in recent years, particularly in oncology.[5]
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | This compound | C₁₀H₁₀ClNO₂ | 211.65 g/mol | 42865-69-0 |
| Table 1: Chemical and Physical Properties of the Core Compound.[6][7] |
Potential Therapeutic Applications
Based on the known activities of N-aryl-2-chloroacetamides and the principles of covalent inhibition, we can hypothesize several promising therapeutic avenues for this molecule.
Oncology: Covalent Inhibition of Kinases and Other Cancer-Associated Proteins
A significant percentage of recently approved covalent drugs target cancer.[8] Many protein kinases, which are central regulators of cell growth and proliferation and are often dysregulated in cancer, contain a conserved cysteine residue in their ATP-binding pocket that is susceptible to covalent modification.[9] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) have achieved clinical success using this mechanism.[5]
Hypothesis: this compound can act as a covalent inhibitor of a cancer-relevant protein containing a strategically located cysteine residue. The N-acetylphenyl group will guide the molecule to the target's binding pocket, allowing the chloroacetamide warhead to irreversibly bind to the cysteine, thereby inactivating the protein and halting downstream oncogenic signaling.
Figure 2: Proposed mechanism of action for this compound as a covalent inhibitor of an upstream Receptor Tyrosine Kinase (RTK), blocking the MAPK/ERK signaling pathway commonly activated in cancer.
Anti-inflammatory and Antimicrobial Applications
The chloroacetamide scaffold is not limited to oncology. Derivatives have shown promise as anti-inflammatory, antibacterial, and antifungal agents.[10][11][12] Inflammatory pathways, such as the NF-κB pathway, are also regulated by cysteine-containing proteins that are viable targets for covalent inhibition. Furthermore, studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides can be effective against bacteria like Staphylococcus aureus and Escherichia coli.[12][13]
Hypothesis: this compound can covalently inhibit key enzymes in inflammatory cascades or essential proteins in microbial pathogens. For instance, it could target a cysteine protease crucial for bacterial survival or an enzyme involved in the production of pro-inflammatory cytokines.
Experimental Workflows and Protocols
To validate these hypotheses, a structured, multi-step experimental plan is required.
Figure 3: A generalized experimental workflow for the evaluation of this compound, from synthesis to cell-based validation.
Chemical Synthesis Protocol
The synthesis of this compound is a straightforward nucleophilic acyl substitution.[14][15]
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[12][14]
Biological Evaluation Protocols
Protocol: Primary Cytotoxicity Screening (MTT Assay)
This assay provides a general measure of the compound's ability to reduce cell viability, a common starting point for anticancer drug screening.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Target Engagement Confirmation (Intact Protein Mass Spectrometry)
This protocol directly confirms the covalent binding of the compound to its target protein.
-
Incubation: Incubate the purified target protein (e.g., a recombinant kinase) with this compound (e.g., 1:1 or 1:5 molar ratio) at room temperature for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a quenching agent or by rapid buffer exchange to remove excess, unbound compound.
-
Sample Preparation: Desalt the protein sample using a C4 ZipTip or similar desalting column.
-
Mass Spectrometry Analysis: Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Covalent modification will result in a mass shift of the protein equal to the molecular weight of the bound fragment of the inhibitor.
-
Data Analysis: Compare the mass spectra of the treated samples to the untreated control. The appearance of a new peak corresponding to the protein-inhibitor adduct confirms covalent binding.
Future Directions: From Hit to Lead
While this compound presents a promising starting point, further medicinal chemistry efforts are essential for its development.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the N-acetylphenyl ring to improve potency and selectivity. For example, altering the position of the acetyl group or introducing other substituents can fine-tune the interactions with the target protein.
-
Warhead Optimization: While effective, the reactivity of the chloroacetamide warhead can be modulated to reduce the potential for off-target effects. Synthesizing analogues with less reactive electrophiles (e.g., chlorofluoroacetamide) may improve the safety profile.[16]
-
Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it has the potential to be a viable drug candidate.
Conclusion
This compound is a strategically designed molecule with significant potential in medicinal chemistry. Its architecture, featuring a proven covalent warhead and a modifiable guidance scaffold, makes it an excellent candidate for the development of targeted covalent inhibitors against a range of diseases, particularly cancer and inflammatory disorders. The experimental workflows detailed in this guide provide a clear and robust pathway for investigating its biological activity, confirming its mechanism of action, and initiating the critical process of lead optimization. Further exploration of this compound and its derivatives is highly warranted and represents a promising frontier in the ongoing search for novel and effective therapeutics.
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A Comprehensive Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide: Synthesis, Reactivity, and Applications
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide is a versatile bifunctional molecule that has garnered significant interest as a key intermediate in organic and medicinal chemistry.[1] Its structure, featuring a reactive chloroacetamide group and a modifiable acetyl moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and pharmacologically active agents. This technical guide provides an in-depth review of its synthesis, chemical properties, and notable applications, with a focus on the underlying chemical principles and practical experimental methodologies. We will explore its role as a building block in drug discovery, highlighting its contributions to the development of new therapeutic candidates.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound belonging to the class of N-aryl-2-chloroacetamides.[1] The molecule consists of a central phenyl ring substituted with an acetyl group at the meta-position and a chloroacetamide group.[1] This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 42865-69-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][3] |
| Molecular Weight | 211.64 g/mol | [1][2][4] |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1][2] |
| InChI Key | HLFQTKCUEGIERF-UHFFFAOYSA-N | [1][2] |
| Appearance | Yellow to light brown crystalline powder | [5] |
| Melting Point | 94-98 °C | |
| Boiling Point | 289-290 °C |
Synthesis: The Chloroacetylation of 3-Aminoacetophenone
The primary and most efficient route for the synthesis of this compound is the N-acylation (specifically, chloroacetylation) of 3-aminoacetophenone.[6][7] This reaction is a classic example of nucleophilic acyl substitution.
Underlying Mechanism and Rationale
The synthesis hinges on the nucleophilic character of the amino group (-NH₂) on the 3-aminoacetophenone ring. This amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the chlorine atom on the acetyl group makes the carbonyl carbon even more electron-deficient, thus facilitating the attack. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures for chloroacetylation.[7][8][9]
Materials:
-
3-Aminoacetophenone (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminoacetophenone (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.[5]
Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques. The melting point should align with the literature value (94-98 °C). Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the chemical structure.[2][10]
Applications in Scientific Research and Development
The utility of this compound stems from its dual reactivity. The chloroacetamide moiety is an excellent electrophile for nucleophilic substitution, while the acetyl group can undergo a wide range of chemical transformations (e.g., condensation, reduction, oxidation).[6][11]
Intermediate in Heterocyclic Synthesis
The compound is a highly valuable building block for synthesizing more complex molecules, particularly various heterocyclic systems.[6] The reactive chlorine atom is readily displaced by N, S, or O nucleophiles, often followed by an intramolecular cyclization to form rings.[6][11] This has been exploited to create derivatives of thiophene, thiazole, and other pharmacologically relevant scaffolds.[6][11][12]
Caption: Reactivity and application pathways of the title compound.
Precursor for Biologically Active Molecules
This compound and its derivatives have demonstrated a range of promising biological activities.[1]
-
Antibacterial Activity: Studies have shown that the compound and its analogues exhibit broad-spectrum antibacterial activity, with effectiveness noted against pathogens like Escherichia coli and Staphylococcus aureus.[1][10] The chloroacetamide moiety is a known pharmacophore that can alkylate biological nucleophiles in pathogens, leading to antimicrobial effects.[7][10]
-
Anticancer Research: Some research indicates potential applications in cancer therapy.[1] It has been suggested that the compound might induce apoptosis (programmed cell death) and inhibit the production of reactive oxygen species in cancer cells.[1]
-
Anti-inflammatory Activity: Derivatives have been investigated for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[8] This makes it a valuable scaffold for developing new anti-inflammatory agents.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via chloroacetylation, combined with the strategic placement of reactive functional groups, provides chemists with a powerful tool for molecular construction. The demonstrated biological activities of its derivatives in antibacterial, anticancer, and anti-inflammatory research underscore its importance as a privileged scaffold in modern drug discovery and development. Future research will likely continue to expand its utility in creating novel heterocyclic systems and therapeutic agents.
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An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(3-Acetylphenyl)-2-chloroacetamide
Foreword: From Known Reactivity to Precise Mechanism
N-(3-Acetylphenyl)-2-chloroacetamide is a molecule of significant interest, belonging to the broader class of chloroacetamides known for their biological activity. While its precise mechanism of action is not yet fully elucidated in publicly available literature, the presence of the electrophilic chloroacetamide "warhead" provides a strong foundation for a hypothesis-driven investigation. This guide is structured as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically uncover the molecular targets and cellular pathways modulated by this compound. We will proceed from the foundational hypothesis of covalent inhibition to detailed experimental strategies for target identification, validation, and pathway analysis, equipping researchers with the tools to define its biological role.
Core Hypothesis: The Chloroacetamide Moiety as a Covalent Modifier
The chloroacetamide functional group is a well-documented reactive moiety. Its primary mode of action is attributed to the electrophilic nature of the carbon atom bonded to the chlorine. This makes it susceptible to nucleophilic attack by amino acid residues within proteins, particularly the thiol group of cysteine and potentially the imidazole group of histidine. This interaction results in the formation of a stable, covalent bond between the compound and its protein target, leading to irreversible inhibition of the protein's function.
This mechanism is well-established for chloroacetamide-based herbicides, which are known to inhibit very-long-chain fatty acid (VLCFA) synthesis by covalently modifying a cysteine residue in the active site of VLCFA elongases.[1][2][3] Therefore, our core hypothesis is that this compound exerts its biological effects through the covalent modification of specific protein targets, leading to the disruption of key cellular processes.
Part 1: Foundational & Exploratory Analysis
The initial phase of the investigation focuses on characterizing the compound's general biological effects to guide more specific mechanistic studies.
Preliminary Biological Activity Screening
The first step is to determine the spectrum of biological activity of this compound. Based on existing literature for related compounds, this would include assessing its antimicrobial and cytotoxic effects.[4][5][6]
-
Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]
-
Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the culture medium.
-
Incubation: Inoculate the diluted compound solutions with the bacterial suspension in a 96-well plate format. Include positive (bacteria with no compound) and negative (medium only) controls.
-
MIC Determination: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cell Lines: A panel of human cell lines representing different tissues (e.g., HEK293 for kidney, HepG2 for liver, and a cancer cell line like HeLa) should be used.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Hypothetical Preliminary Screening Data | |
| Test | Result |
| S. aureus MIC | 16 µg/mL |
| E. coli MIC | 64 µg/mL |
| HeLa Cell Line IC50 (48h) | 25 µM |
| HepG2 Cell Line IC50 (48h) | 50 µM |
Part 2: Unbiased Target Identification Strategies
With preliminary biological activity established, the next crucial step is to identify the direct molecular targets of this compound. An unbiased, or "discovery," approach is essential to uncover novel targets.
Affinity-Based Pull-Down Assays
This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[7][8]
Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.
-
Lysate Preparation: Prepare a native protein lysate.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control (e.g., DMSO).
-
Protease Treatment: Add a protease (e.g., pronase or thermolysin) to both the treated and control lysates and incubate for a specific time.
-
Analysis: Stop the digestion and analyze the protein profiles of the two samples by SDS-PAGE. Proteins that are stabilized by the compound will be protected from degradation and will appear as more intense bands in the treated sample compared to the control. These bands can be excised and identified by mass spectrometry.
Part 3: Hypothesis-Driven Target Validation
Based on the known mechanism of other chloroacetamides, a key hypothesis to test is the inhibition of VLCFA synthesis. [1][2]
In Vitro VLCFA Elongase Assay
This assay directly measures the enzymatic activity of the VLCFA elongase system in the presence of the compound.
-
Microsome Isolation: Isolate microsomes, which contain the VLCFA elongase enzyme complex, from a relevant source (e.g., plant seedlings or a specific cell line). [1]2. Reaction Mixture: Set up a reaction mixture containing the isolated microsomes, a radiolabeled precursor (e.g., [14C]-malonyl-CoA), and an acyl-CoA primer (e.g., C18-CoA).
-
Compound Treatment: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation and Extraction: Incubate the reactions and then extract the fatty acids.
-
Analysis: Separate the fatty acids by thin-layer chromatography (TLC) and quantify the incorporation of the radiolabel into VLCFAs using a phosphorimager or scintillation counting. A decrease in radiolabeled VLCFAs in the presence of the compound indicates inhibition.
| Hypothetical VLCFA Elongase Inhibition Data | |
| Compound Concentration | % Inhibition of VLCFA Synthesis |
| 0.1 µM | 15% |
| 1 µM | 45% |
| 10 µM | 85% |
| 100 µM | 98% |
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful method for target validation. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated and control cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting. A shift to a higher melting temperature in the compound-treated samples confirms target engagement.
Part 4: Pathway Analysis and Downstream Effects
Once a target is validated, it is essential to understand the broader cellular consequences of its modulation.
Global Proteomics and Phosphoproteomics
Mass spectrometry-based proteomics can provide a global view of how this compound affects the cellular proteome and signaling pathways.
-
Cell Culture and Treatment: Treat cells with the compound at a relevant concentration (e.g., IC50) for a specific duration.
-
Protein Extraction and Digestion: Extract proteins from treated and control cells and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins between the treated and control samples. Differentially expressed proteins can point to affected pathways. For phosphoproteomics, an additional enrichment step for phosphopeptides is required before MS analysis.
Phenotypic Assays
Based on the identified targets and pathways, specific phenotypic assays can be designed to confirm the mechanism of action. For example, if a protein involved in cell cycle progression is identified, assays such as flow cytometry for cell cycle analysis and immunofluorescence for mitotic spindle formation would be appropriate. If the compound is found to induce oxidative stress, a reactive oxygen species (ROS) assay can be performed. [9]
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). [9]3. Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS levels.
Conclusion and Future Directions
This guide provides a systematic and multi-faceted approach to elucidating the mechanism of action of this compound. By combining unbiased target identification methods with hypothesis-driven validation and downstream pathway analysis, researchers can build a comprehensive understanding of how this compound functions at the molecular and cellular levels. The initial hypothesis, grounded in the known reactivity of the chloroacetamide moiety, serves as a strong starting point for this investigation.
Future studies should focus on structural biology approaches, such as X-ray crystallography or cryo-electron microscopy, to determine the precise binding site of the compound on its validated targets. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings to a physiological context and to evaluate the therapeutic potential of this compound.
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An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide: Synthesis, Reactivity, and Biological Potential
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide is a versatile bifunctional molecule belonging to the broader class of N-aryl-2-chloroacetamides. While a singular, storied discovery of this specific compound is not prominent in the scientific literature, its importance lies in its utility as a synthetic intermediate and its own inherent biological activities, which are areas of ongoing research. This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, chemical reactivity, and known biological activities, offering insights into its potential applications in medicinal chemistry and beyond.
Introduction: The Chemical Context of Chloroacetamides
The chloroacetamide functional group is a well-established pharmacophore and a reactive moiety in organic synthesis. Compounds bearing this group are known for their diverse biological activities, including herbicidal, antimicrobial, and anticancer properties.[1] The reactivity of the C-Cl bond makes chloroacetamides valuable precursors for the synthesis of a wide array of more complex molecules. This compound, with its additional ketone functionality, presents multiple avenues for chemical modification, making it a particularly interesting building block for combinatorial chemistry and drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 211.64 g/mol | [2] |
| CAS Number | 42865-69-0 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 112-114 °C | [4] |
| Polar Surface Area | 46.2 Ų | [2] |
| LogP | 1.7 | [2] |
Synthesis of this compound
The primary and most direct route to this compound is through the chloroacetylation of 3-aminoacetophenone. This reaction is a standard N-acylation and can be achieved under various conditions.
Precursor Synthesis: 3-Aminoacetophenone
The starting material, 3-aminoacetophenone, is typically synthesized via the reduction of 3-nitroacetophenone. A common laboratory-scale method involves catalytic hydrogenation using a Raney nickel catalyst.[5]
Chloroacetylation of 3-Aminoacetophenone
The reaction proceeds by the nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-aminoacetophenone in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to the solution and stir.[6]
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C to control the exothermic reaction.
-
Acylation: Add chloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of different functional groups, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. For instance, reaction with sulfur nucleophiles like 2-mercaptobenzothiazole leads to the formation of sulfide derivatives, which can serve as precursors for various heterocyclic compounds.[7]
Caption: General scheme of nucleophilic substitution.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities. The core chloroacetamide moiety is known to act as a covalent inhibitor by alkylating nucleophilic residues, such as cysteine, in target proteins.[8]
Antimicrobial Activity
Derivatives of this compound have demonstrated promising antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.[4] The biological activity of chloroacetamides can vary depending on the substituents on the phenyl ring, which influences properties like lipophilicity and, consequently, the ability to penetrate bacterial cell membranes.[9][10][11]
Anticancer Potential
Some research suggests that this compound may have applications in cancer research.[4] Studies have indicated its potential to inhibit the production of reactive oxygen species in cancer cells and induce apoptosis (programmed cell death).[4] Furthermore, the broader class of substituted chloroacetamides has been explored as potential inhibitors of cancer stem cells.[12]
Mechanism of Action of Chloroacetamides
The general mechanism of action for many biologically active chloroacetamides involves the covalent modification of target proteins. In herbicidal applications, for example, chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) elongase systems.[1][13] This inhibition is achieved through the alkylation of a cysteine residue in the active site of the enzyme, leading to irreversible inactivation. While the specific targets of this compound in microbial and cancer cells are not yet fully elucidated, a similar mechanism of covalent inhibition is plausible.
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An In-depth Technical Guide to the Primary Hazards and Toxicity of N-(3-Acetylphenyl)-2-chloroacetamide
Abstract
This compound (CAS No. 42865-69-0) is a substituted acetamide with significant toxicological properties primarily driven by its reactive 2-chloroacetamide functional group. This guide provides a comprehensive analysis of its primary hazards, drawing from aggregated classification data for the compound and detailed toxicological studies on the parent compound, 2-chloroacetamide. The primary hazards include acute toxicity via oral, dermal, and inhalation routes, severe eye damage, and skin and respiratory irritation.[1] Furthermore, the chloroacetamide chemical class is associated with a high potential for skin sensitization and is suspected of causing reproductive harm.[2][3] This document outlines the mechanistic basis for this toxicity, details relevant experimental protocols for hazard assessment, and provides essential guidance on exposure controls for researchers and drug development professionals.
Introduction
This compound is an organic compound that belongs to the α-halo acetamide class. While its primary applications are in chemical synthesis and as an intermediate in drug discovery, its structure warrants a thorough toxicological evaluation. The molecule's hazard profile is largely dictated by the electrophilic 2-chloroacetamide moiety. This functional group is a known alkylating agent capable of covalently modifying biological macromolecules, a mechanism that underpins its toxicity.[4]
Understanding these intrinsic hazards is critical for professionals in research and development to implement appropriate safety protocols, design safer handling procedures, and anticipate potential biological liabilities in downstream applications. This guide synthesizes available data to provide a detailed toxicological overview and practical, field-proven insights for managing the risks associated with this compound.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. Based on aggregated data, this compound is classified with multiple significant health hazards.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| STOT, Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Data aggregated by PubChem.[1]
Detailed Toxicological Profile
While specific quantitative toxicological studies on this compound are not widely available, a robust assessment can be derived from its GHS classification and extensive data on the parent compound, 2-chloroacetamide.
Acute Toxicity
The compound is classified as harmful by oral, dermal, and inhalation routes.[1] This indicates that significant adverse health effects, potentially lethal, can occur following a single short-term exposure. The parent compound, 2-chloroacetamide, is classified as "Toxic if swallowed" (H301), a higher toxicity category, suggesting that caution is warranted.[2] Symptoms following acute exposure may include irritation of the throat, nausea, and vomiting if ingested.[5]
Skin and Eye Irritation
This compound is known to cause skin irritation (H315) and, critically, causes serious eye damage (H318).[1] The "Danger" signal word and H318 statement signify a risk of irreversible damage to the eye upon contact. This necessitates the stringent use of eye protection, such as safety goggles and face shields.[5]
Skin Sensitization
Although not explicitly listed in the aggregated GHS data for the title compound, the parent 2-chloroacetamide is a well-documented skin sensitizer (H317: May cause an allergic skin reaction).[2][6] The Scientific Committee on Consumer Safety of the European Commission has noted that chloroacetamide possesses considerable sensitizing potency in humans.[7] The underlying mechanism involves its function as an alkylating agent. Therefore, there is a high probability that this compound is also a skin sensitizer. Repeated or prolonged skin contact should be avoided to prevent the development of allergic contact dermatitis.[5]
Reproductive Toxicity
2-Chloroacetamide is classified as "Suspected of damaging fertility or the unborn child" (H361/H361f).[2] This classification is based on animal studies indicating potential adverse effects on reproductive organs and development.[3][5] Given that this systemic effect is linked to the core chemical structure, this compound should be handled as a substance with potential reproductive toxicity until proven otherwise.
Mutagenicity and Carcinogenicity
There is limited evidence to suggest that 2-chloroacetamide may have mutagenic effects.[6] However, comprehensive carcinogenicity data is lacking for both the parent compound and its derivatives.[8] Standard regulatory documentation does not list the compound as a known or suspected carcinogen by IARC, NTP, or OSHA.[8][9]
Mechanistic Insights: The Role of Alkylation
The primary driver of toxicity for chloroacetamides is their chemical reactivity as electrophilic alkylating agents. The carbon atom adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack by biological macromolecules. A primary target is the sulfhydryl (thiol) group of cysteine residues in proteins.[4]
This covalent modification can disrupt protein structure and function, leading to enzyme inhibition, cellular stress, and immune responses. The reaction with skin proteins is the initiating event in the skin sensitization pathway.
Caption: Alkylation of a protein's cysteine residue by the chloroacetamide moiety.
Key Experimental Protocol: Skin Sensitization Assessment
Given the high potential for skin sensitization, a standard and modern method for assessment is the murine Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429. This assay measures the induction of lymphocyte proliferation in the lymph nodes draining the site of chemical application as a marker for sensitization.
Methodology: OECD 429 - Local Lymph Node Assay (LLNA)
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Dose Formulation: The test substance, this compound, is dissolved in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations plus a vehicle control are prepared.
-
Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution containing radioactive thymidine ([³H]-methyl thymidine) or a non-radioactive alternative like BrdU. This labels newly synthesized DNA in proliferating cells.
-
Sample Collection: Several hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Analysis: The lymph nodes are processed to extract DNA. For the radioactive method, the incorporation of ³H-thymidine is measured using a scintillation counter. For non-radioactive methods, BrdU incorporation is measured by ELISA.
-
Data Interpretation: A Stimulation Index (SI) is calculated for each group by dividing the average proliferation in the test group by the average proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
Caption: Standard experimental workflow for the mouse Local Lymph Node Assay (LLNA).
Exposure Controls and Personal Protection
Given the significant hazards, stringent controls must be implemented when handling this compound.
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Respiratory Protection: If working with fine powder where dust may be generated, use a NIOSH-approved particulate respirator.[5]
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2][6]
Conclusion
This compound presents multiple significant health hazards, including acute toxicity, severe eye damage, and skin irritation. Based on the well-documented properties of the 2-chloroacetamide class, it should also be presumed to be a potent skin sensitizer and a potential reproductive toxicant. The mechanistic basis for its toxicity lies in its ability to act as an alkylating agent. Professionals in research and drug development must employ rigorous engineering controls and personal protective equipment to mitigate exposure risks. A thorough understanding of these toxicological properties is paramount for ensuring laboratory safety and making informed decisions in the development of new chemical entities.
References
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607174, this compound. Retrieved from
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Acetyl-phenyl)-2-chloro-acetamide Product Page. Retrieved from
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Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from
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Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from
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Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from
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Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N-(2-chlorophenyl)-. Retrieved from
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European Commission, Scientific Committee on Consumer Safety. (2010). Opinion on chloroacetamide (P27). Retrieved from
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Fisher Scientific. (2023). Safety Data Sheet. Retrieved from
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Eurofins. (2015). Safety Data Sheet: 2-Chloroacetamide. Retrieved from
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Methodological & Application
A Detailed Protocol for the Synthesis, Purification, and Characterization of a Key Synthetic Intermediate
An Application Note for the Synthesis of N-(3-Acetylphenyl)-2-chloroacetamide
Abstract
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceutical and biologically active compounds. This application note provides a comprehensive, step-by-step protocol for its synthesis via the acylation of 3-aminoacetophenone with chloroacetyl chloride. The guide emphasizes safety, mechanistic understanding, and detailed procedures for reaction work-up, purification, and product characterization, designed for researchers in medicinal chemistry and drug development.
Introduction and Reaction Principle
The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry. The target compound, this compound, is prepared through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amino group of 3-aminoacetophenone attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. Anhydrous potassium carbonate is used as a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) serves as an inert solvent for this transformation. The presence of the reactive chloroacetyl group makes the final product a versatile building block for further functionalization.[1][2]
Chemical Equation:
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the synthesis.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 g (36.99 mmol) | Purity ≥ 98% |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 3.1 mL (4.40 g, 39.00 mmol) | Purity ≥ 98%, handle in fume hood |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 7.67 g (55.49 mmol) | Finely powdered and dried |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous/Dry Grade |
| Deionized Water | H₂O | 18.02 | ~300 mL | For work-up |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | ~50 mL | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying organic phase |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
Health and Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory. The entire experiment must be conducted inside a certified chemical fume hood.
-
Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and a potent lachrymator (tear-producing agent).[2][3] It reacts violently with water to release toxic HCl gas.[3] Always wear chemical-resistant gloves (e.g., elbow-length PVC), chemical splash goggles, a face shield, and a lab coat.[4] Ensure an eyewash station and safety shower are immediately accessible.[5]
-
3-Aminoacetophenone: Harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and ensure it is handled exclusively within the fume hood.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent from evaporation, must be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.
Experimental Workflow
The overall process from setup to final product analysis is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
5.1 Reaction Setup
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stir plate.
-
Add 3-aminoacetophenone (5.00 g, 36.99 mmol) and anhydrous potassium carbonate (7.67 g, 55.49 mmol) to the flask.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Seal the flask with a septum and place it in an ice-water bath. Stir the suspension for 10-15 minutes to cool it to 0°C.
5.2 Reaction Execution
-
Using a syringe, slowly add chloroacetyl chloride (3.1 mL, 39.00 mmol) dropwise to the stirring suspension over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 3-4 hours.[6]
-
Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material (3-aminoacetophenone) should be consumed, and a new, less polar spot corresponding to the product should appear.
5.3 Work-up and Isolation
-
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts.
-
Wash the collected solids with a small amount of fresh DCM (~20 mL) to recover any trapped product.
-
Transfer the combined filtrate to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of deionized water a second time.
-
50 mL of saturated NaCl solution (brine) to aid in phase separation.
-
-
Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Add anhydrous sodium sulfate (~10 g) to the organic layer, swirl, and let it stand for 15 minutes to remove residual water.
-
Filter off the sodium sulfate and transfer the dried organic solution to a pre-weighed round-bottom flask.
-
Remove the DCM using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
5.4 Purification
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat gently on a hot plate until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₀H₁₀ClNO₂
-
Molecular Weight: 211.64 g/mol [7]
Expected Analytical Data:
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.7 (s, 1H, -NH), ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), 4.3 (s, 2H, -CH₂Cl), 2.5 (s, 3H, -COCH₃). Note: Chemical shifts are approximate and based on similar structures.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197 (C=O, ketone), ~165 (C=O, amide), ~143, ~132, ~130, ~129, ~122, ~118 (aromatic carbons), ~44 (-CH₂Cl), ~27 (-CH₃). |
| IR Spectroscopy (KBr Pellet) | ν (cm⁻¹): ~3270 (N-H stretch), ~1670 (C=O stretch, amide), ~1650 (C=O stretch, ketone), ~1540 (N-H bend), ~780 (C-Cl stretch).[9] |
| Mass Spectrometry (GC-MS) | m/z: 211 [M⁺], 196 [M-CH₃]⁺, 43 [CH₃CO]⁺.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reaction time and monitor by TLC until starting material is consumed. |
| Loss during work-up/recrystallization. | Avoid using excessive solvent for recrystallization. Ensure complete extraction from the aqueous phase. | |
| Product is an Oil/Gummy Solid | Impurities present. | Re-purify by recrystallization, potentially using a different solvent system (e.g., ethyl acetate/hexanes). Ensure the crude product is fully dry before recrystallization. |
| Reaction does not start | Inactive amine (protonated). | Ensure the base (K₂CO₃) is anhydrous and finely powdered for maximum surface area. |
| Degraded chloroacetyl chloride. | Use a fresh bottle of chloroacetyl chloride. This reagent is moisture-sensitive. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can obtain this key synthetic intermediate in high purity and good yield. Strict adherence to the described safety precautions is essential for the safe handling of the hazardous reagents involved.
References
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- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Application Notes and Protocols for the Chloroacetylation of Aromatic Amines
Introduction: The Strategic Importance of Chloroacetylation
The chloroacetylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] This reaction forges a robust amide bond while introducing a reactive α-chloro group, rendering the product a versatile bifunctional building block for further molecular elaboration.[1][4][5] The resulting N-(chloroacetyl) aromatic amides are key intermediates in the synthesis of a wide array of biologically active molecules, including sedatives, herbicides like alachlor and metolachlor, and various pharmaceuticals.[2][3][6] This guide provides a detailed examination of the reaction mechanism, proven experimental protocols, and critical considerations for researchers and process chemists engaged in drug discovery and development.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The chloroacetylation of an aromatic amine with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[7][8] The reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[7][8][9]
The mechanism unfolds in the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[7][10] This initial attack forms a tetrahedral intermediate.[7][8]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A base, which can be a second equivalent of the amine or an added base like sodium hydroxide, triethylamine (TEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), removes a proton from the nitrogen atom.[9][11] This neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[9]
Caption: Mechanism of Chloroacetylation.
Experimental Protocols
The choice of reaction conditions for chloroacetylation depends on the reactivity of the aromatic amine, solubility, and desired scale. Below are two robust and widely applicable protocols.
Protocol 1: Classical Schotten-Baumann Conditions in a Biphasic System
This traditional method is highly effective for a wide range of anilines and is easily scalable. The use of a two-phase system (an organic solvent and aqueous base) facilitates both the reaction and the subsequent work-up.[7][8][12]
Materials:
-
Substituted Aromatic Amine (1.0 eq)
-
Chloroacetyl Chloride (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or jacketed reactor
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in a suitable organic solvent like dichloromethane.
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide to the flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the hydrolysis of chloroacetyl chloride.[11]
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 - 1.5 eq) dropwise to the stirring mixture via a dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(chloroacetyl) aromatic amide.
Protocol 2: Green Chemistry Approach in an Aqueous Buffer System
Recent advancements have led to the development of environmentally friendly protocols that avoid hazardous organic solvents.[1][6] This method is particularly attractive for its rapid reaction times, high yields, and simple product isolation.[6][13]
Materials:
-
Substituted Aromatic Amine (1.0 eq)
-
Chloroacetyl Chloride (1.05 eq)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Cold Deionized Water
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in the phosphate buffer in an Erlenmeyer flask with stirring at room temperature.[1]
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the stirring solution.
-
Reaction and Precipitation: Continue stirring at room temperature. The reaction is often very rapid, with the product precipitating out of the solution within 15-20 minutes.[1][6][13]
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual buffer salts and hydrochloric acid.
-
-
Drying: Dry the purified product in a desiccator or a vacuum oven. This method often yields a product of high purity without the need for further purification.[6]
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Aqueous Buffer |
| Solvent | Dichloromethane/Water | Phosphate Buffer (pH 7.4) |
| Base | Aqueous NaOH | Not explicitly required (buffered) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 15 - 20 minutes[1][6] |
| Work-up | Liquid-liquid extraction | Simple filtration[1][6] |
| Yields | Generally good to excellent | High to excellent[6][13] |
| Environmental Impact | Use of organic solvents | "Green" and environmentally benign[6][14] |
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Safety and Handling Precautions
Chloroacetyl chloride is a highly reactive, corrosive, and lachrymatory compound that requires careful handling in a well-ventilated fume hood.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18]
-
Reactivity with Water: Chloroacetyl chloride reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[15][16][18] Ensure all glassware is dry and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Inhalation and Contact: Avoid inhaling vapors and prevent contact with skin and eyes.[15][17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual chloroacetyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Conclusion
The chloroacetylation of aromatic amines is a powerful and versatile reaction for the synthesis of valuable chemical intermediates. By understanding the underlying mechanism and selecting the appropriate experimental protocol, researchers can achieve high yields of the desired products efficiently and safely. The development of greener, aqueous-based methods offers a sustainable alternative to traditional organic solvent-based procedures, aligning with the principles of modern chemical synthesis.
References
- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. Available from: [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-541. Available from: [Link]
-
ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link]
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018).
-
ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. Available from: [Link]
-
ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Available from: [Link]
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017). Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019).
- The Crucial Role of Chloroacetyl Chloride in Pharmaceutical Manufacturing. (2025).
-
Taylor & Francis. Chloroacetyl chloride – Knowledge and References. Available from: [Link]
-
Wikipedia. Chloroacetyl chloride. Available from: [Link]
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-
Chegg.com. Solved Please explain each step in the mechanism the. (2022). Available from: [Link]
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- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Chloroacetyl Chloride [yufenggp.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: The Utility of N-(3-Acetylphenyl)-2-chloroacetamide in Modern Organic Synthesis
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide has emerged as a highly versatile and valuable intermediate in the landscape of organic synthesis. Its bifunctional nature, featuring a reactive α-chloroacetamide moiety and a modifiable acetyl group, provides synthetic chemists with a powerful scaffold for constructing a diverse array of complex molecules. This guide delves into the synthetic utility of this intermediate, offering detailed protocols and mechanistic insights for its application in the synthesis of novel heterocyclic systems and pharmacologically active compounds. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a key building block whose value lies in its two distinct reactive centers. The chloroacetamide group contains a highly electrophilic carbon atom adjacent to the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone for building heterocyclic rings and introducing diverse functionalities. Simultaneously, the acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, allowing for a wide range of classical carbonyl chemistry, including condensations, oxidations, and reductions.
This dual reactivity allows for sequential or tandem reactions, providing a strategic advantage in molecular design and synthesis. Researchers can selectively target one functional group while preserving the other, or utilize both in a single synthetic cascade. This guide will explore these strategies, providing practical applications for professionals in medicinal chemistry and materials science.
Synthesis and Characterization of the Core Intermediate
The reliable synthesis of the starting intermediate is paramount for any subsequent application. The most common and efficient method for preparing this compound is through the N-acylation of 3-aminoacetophenone with chloroacetyl chloride.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title intermediate via N-acylation.
Causality: The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or potassium carbonate, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
Materials and Reagents:
-
3-Aminoacetophenone
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Benzene
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Dissolve 3-aminoacetophenone (1.0 eq) and a suitable base like triethylamine (1.2 eq) in dry dichloromethane in a round-bottom flask.[1] Cool the mixture in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in dry dichloromethane dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from ethanol to yield pure this compound as a white or off-white solid.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 42865-69-0 | [5] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [4] |
| Molecular Weight | 211.64 g/mol | [4] |
| Appearance | White to off-white solid | |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [4] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its role as a precursor to complex heterocyclic structures. The chloroacetamide moiety is a classic electrophile for constructing five- and six-membered rings containing nitrogen, sulfur, and oxygen.
Application Focus 1: Synthesis of Thiazole Derivatives
Thiazole rings are prevalent in many FDA-approved drugs. The Hantzsch thiazole synthesis provides a direct route to this scaffold.
Causality: The reaction proceeds via nucleophilic substitution of the chloride by the sulfur atom of a thioamide (e.g., thiourea), followed by an intramolecular cyclization where the amide nitrogen attacks the carbonyl, and subsequent dehydration to form the aromatic thiazole ring.
Protocol 2: Synthesis of a 2-Aminothiazole Derivative
Objective: To synthesize a substituted 2-aminothiazole using this compound and thiourea.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, a precipitate often forms. If not, the reaction mixture can be concentrated and the residue triturated with diethyl ether.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product is the hydrochloride salt of the corresponding 2-amino-4-substituted thiazole. It can be neutralized with a base like aqueous ammonia to obtain the free amine.
Visualization: Thiazole Synthesis Pathway
Caption: General pathway for Hantzsch-type thiazole synthesis.
Application Focus 2: Synthesis of Thieno[2,3-b]pyridines and Other Fused Systems
The chloroacetamide can also be used to construct more complex, fused heterocyclic systems which are of great interest in medicinal chemistry.[6][7]
Causality: This multi-step synthesis first involves a nucleophilic substitution of the chloride with a sulfur-containing nucleophile (e.g., 2-mercaptonicotinonitrile). The resulting sulfide intermediate can then undergo an intramolecular cyclization, often base-catalyzed, to form the fused ring system.[6]
Protocol 3: Synthesis of a Thieno[2,3-b]pyridine Derivative
Objective: To demonstrate a multi-step synthesis of a fused heterocyclic system.[6][7]
Procedure: Step A: Synthesis of the Sulfide Intermediate
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 2-mercapto-4,6-dimethylnicotinonitrile (1.0 eq).[6]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-(3-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the sulfide intermediate from Step A in absolute ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide.
-
Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.[6]
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried to afford the desired thieno[2,3-b]pyridine derivative.
Utility in Synthesizing Pharmacologically Active Agents
N-substituted chloroacetamides are recognized as important precursors for compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10] The ability to easily modify both the N-aryl substituent and the chloroacetamide moiety makes this class of compounds ideal for generating libraries for drug discovery.
Derivatives of this compound have been used to create compounds with significant antibacterial and antioxidant activity.[6] For example, the acetyl group can be converted into a thiosemicarbazone, which is a well-known pharmacophore. The subsequent reaction of the chloroacetamide handle can then be used to introduce further diversity.
Visualization: Logic Flow for Drug Discovery
Caption: Strategy for using the intermediate in drug discovery programs.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular architects. Its predictable reactivity and bifunctional nature provide a reliable platform for the synthesis of diverse and complex chemical entities. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to harness the full potential of this versatile intermediate in their synthetic campaigns. By understanding the causality behind each synthetic step, scientists can innovate and adapt these methodologies to create the next generation of materials and medicines.
References
- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (n.d.).
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Abdel-Latif, E. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. Retrieved January 5, 2026, from [Link]
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central.
-
This compound | C10H10ClNO2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library.
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. Retrieved January 5, 2026, from [Link]
-
(A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,.... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- N-(3-Acetyl-phenyl)-2-chloro-acetamide. (n.d.). Aladdin Scientific.
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N-(3-Acetylphenyl)-2-chloroacetamide in Heterocyclic Synthesis: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable electronic properties. Among the myriad of starting materials available to synthetic chemists, N-(3-Acetylphenyl)-2-chloroacetamide has emerged as a particularly versatile and valuable building block. Its bifunctional nature, possessing both an electrophilic chloroacetamide moiety and a nucleophilically activatable acetyl group, provides a gateway to a wide array of complex heterocyclic systems. This guide offers an in-depth exploration of the applications of this compound in heterocyclic synthesis, providing detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Introduction: The Synthetic Potential of a Multifunctional Precursor
This compound (molecular formula C₁₀H₁₀ClNO₂) is a chemical compound featuring a chloroacetamide functional group attached to a phenyl ring, which is further substituted with an acetyl group at the meta position[1]. The reactivity of this molecule is primarily dictated by two key features: the electrophilic carbon of the chloroacetyl group, which is susceptible to nucleophilic attack, and the methyl ketone of the acetyl group, which can participate in a variety of condensation and cyclization reactions. This dual reactivity allows for sequential or one-pot multi-component reactions to construct diverse heterocyclic scaffolds. The N-aryl-2-chloroacetamide class of compounds, to which our subject molecule belongs, is noted for a wide range of biological activities, underscoring the pharmaceutical relevance of the derivatives synthesized from them[1][2].
This document will detail the application of this compound in the synthesis of several key classes of heterocyclic compounds, including benzothiazoles, pyrazoles, thiazolinones, and quinolines. For each class, we will provide a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and the necessary characterization data to ensure the successful and reproducible synthesis of these valuable molecules.
I. Synthesis of Benzothiazole Derivatives: A Gateway to Bioactive Scaffolds
Benzothiazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as an excellent starting material for the synthesis of substituted benzothiazoles through a nucleophilic substitution reaction with 2-mercaptobenzothiazole, followed by further derivatization of the acetyl group.
A. Synthesis of the Key Intermediate: N-(3-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide
The initial step in the synthesis of more complex benzothiazole derivatives involves the reaction of this compound with 2-mercaptobenzothiazole. This reaction proceeds via a nucleophilic substitution where the sulfur atom of 2-mercaptobenzothiazole attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion.
Reaction Scheme:
reactant1 [label="this compound"]; reactant2 [label="2-Mercaptobenzothiazole"]; product [label="N-(3-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide"]; reagents [label="K₂CO₃, Acetone\nRoom Temperature, 4h", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product; }
Synthesis of the Benzothiazole Intermediate.
Detailed Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.11 g, 0.01 mol) and 2-mercaptobenzothiazole (1.67 g, 0.01 mol) in 25 mL of acetone.
-
Addition of Base: To the stirred solution, add potassium carbonate (2.76 g, 0.02 mol) as a base to neutralize the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Acetone (8:2).
-
Work-up: Upon completion of the reaction, pour the mixture into 50 mL of cold water and stir for 1 hour.
-
Isolation and Purification: Collect the resulting precipitate by filtration and dry it. Recrystallize the crude product from methanol to obtain pure N-(3-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide.
Characterization Data of the Intermediate:
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₂S₂ |
| Molecular Weight | 342.44 g/mol |
| Appearance | Solid crystals |
| Melting Point | Varies with purity |
| IR (ν_max, cm⁻¹) | ~1680 (C=O, amide), ~1660 (C=O, ketone), ~1590 (C=N) |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~2.6 (s, 3H, -CH₃), ~4.9 (s, 2H, -S-CH₂-), ~7.3-8.2 (m, 8H, Ar-H), ~10.5 (s, 1H, -NH) |
B. Further Derivatization: Synthesis of Azomethine-Containing Benzothiazoles
The acetyl group of the synthesized intermediate provides a reactive handle for further functionalization. For instance, condensation with various anilines in the presence of a catalytic amount of acetic acid yields novel benzothiazole derivatives containing an azomethine (-C=N-) group.
Reaction Scheme:
intermediate [label="N-(3-Acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide"]; aniline [label="Substituted Aniline"]; product [label="Azomethine Derivative"]; reagents [label="Glacial Acetic Acid\nEthanol, Reflux", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
intermediate -> reagents [arrowhead=none]; aniline -> reagents [arrowhead=none]; reagents -> product; }
Synthesis of Azomethine Derivatives.
Detailed Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine N-(3-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide (0.005 mol) and a substituted aniline (0.005 mol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
Isolation: After cooling, the solid product that precipitates is collected by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure azomethine derivative.
II. Multi-component Synthesis of Pyrazoles and Thiazolinones
The intermediate, N-(3-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide, can be further utilized in multi-component reactions to generate more complex heterocyclic systems like pyrazoles and thiazolinones. These reactions typically involve the initial formation of a hydrazone or thiosemicarbazone, followed by cyclization.
A. Synthesis of Pyrazole Derivatives via a Phenylhydrazone Intermediate
The acetyl group of the benzothiazole intermediate readily condenses with phenylhydrazine to form a phenylhydrazone. This phenylhydrazone can then be cyclized to a pyrazole derivative using the Vilsmeier-Haack reagent (POCl₃/DMF).
Reaction Pathway:
start [label="N-(3-Acetylphenyl)-2-\n(benzo[d]thiazol-2-ylthio)acetamide"]; step1_reagents [label="Phenylhydrazine\nEthanol, Acetic Acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Phenylhydrazone\nIntermediate"]; step2_reagents [label="Vilsmeier Reagent\n(POCl₃/DMF)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazole [label="4-Formylpyrazole\nDerivative"];
start -> step1_reagents [arrowhead=none]; step1_reagents -> hydrazone; hydrazone -> step2_reagents [arrowhead=none]; step2_reagents -> pyrazole; }
Synthesis of Pyrazole Derivatives.
Detailed Experimental Protocol:
Step 1: Synthesis of the Phenylhydrazone Intermediate
-
Reaction Setup: Dissolve N-(3-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide (0.01 mol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Reagent Addition: Add phenylhydrazine (0.01 mol) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture. The precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the 4-Formylpyrazole Derivative
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 0.03 mol) to N,N-dimethylformamide (DMF, 10 mL).
-
Reaction: Add the phenylhydrazone intermediate (0.01 mol) to the prepared Vilsmeier reagent.
-
Heating: Stir the reaction mixture at 60-70 °C for 8-10 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the 4-formylpyrazole derivative.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. In this case, the reaction proceeds through the formation of an electrophilic iminium species (the Vilsmeier reagent) from DMF and POCl₃. The phenylhydrazone intermediate then attacks this electrophile, leading to a series of intramolecular cyclization and rearrangement steps that ultimately result in the formation of the formylated pyrazole ring.
B. Synthesis of Thiazolin-4-one Derivatives via a Thiosemicarbazone Intermediate
Similarly, condensation of the benzothiazole intermediate with thiosemicarbazide yields a thiosemicarbazone. This intermediate can then be cyclized with ethyl bromoacetate in the presence of a base to form a thiazolin-4-one derivative.
Detailed Experimental Protocol:
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
Follow the procedure for the phenylhydrazone synthesis, substituting thiosemicarbazide for phenylhydrazine.
Step 2: Cyclization to the Thiazolin-4-one Derivative
-
Reaction Setup: Suspend the thiosemicarbazone intermediate (0.01 mol) in 30 mL of absolute ethanol.
-
Reagent Addition: Add ethyl bromoacetate (0.01 mol) and anhydrous sodium acetate (0.03 mol).
-
Reaction: Reflux the mixture for 8-10 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure thiazolin-4-one derivative.
III. Prospective Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While a direct protocol starting from this compound is not extensively documented, the presence of the acetyl group suggests its potential as the ketone component in a Friedländer-type reaction. The chloroacetamide moiety would likely need to be transformed or be compatible with the reaction conditions. A plausible synthetic strategy would involve the reaction of a 2-aminobenzaldehyde with this compound under acidic or basic catalysis.
Proposed Reaction Scheme:
reactant1 [label="this compound"]; reactant2 [label="2-Aminobenzaldehyde"]; product [label="Substituted Quinoline"]; reagents [label="Acid or Base Catalyst\nHeat", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product; }
Proposed Friedländer Synthesis of Quinolines.
General Considerations for Protocol Development:
-
Catalyst: Both acid (e.g., p-toluenesulfonic acid, iodine) and base (e.g., potassium hydroxide, piperidine) catalysis can be effective for the Friedländer synthesis. The choice of catalyst will depend on the specific substrates and the stability of the chloroacetamide group under the reaction conditions.
-
Solvent: High-boiling solvents such as ethanol, DMF, or even solvent-free conditions at elevated temperatures are typically employed.
-
Reaction Monitoring: TLC is a suitable method for monitoring the progress of the reaction.
-
Work-up and Purification: The work-up procedure will depend on the catalyst and solvent used. It may involve neutralization, extraction, and subsequent purification by column chromatography or recrystallization.
IV. Synthesis of Thieno[2,3-b]pyridines: An Emerging Application
Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activity. The synthesis of these compounds can be achieved through the reaction of a 2-mercaptonicotinonitrile derivative with a chloroacetamide. This suggests a potential application for this compound in the synthesis of novel thieno[2,3-b]pyridine derivatives.
Proposed Reaction Scheme:
reactant1 [label="this compound"]; reactant2 [label="2-Mercapto-4,6-dimethylnicotinonitrile"]; intermediate [label="S-alkylated Intermediate"]; product [label="Thieno[2,3-b]pyridine Derivative"]; reagents1 [label="Base (e.g., K₂CO₃)\nAcetone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents2 [label="Sodium Ethoxide\nEthanol, Reflux", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reactant1 -> reagents1 [arrowhead=none]; reactant2 -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product; }
Proposed Synthesis of Thieno[2,3-b]pyridines.
General Protocol Outline:
-
S-Alkylation: The first step involves the S-alkylation of the 2-mercaptonicotinonitrile with this compound in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Thorpe-Ziegler Cyclization: The resulting intermediate is then subjected to an intramolecular cyclization, known as the Thorpe-Ziegler reaction, using a strong base like sodium ethoxide in refluxing ethanol. This cyclization leads to the formation of the thieno[2,3-b]pyridine ring system.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols and mechanistic discussions presented in this guide are intended to provide researchers with a solid foundation for exploring the synthetic utility of this remarkable building block. Future research in this area will undoubtedly uncover new reaction pathways and lead to the synthesis of novel heterocyclic compounds with enhanced biological activities and material properties. The continued exploration of multi-component reactions and the development of more sustainable and efficient catalytic systems will further expand the applications of this compound in the ever-evolving field of heterocyclic chemistry.
References
- Maru, J., et al. (2014). Synthesis and Study of some Novel Benzothiazole Derivatives as Antimicrobial Agents. TSI Journals.
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
El-Gazzar, A. R. B. A., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Semantic Scholar. [Link]
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Application Note & Protocol: A Validated Framework for Antimicrobial Susceptibility Screening of N-(3-Acetylphenyl)-2-chloroacetamide Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. N-(substituted phenyl)-2-chloroacetamides have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2][3] The inherent reactivity of the α-chloro group suggests a potential mechanism as an alkylating agent capable of interacting with biological nucleophiles, a key feature for antimicrobial efficacy.[4] Specifically, derivatives of N-(3-Acetylphenyl)-2-chloroacetamide are of significant interest for their potential antibacterial properties.[5]
This document provides a comprehensive, field-proven protocol for the initial in vitro antimicrobial screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured, two-tiered approach that progresses from qualitative primary screening to quantitative potency determination. The methodologies are grounded in internationally recognized standards to ensure data integrity, reproducibility, and trustworthiness.
Scientific Rationale and Experimental Design
The screening strategy is designed to be both efficient and robust, providing a clear path from initial hit identification to quantitative characterization.
-
Tier 1: Primary Screening (Qualitative/Semi-Quantitative): The Agar Disk Diffusion (Kirby-Bauer) method is employed as the initial screen.[6][7][8] This technique is cost-effective and provides a rapid visual assessment of antimicrobial activity. It relies on the diffusion of the test compound from an impregnated disk into an agar medium, creating a zone of growth inhibition if the microorganism is susceptible.[9][10] The size of this zone provides a preliminary, semi-quantitative indication of the compound's efficacy.[7][9]
-
Tier 2: Potency Determination (Quantitative): For compounds demonstrating activity in the primary screen, the Broth Microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) .[11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This quantitative value is the gold standard for measuring the potency of an antimicrobial agent and is essential for structure-activity relationship (SAR) studies.
-
Microorganism Selection: To assess the spectrum of activity, the protocol utilizes representative Gram-positive and Gram-negative bacteria. Fungal strains may also be included, as related chloroacetamide derivatives have shown antifungal potential.[1][2][14] The use of American Type Culture Collection (ATCC) reference strains is mandatory for ensuring inter-laboratory reproducibility.
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922)
-
Fungal (Optional): Candida albicans (e.g., ATCC 90028)
-
Experimental Workflow Overview
Caption: High-level workflow for antimicrobial screening.
Materials and Equipment
Test Compounds and Reagents
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Positive Control Antibiotics:
-
Ciprofloxacin or Levofloxacin (for Gram-negative)
-
Vancomycin or Linezolid (for Gram-positive)
-
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Sterile blank paper disks (6 mm diameter)
-
Resazurin sodium salt (for viability indication, optional)
Media
-
Mueller-Hinton Agar (MHA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other non-selective agar for initial culture
Equipment and Consumables
-
Biological Safety Cabinet (Class II)
-
Incubator (35 ± 2 °C)
-
Autoclave
-
Vortex mixer
-
Spectrophotometer or Nephelometer
-
Adjustable micropipettes and sterile tips
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile cotton swabs
-
Calipers or a precision ruler
-
Sterile petri dishes, tubes, and flasks
Detailed Experimental Protocols
Causality Note: Every step, particularly inoculum standardization and adherence to incubation times, is critical for reproducibility. These protocols are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure data validity.[15][16][17]
Protocol 1: Preparation of Inoculum
The goal is to achieve a standardized bacterial concentration, which is the most critical variable for test accuracy.[9]
-
Initial Culture: From a stock culture, streak the test microorganism onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours at 35 ± 2 °C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.
-
Suspension: Aseptically transfer the selected colonies into a tube containing 5 mL of sterile 0.85% saline. Vortex thoroughly to create a homogenous suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or, for higher accuracy, using a spectrophotometer (target OD₆₂₅nm ≈ 0.08–0.13) or a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This standardized suspension must be used within 15 minutes.[9]
Protocol 2: Agar Disk Diffusion Assay (Tier 1)
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum from Protocol 1. Remove excess liquid by pressing the swab against the inside of the tube.
-
Streaking: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6]
-
Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a biosafety cabinet.
-
Compound Application: Prepare stock solutions of the this compound derivatives in DMSO (e.g., at 1 mg/mL). Aseptically impregnate sterile blank paper disks with a fixed volume (e.g., 20 µL) of each derivative solution.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[10] Also place a positive control disk (standard antibiotic) and a negative control disk (impregnated with DMSO only).
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 18-24 hours. The "15-15-15 minute rule" should be observed: apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application.[9]
-
Measurement: After incubation, measure the diameter of the complete zone of growth inhibition (including the disk) in millimeters (mm) using calipers or a ruler.
Caption: Illustrative 96-well plate setup for MIC determination.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data Table for Agar Disk Diffusion Results
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative 1 | 20 | 18 | 7 |
| Derivative 2 | 20 | 22 | 9 |
| Derivative 3 | 20 | 0 | 0 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO (Solvent) | - | 0 | 0 |
Interpretation: Larger zones of inhibition suggest greater activity. In this example, Derivative 2 shows the most promising activity, particularly against S. aureus.
Table 2: Example Data Table for Broth Microdilution MIC Results
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | 16 | >128 |
| Derivative 2 | 4 | 64 |
| Vancomycin | 1 | - |
| Ciprofloxacin | - | 0.25 |
Interpretation: Lower MIC values indicate higher potency. Derivative 2 is the most potent compound identified, with an MIC of 4 µg/mL against S. aureus. The results align with literature suggesting chloroacetamides can be more effective against Gram-positive bacteria. [1][2]
System Validation and Trustworthiness
To ensure the integrity and validity of the screening results, the following points must be strictly adhered to:
-
Standard Adherence: All procedures for susceptibility testing should be performed in accordance with the most recent performance standards published by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M02 (Disk Diffusion) and M07 (Broth Dilution). [16][18][19]* Quality Control (QC): Concurrently test a reference QC strain (e.g., S. aureus ATCC 29213) with a known MIC range for the control antibiotic. The results for the QC strain must fall within the acceptable ranges defined by CLSI M100 to validate the entire test run. [18][19]* Control Validation: For each assay, the negative (solvent) control must show no zone of inhibition, the growth control must show robust growth, and the sterility control must show no growth. Failure of any control invalidates the results for that assay.
By integrating these self-validating systems, the protocol ensures that the generated data is reliable, reproducible, and authoritative, providing a solid foundation for subsequent stages of drug development.
References
- UK Health Security Agency.Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Creative Biolabs.Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- FWD AMR-RefLabCap.Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- MI - Microbiology.Broth Microdilution. MI - Microbiology.
- NC DNA Day Blog.Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Wikipedia.Broth microdilution. Wikipedia.
- Hardy Diagnostics.How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Wikipedia.Disk diffusion test. Wikipedia.
- NIH.Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- CLSI.Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- CLSI.M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- CLSI.M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- CLSI.M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute.
- CLSI.CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute.
- BenchChem.Technical Guide: Investigating the Antimicrobial Potential of Chloro-N-Pyridinyl Acetamides. BenchChem.
- Arhiv za higijenu rada i toksikologiju.Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial.
- PubMed.Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. National Center for Biotechnology Information.
- Mycoses.Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.
- ResearchGate.(PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate.
- Smolecule.Buy this compound | 42865-69-0. Smolecule.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 42865-69-0 [smolecule.com]
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- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. goums.ac.ir [goums.ac.ir]
- 17. darvashco.com [darvashco.com]
- 18. iacld.com [iacld.com]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for Developing Enzyme Inhibitors Using N-(3-Acetylphenyl)-2-chloroacetamide
Introduction: The Emergence of Covalent Inhibition in Drug Discovery
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their biological targets.[1] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors can offer prolonged duration of action, high potency, and the ability to target shallow binding pockets.[2] The chloroacetamide moiety is a well-established electrophilic "warhead" utilized in the design of such inhibitors, primarily targeting nucleophilic cysteine residues within enzyme active sites.[3][4]
N-(3-Acetylphenyl)-2-chloroacetamide (PubChem CID: 607174) is a representative member of the N-aryl-2-chloroacetamide class of compounds, which have demonstrated a spectrum of biological activities, including antimicrobial and potential anticancer properties.[3][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting point for the discovery and characterization of novel enzyme inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols for target identification and validation, and discuss the critical data analysis required to establish a robust understanding of inhibitor performance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological assays. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₂ | --INVALID-LINK--[6] |
| Molecular Weight | 211.64 g/mol | --INVALID-LINK--[6] |
| CAS Number | 42865-69-0 | --INVALID-LINK--[6] |
| Appearance | Solid (predicted) | - |
| Solubility | Limited solubility in water, soluble in polar organic solvents like DMSO and ethanol. | [3] |
The Chloroacetamide Warhead: A Covalent Modifier
The chloroacetamide group is the key to the covalent inhibitory action of this compound. It functions as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on a target protein. Cysteine, with its reactive thiol group, is a common target for chloroacetamides.[3] The reaction results in the formation of a stable thioether bond, leading to irreversible inhibition of the enzyme.
The general mechanism of covalent inhibition by a chloroacetamide-containing compound can be visualized as a two-step process:
-
Reversible Binding: The inhibitor initially forms a non-covalent complex with the enzyme, driven by intermolecular forces such as hydrogen bonding and hydrophobic interactions. The affinity of this initial binding is represented by the inhibition constant, Kᵢ.
-
Irreversible Covalent Bonding: Following initial binding, the chloroacetamide warhead is positioned optimally for a nucleophilic attack by a nearby reactive residue (e.g., cysteine), leading to the formation of a covalent bond and enzyme inactivation. The rate of this step is defined by the inactivation rate constant, k_inact.
Figure 1: A simplified diagram illustrating the two-step mechanism of irreversible covalent enzyme inhibition.
Safety and Handling of Chloroacetamide Compounds
This compound and other chloroacetamide derivatives are reactive electrophiles and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflows: From Target Discovery to Cellular Validation
The following sections outline a comprehensive workflow for identifying the enzymatic targets of this compound and characterizing its inhibitory activity.
Figure 2: A comprehensive workflow for the discovery and validation of enzyme inhibitors using this compound.
Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor in a complex biological sample.[2] A probe molecule, structurally similar to this compound but containing a reporter tag (e.g., biotin or a clickable alkyne), is used to label target proteins.
Materials:
-
This compound analogue with a reporter tag.
-
Cell lysate or tissue homogenate.
-
Streptavidin beads (for biotinylated probes).
-
Click chemistry reagents (for alkyne-tagged probes).
-
SDS-PAGE gels and Western blotting reagents.
-
Mass spectrometer for protein identification.
Procedure:
-
Probe Synthesis: Synthesize an analogue of this compound incorporating a terminal alkyne or biotin tag.
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions.
-
Probe Labeling: Incubate the lysate with the probe at various concentrations and for different durations to optimize labeling.
-
Competitive Profiling: To confirm target specificity, pre-incubate the lysate with an excess of the parent compound, this compound, before adding the probe.
-
Enrichment of Labeled Proteins:
-
For biotinylated probes, use streptavidin beads to pull down the labeled proteins.
-
For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.
-
-
Protein Identification:
-
Elute the captured proteins and separate them by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Protocol 2: Biochemical Characterization of Irreversible Inhibition
Once a putative enzyme target is identified, the next step is to characterize the kinetics of inhibition. The key parameter for an irreversible inhibitor is the second-order rate constant of inactivation (k_inact/Kᵢ).[1][10]
Materials:
-
Purified target enzyme.
-
This compound.
-
Substrate for the enzyme.
-
Assay buffer.
-
Plate reader or other suitable detection instrument.
Procedure (Time-Dependent Inhibition Assay):
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer (e.g., containing DMSO for the inhibitor).
-
Incubation: Incubate the enzyme with various concentrations of the inhibitor for different time points. A control with no inhibitor should be included.
-
Reaction Initiation: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to initiate the enzymatic reaction. The final concentration of the enzyme-inhibitor mixture should be diluted significantly to prevent further inhibition during the assay read time.
-
Measurement of Enzyme Activity: Monitor the reaction progress by measuring the formation of product or the consumption of substrate over a short period.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time.
-
The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation). The ratio of these two values gives the second-order rate constant (k_inact/Kᵢ).[11]
-
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation and Site Identification
Mass spectrometry is an indispensable tool for confirming the covalent binding of an inhibitor to its target protein and for identifying the specific amino acid residue that is modified.[12][13]
Materials:
-
Purified target enzyme.
-
This compound.
-
Incubation buffer.
-
LC-MS system.
-
Proteases (e.g., trypsin).
Procedure:
-
Intact Protein Analysis:
-
Incubate the purified enzyme with an excess of this compound.
-
Analyze the mixture by LC-MS.
-
A mass shift corresponding to the molecular weight of the inhibitor covalently bound to the enzyme confirms adduction.
-
-
Peptide Mapping for Binding Site Identification:
-
After incubation, denature, reduce, and alkylate the protein sample.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide that shows a mass increase corresponding to the addition of the inhibitor.
-
The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.
-
Protocol 4: Cell-Based Target Engagement Assays
Demonstrating that an inhibitor can engage its target in a cellular context is a critical step in drug development.[14][15]
Materials:
-
Cultured cells expressing the target enzyme.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific to the target protein.
-
Western blotting or ELISA reagents.
Procedure (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Covalent binding of the inhibitor can stabilize the target protein, leading to a higher melting temperature. Centrifuge the heated lysates to pellet the precipitated proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or ELISA. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Procedure (In-Cell Target Occupancy by Mass Spectrometry):
-
Cell Treatment: Treat cells with the inhibitor.
-
Lysis and Digestion: Lyse the cells and digest the proteome.
-
LC-MS/MS Analysis: Quantify the levels of the modified and unmodified target peptide by targeted mass spectrometry.[16] The ratio of modified to unmodified peptide provides a direct measure of target occupancy.
Protocol 5: Cellular Efficacy and Cytotoxicity Assays
Ultimately, an effective enzyme inhibitor must elicit a desired biological response in cells with minimal toxicity.
Materials:
-
Relevant cell line for the disease model.
-
This compound.
-
Reagents for the specific efficacy assay (e.g., cell proliferation assay, apoptosis assay).
-
Reagents for cytotoxicity assays (e.g., MTT, LDH release assay).
Procedure (General):
-
Cell Seeding: Seed cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period.
-
Assay Readout:
-
Efficacy: Measure the desired biological endpoint (e.g., inhibition of cell growth, induction of apoptosis).
-
Cytotoxicity: Measure cell viability using standard assays like the MTT assay.[17]
-
-
Data Analysis: Determine the IC₅₀ (for efficacy) and CC₅₀ (for cytotoxicity) values to establish a therapeutic window.
Conclusion and Future Perspectives
This compound represents a valuable chemical scaffold for the development of novel covalent enzyme inhibitors. Its reactive chloroacetamide warhead provides a mechanism for potent and durable target inhibition. The protocols outlined in this guide provide a comprehensive framework for researchers to identify the enzymatic targets of this and similar molecules, characterize their mechanism of action, and validate their efficacy in a cellular context. The successful application of these methodologies will undoubtedly accelerate the discovery of new therapeutic agents for a wide range of diseases.
References
- 1. drughunter.com [drughunter.com]
- 2. scispace.com [scispace.com]
- 3. Buy this compound | 42865-69-0 [smolecule.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Chemoproteomic characterization of covalent target engagement in cells | Semantic Scholar [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: Structural Elucidation of N-(3-Acetylphenyl)-2-chloroacetamide using Fourier Transform Infrared (FTIR) Spectroscopy
Abstract
This document provides a comprehensive guide and detailed protocol for the analysis of N-(3-Acetylphenyl)-2-chloroacetamide using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a key intermediate in various synthetic pathways, and confirming its identity and purity is crucial for quality control in drug development and chemical research. This application note details the principles behind the FTIR analysis, a step-by-step protocol using the Attenuated Total Reflectance (ATR) technique, and a thorough guide to spectral interpretation. It is intended for researchers, scientists, and quality control professionals.
Introduction and Scientific Principle
This compound (C₁₀H₁₀ClNO₂) is an organic compound featuring several distinct functional groups: a secondary amide, an aromatic ketone, a substituted benzene ring, and a chloroacetyl moiety.[1][2] The biological activity and chemical reactivity of such molecules are intrinsically linked to their precise chemical structure.[3][4]
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule. When a molecule is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their characteristic vibrational modes (e.g., stretching, bending). This absorption pattern generates a unique spectral "fingerprint," allowing for the identification of functional groups and confirmation of the overall molecular structure.
For this compound, FTIR analysis serves as a rapid and reliable method to:
-
Confirm the presence of key functional groups (amide, ketone, aromatic ring, C-Cl).
-
Verify the successful synthesis of the target molecule.
-
Assess the purity by detecting the absence of starting materials or major impurities.
The chosen method for this protocol is Attenuated Total Reflectance (ATR)-FTIR. ATR is the most widely used sampling technique in modern FTIR spectroscopy due to its simplicity, speed, and minimal sample preparation requirements.[5] It is ideal for analyzing solid powders, requiring only a small amount of material pressed against a high-refractive-index crystal (e.g., diamond or zinc selenide).[5][6] An infrared beam is directed through the crystal and reflects internally; at the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.[5]
Molecular Structure and Key Functional Groups
Understanding the molecular architecture is paramount to interpreting the resulting spectrum. The key vibrational modes of interest are highlighted in the structure below.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid powder sample of this compound.
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal).
-
This compound powder sample (a few milligrams are sufficient).[6]
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Workflow Diagram
Figure 2: Standard workflow for ATR-FTIR analysis of a powder sample.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. This step is critical to prevent contamination from previous samples.[6]
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal, ambient water vapor, and carbon dioxide, which will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.[6] The amount should be sufficient to completely cover the crystal's sampling area.
-
Apply Pressure: Lower the instrument's press arm or anvil until it makes firm and even contact with the powder. Applying consistent pressure is essential to ensure good contact between the sample and the crystal, which maximizes the signal-to-noise ratio.[5][7]
-
Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the standard mid-IR range (4000-400 cm⁻¹).
-
Post-Measurement Cleaning: After the measurement is complete, raise the press arm, and carefully remove the sample powder. Clean the crystal surface thoroughly as described in Step 1.
-
Data Processing: Use the spectrometer software to perform any necessary data processing. An ATR correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction can also be used to level the spectrum if needed.
Spectral Interpretation and Data
The FTIR spectrum of this compound should display characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the expected peak positions and their assignments.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2950 | Weak | Aliphatic C-H Stretch | Chloroacetyl CH₂ |
| ~1685 | Strong, Sharp | C=O Stretch | Aromatic Ketone (Acetyl) |
| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band) | Secondary Amide |
| ~1600, ~1480 | Medium-Weak | C=C In-Ring Stretches | Aromatic Ring |
| ~1550 | Strong | N-H Bend (Amide II Band) | Secondary Amide |
| ~1250 | Medium | C-N Stretch (Amide III) | Secondary Amide |
| ~850-750 | Strong | C-H Out-of-Plane Bending | Aromatic Ring (meta-subst.) |
| ~750-650 | Medium-Strong | C-Cl Stretch | Chloroalkane |
Note: The two carbonyl (C=O) stretching bands from the ketone and amide groups are expected to be very close and may overlap, potentially appearing as a single, strong, or broadened peak.[8][9]
Detailed Analysis of Key Regions
-
3500-3000 cm⁻¹ Region: The single, relatively sharp peak around 3300 cm⁻¹ is a hallmark of a secondary amide N-H bond.[10] This distinguishes it from primary amides, which show two N-H stretching peaks.[11] Aromatic C-H stretches will appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).[12]
-
1800-1600 cm⁻¹ Region (Carbonyl Region): This is the most diagnostic region for this molecule. Two strong absorption bands are expected. The acetyl group's C=O stretch, being conjugated with the aromatic ring, typically appears around 1685 cm⁻¹.[8][13] The secondary amide C=O stretch (Amide I band) is expected in the 1680-1630 cm⁻¹ range.[9] Due to their proximity, these peaks may merge into a single intense band.
-
1600-1400 cm⁻¹ Region: This region contains the N-H in-plane bending vibration, known as the Amide II band, which is a strong and characteristic peak for secondary amides, often found near 1550 cm⁻¹.[10] Multiple weaker peaks from the aromatic ring's C=C stretching vibrations also appear here.[12]
-
Fingerprint Region (<1400 cm⁻¹): This complex region contains many unique absorptions. The C-N stretching of the amide (Amide III band) can be found around 1246 cm⁻¹.[14] Strong peaks corresponding to the out-of-plane C-H bending of the meta-substituted aromatic ring provide structural confirmation. Finally, the C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range.[12][15]
Trustworthiness and Validation
The protocol described is self-validating through the following principles:
-
Background Correction: Collecting a background spectrum ensures that signals from ambient conditions are removed, isolating the sample's true spectral features.
-
Reproducibility: Repeating the measurement with a fresh sample application should yield a virtually identical spectrum, confirming the reliability of the technique and sample homogeneity.
-
Comprehensive Matching: The presence of all expected characteristic peaks (N-H, C=O x2, aromatic C=C, Amide II, C-Cl) and the absence of significant unexpected peaks (e.g., a broad O-H stretch from a hydroxyl impurity) provides high confidence in the sample's identity and purity.
Conclusion
ATR-FTIR spectroscopy is an exceptionally effective and efficient technique for the structural verification of this compound. The method is rapid, requires minimal sample preparation, and provides a rich, information-dense spectrum. By following the detailed protocol and spectral interpretation guide provided in this note, researchers and drug development professionals can confidently confirm the chemical identity and integrity of this important synthetic intermediate.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]
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Chemistry LibreTexts. (n.d.). Amide infrared spectra. Retrieved from chem.libretexts.org. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from pslc.ws. [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from wwwchem.uwimona.edu.jm. [Link]
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ResearchGate. (2017). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from researchgate.net. [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org. [Link]
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Aladdin Scientific. (n.d.). N-(3-Acetyl-phenyl)-2-chloro-acetamide. Retrieved from aladdin-sci.com. [Link]
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The Boffin Academy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from theboffinacademy.com. [Link]
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Roque, A. et al. (2019). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Bogdanović, A. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]
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ResearchGate. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from researchgate.net. [Link]
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Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]
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Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
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Mass spectrometry techniques for N-(3-Acetylphenyl)-2-chloroacetamide characterization.
Application Note & Protocol
Topic: Mass Spectrometry Techniques for the Characterization of N-(3-Acetylphenyl)-2-chloroacetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
The robust characterization of pharmaceutical intermediates like this compound is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1] This document is crafted not as a rigid protocol, but as a comprehensive guide born from field-proven insights. We will delve into the "why" behind experimental choices, ensuring that the methodologies presented are not just a series of steps, but a self-validating system for the rigorous analysis of this critical compound.
Introduction to this compound and its Analytical Importance
This compound (C₁₀H₁₀ClNO₂) is an organic compound featuring an aromatic ring, an acetyl group (a ketone), and a chloroacetamide functional group.[2] Its molecular structure suggests its potential role as a building block or intermediate in the synthesis of more complex pharmaceutical agents. Accurate determination of its identity, purity, and potential degradation products is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary tools for this analytical challenge, enabling both qualitative confirmation and quantitative measurement.[1]
Key Molecular Properties:
-
Molecular Formula: C₁₀H₁₀ClNO₂[2]
-
Monoisotopic Mass: 211.0400 Da[2]
-
Average Molecular Weight: 211.64 g/mol [2]
Foundational Principles: Selecting the Right MS Approach
The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte. For this compound, its polarity, conferred by the amide and ketone functionalities, makes it an ideal candidate for electrospray ionization (ESI).
Ionization Technique: Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules.[3] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4] Given the presence of a basic nitrogen atom in the amide group and an oxygen in the acetyl group, this compound is expected to ionize efficiently in positive ion mode to form the [M+H]⁺ ion at m/z 212.0478.
Mass Analysis: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ)
-
High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap): For initial characterization and structural confirmation, HRMS is invaluable. It provides high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments, thus confirming the molecular formula.
-
Triple Quadrupole Mass Spectrometry (QqQ): For quantification, the QqQ operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[5] This technique isolates the precursor ion ([M+H]⁺), fragments it, and then monitors for specific product ions.
Experimental Workflow: From Sample to Data
A robust analytical workflow is critical for reproducible results. The following diagram outlines the key stages in the characterization of this compound.
Caption: Experimental workflow for the LC-MS characterization of this compound.
Detailed Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean sample in a solvent compatible with the LC-MS system.[6][7]
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standards.[6] For initial characterization, a concentration of 1-10 µM is a good starting point.[6]
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Protocol 2: LC-MS/MS Method for Characterization and Quantification
This protocol outlines a general-purpose method that can be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| LC System | UHPLC or HPLC system | UHPLC offers higher resolution and faster run times.[8] |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A C18 column provides good retention for moderately polar aromatic compounds. The specified dimensions are suitable for high-throughput analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength and UV transparency. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is necessary to effectively separate the analyte from potential impurities and ensure a sharp peak shape.[9] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated column temperatures can improve peak shape and reduce viscosity.[5] |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
| MS System | Q-TOF or Orbitrap for characterization; Triple Quadrupole for quantification. | As discussed in Section 2.2. |
| Ionization Mode | ESI Positive | To generate the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | An optimized voltage is crucial for stable spray and efficient ionization. |
| Source Temperature | 120 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in the evaporation of solvent from the ESI droplets. |
| Full Scan Range (HRMS) | m/z 50-500 | To detect the precursor ion and any potential low-mass fragments. |
| MS/MS (Product Ion Scan) | Isolate precursor ion at m/z 212.05 and apply collision energy (e.g., 10-40 eV) | To generate fragment ions for structural elucidation. |
| MRM Transitions (QqQ) | Precursor Ion (m/z 212.1) → Product Ion 1 (m/z 134.1); Precursor Ion (m/z 212.1) → Product Ion 2 (m/z 120.1) | These transitions are proposed based on the predicted fragmentation pattern (see Section 5). Specific transitions must be empirically optimized. |
Data Interpretation: Fragmentation Pattern Analysis
The fragmentation of this compound in MS/MS is predicted to occur at the most labile bonds, primarily the amide bond and cleavage adjacent to the carbonyl groups. Amide bonds are known to fragment under collision-induced dissociation (CID).[10][11] Aromatic ketones typically undergo α-cleavage.[12]
The following fragmentation pathway is proposed for the [M+H]⁺ ion of this compound (m/z 212.05).
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Key Predicted Fragments:
-
m/z 134.06 ([C₈H₈NO]⁺): This fragment likely arises from the cleavage of the amide bond, with the charge retained on the acetylphenylamino portion after loss of the chloroacetyl group, or from the loss of the chloroacetyl side chain. A common fragmentation pathway for amides is the cleavage of the N-CO bond.[10]
-
m/z 120.08 ([C₈H₁₀N]⁺): This fragment corresponds to the 3-acetylaniline cation, formed by the cleavage of the amide N-C bond with the loss of the chloroacetyl group.
-
m/z 105.03 ([C₇H₅O]⁺): A characteristic fragment for acetyl-substituted aromatic rings, resulting from the loss of a methyl group followed by rearrangement or further fragmentation of the acetylphenyl portion. Aromatic ketones are known to undergo α-cleavage.[12]
Method Validation According to ICH M10 Guidelines
For use in regulated environments, the developed LC-MS/MS method must be validated.[13] The validation should demonstrate that the method is suitable for its intended purpose.[14][15] Key validation parameters, as outlined in the ICH M10 guideline, are summarized below.[1][13]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[13] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[16] |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[16] |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive framework for the characterization of this compound using LC-MS/MS. By understanding the principles behind the chosen techniques and following the detailed protocols for method development and validation, researchers can confidently and accurately analyze this important pharmaceutical intermediate. The proposed methodologies, grounded in established scientific principles and regulatory guidelines, ensure the generation of trustworthy and authoritative data essential for drug development and quality control.
References
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Application Notes & Protocols: Safe Handling and Storage of N-(3-Acetylphenyl)-2-chloroacetamide
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0). As a chloroacetamide derivative, this compound presents significant health hazards that necessitate strict adherence to safety protocols to minimize risk to laboratory personnel. These application notes are intended for researchers, scientists, and drug development professionals who may handle this compound. The protocols outlined herein are grounded in established safety principles for toxic powders and halogenated organic compounds, emphasizing a proactive approach to risk mitigation.
Introduction: Understanding the Compound and Associated Risks
This compound is an organic compound featuring both a chloroacetamide functional group and an aromatic ketone. While specific toxicological data for this exact molecule is limited, the well-documented hazards of the chloroacetamide moiety dictate a cautious approach. Chloroacetamides are known alkylating agents, capable of reacting with biological nucleophiles, which underlies their toxicity.[1] The primary risks associated with this compound include acute toxicity upon ingestion, dermal contact, and inhalation, as well as severe irritation to the skin and eyes.[2]
The procedures detailed in this document are designed to create a self-validating system of safety, ensuring that each step, from receipt of the compound to its final disposal, is conducted in a manner that protects the handler and the laboratory environment.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for safe handling.
| Property | Value | Source(s) |
| CAS Number | 42865-69-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 211.64 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | Inferred from related compounds |
| IUPAC Name | This compound | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements as aggregated by PubChem.[2]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Signal Word: Danger[2]
Given these significant hazards, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound.
-
Primary Protection (Minimum Requirement):
-
Gloves: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected and, in any case, every two hours.[4]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against fine powders or splashes.
-
Lab Coat: A fully fastened, long-sleeved lab coat made of a low-permeability material.
-
-
Enhanced Protection (For Weighing, Aliquoting, or Splash Risk):
-
Face Shield: A full-face shield should be worn over safety goggles to protect the entire face.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood or glove box.
-
Protective Sleeves: Disposable sleeves (e.g., Tyvek) should be worn to protect the arms between the glove and lab coat cuff.[4]
-
Safe Handling and Experimental Workflow
Handling this compound, particularly in its powdered form, requires methodical and deliberate actions within a controlled environment.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[5] This area should be clearly labeled with a warning sign indicating the presence of a toxic chemical. The work surface should be lined with disposable, absorbent bench pads to contain any potential spills.[4]
Weighing Protocol for Toxic Powders
The primary risk of exposure during handling is the aerosolization of fine powder during weighing.
Protocol Steps:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.[5]
-
Transfer to Hood: Move the tared, open container into the chemical fume hood.
-
Aliquot Compound: Carefully add the powdered this compound to the container. Use tools like anti-static spatulas to minimize powder dispersal. Keep the stock container as low as possible during transfer.[6]
-
Seal and Weigh: Securely close the container inside the fume hood.
-
Decontaminate Exterior: Wipe the exterior of the sealed container with a cloth dampened with 70% ethanol to remove any adhering particles.
-
Final Weighing: Move the decontaminated, sealed container back to the balance for the final weight measurement.[5]
-
Cleanup: All disposable items that came into contact with the powder (e.g., weigh paper, pipette tips) must be disposed of as hazardous chemical waste immediately after use.[5]
The following diagram illustrates the logical flow for safely weighing the compound.
Caption: Workflow for weighing toxic powders.
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area.[7] Some suppliers recommend room temperature storage.
-
Incompatibilities: This compound must be stored separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][8] Contact with these substances could lead to vigorous, exothermic reactions.
-
Hazardous Decomposition: Avoid exposure to high heat. Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][9]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Eye Contact
-
Immediate Irrigation: Do not delay. Immediately flush the affected eye(s) with copious amounts of water for at least 20 minutes at an emergency eyewash station.[10]
-
Hold Eyelids Open: Keep the eyelids open during flushing to ensure water reaches all surfaces of the eye and eyelid.[11]
-
Seek Medical Attention: After irrigation, seek immediate medical attention from an ophthalmologist. Do not attempt to self-medicate with eye drops.[10][12]
Skin Contact
-
Remove Contaminated Items: Immediately remove any contaminated clothing or jewelry.
-
Wash Affected Area: Wash the affected skin thoroughly with soap and large amounts of water for at least 15 minutes.[13]
-
Medical Evaluation: Seek medical attention if irritation, pain, or redness persists.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.
-
Monitor Breathing: If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration.
-
Seek Medical Attention: Obtain immediate medical attention.
Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a small powder spill, gently cover it with a damp paper towel to avoid making the powder airborne.
-
Collection: Carefully scoop the material into a sealable container labeled for hazardous waste. Avoid sweeping or any action that creates dust. Wet cleaning methods or a HEPA-filtered vacuum are preferred for final decontamination.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7]
-
Collect waste in a clearly labeled, sealed, and puncture-proof container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not discharge to sewer systems.[7]
Conclusion
This compound is a hazardous compound that demands respect and careful handling. By integrating the principles of hazard assessment, engineering controls (fume hood), rigorous PPE use, and established protocols, researchers can significantly mitigate the risks associated with its use. Adherence to the detailed procedures in this guide is paramount for ensuring personal and environmental safety in the laboratory.
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Navigating the Synthesis Landscape: A Material Safety Guide for N-(3-Acetylphenyl)-2-chloroacetamide
For the diligent researcher navigating the intricate pathways of drug discovery and organic synthesis, N-(3-Acetylphenyl)-2-chloroacetamide is a valuable intermediate. Its unique structure, featuring a chloroacetamide group attached to an acetyl-substituted phenyl ring, makes it a versatile building block for a variety of more complex molecules. However, its utility is matched by a significant hazard profile that demands meticulous handling and a deep understanding of its chemical nature. This guide provides an in-depth examination of the material safety data for this compound, moving beyond rote compliance to instill a culture of proactive safety and experimental integrity.
Compound Profile and Intrinsic Hazards
This compound (CAS No. 42865-69-0) is a solid, typically appearing as a white crystalline powder, with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1][2] Its structure lends itself to reactivity, a desirable trait in synthesis, but also the source of its primary hazards. The presence of the α-chloroacetamide moiety is a key alert for potential alkylating activity, a mechanism often associated with toxicity.
A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is non-negotiable. For this compound, the GHS classification paints a clear picture of a substance requiring significant respect and caution.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Danger | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | Warning |
The causality behind these classifications is rooted in the compound's chemical reactivity. The electrophilic carbon adjacent to the chlorine atom is susceptible to nucleophilic attack, a mechanism that can lead to the alkylation of biological macromolecules like proteins and DNA. This reactivity is the likely driver for its irritant properties and acute toxicity. The aromatic ketone functionality, while generally less reactive, contributes to the overall physicochemical properties of the molecule.[3]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety is not merely about personal protective equipment (PPE); it's a systematic approach to risk mitigation. The hierarchy of controls is a foundational concept that prioritizes the most effective safety measures.
Caption: Hierarchy of Safety Controls.
For the synthesis and use of this compound, elimination and substitution of the compound itself are generally not viable, as it is the desired chemical entity. Therefore, our focus begins with robust engineering controls.
Standard Operating Procedures: From Receipt to Disposal
A self-validating safety protocol requires detailed, step-by-step procedures for every stage of the compound's lifecycle in the laboratory.
Receipt and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and all relevant GHS pictograms and hazard statements.
-
Storage Environment: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The storage location should be a designated, locked cabinet for toxic substances.
-
Inventory Management: Maintain a detailed inventory, including the date of receipt, quantity, and the name of the responsible researcher.
Handling and Use: An Experimental Workflow
All manipulations of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Experimental Workflow for Handling this compound
Caption: Step-by-step safe handling workflow.
Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned at all times.
-
Respiratory Protection: For situations with a higher risk of aerosolization, such as a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter should be used.[5]
Waste Disposal
-
Segregation: All waste contaminated with this compound, including disposable weighing boats, gloves, and contaminated solvents, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container with a secure lid.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures for halogenated organic compounds.
Emergency Procedures: Preparedness and Response
A critical component of a self-validating safety system is a clear and practiced emergency response plan.
Emergency Response Protocol
Caption: Flowchart for emergency responses.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion: Fostering a Culture of Safety
This compound is a potent tool in the arsenal of the medicinal chemist and drug development professional. Its effective and safe use is contingent upon a deep-seated understanding of its hazards and the rigorous application of safety protocols. By moving beyond a checklist mentality and embracing a holistic approach to safety that is grounded in scientific principles, researchers can unlock the synthetic potential of this compound while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety culture, fostering an environment where scientific innovation and safety are inextricably linked.
References
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This compound | C10H10ClNO2 | CID 607174 - PubChem. National Center for Biotechnology Information. [Link]
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Ketones - Chemical Safety Facts. ChemicalSafetyFacts.org. [Link]
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Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. National Center for Biotechnology Information. [Link]
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Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
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SAFETY DATA SHEET - Quality Environmental Containers. Quality Environmental Containers. [Link]
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Chloroacetamide - Wikipedia. Wikipedia. [Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
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Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Cole-Parmer. [Link]
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2 - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. National Center for Biotechnology Information. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. ResearchGate. [Link]
-
SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals. TSI Journals. [Link]
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2-Chloroacetamide - EurofinsUS.com. Eurofins. [Link]
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- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Identifying and avoiding side reactions in aniline chloroacetylation.
Welcome to the technical support guide for the chloroacetylation of aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and avoiding common side reactions during this critical synthetic transformation. This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the reaction for your specific needs.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the chloroacetylation of aniline to form 2-chloro-N-phenylacetamide. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted aniline. What's going wrong?
Probable Cause: This issue most commonly arises from the in-situ neutralization of the aniline starting material by the hydrochloric acid (HCl) byproduct generated during the reaction. For every mole of aniline that reacts, one mole of HCl is produced. This HCl can protonate the lone pair of a second aniline molecule, forming an unreactive aniline hydrochloride salt (PhNH₃⁺Cl⁻). Theoretically, this could limit your maximum yield to 50% if no base is used to scavenge the acid.[1]
Solutions:
-
Incorporate an Acid Scavenger: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it forms.
-
Aqueous Bicarbonate: A biphasic system using an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a standard and effective method.[2] The HCl is neutralized in the aqueous phase, preventing the deactivation of aniline.
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine can be used in anhydrous conditions.[3][4] However, careful selection is needed as some bases can promote side reactions.[1]
-
Buffered Systems: For sensitive substrates, using a phosphate buffer system can provide a neutral reaction medium, leading to high yields and simplified workup.[1][5]
-
-
Use Excess Aniline: While less atom-economical, using a twofold excess of aniline allows half of the starting material to act as the acid scavenger. This is a viable strategy if aniline is inexpensive and the resulting aniline hydrochloride salt can be easily removed during workup.[3]
Question 2: My final product is contaminated with a higher molecular weight impurity, which I suspect is a di-acetylated byproduct. How can I prevent this?
Probable Cause: Di-acylation, the formation of N-(chloroacetyl)-N-phenylacetamide, occurs when the initially formed product, 2-chloro-N-phenylacetamide, undergoes a second chloroacetylation. While the amide nitrogen is significantly less nucleophilic than the amine nitrogen of aniline, this side reaction can be forced under harsh conditions.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of chloroacetyl chloride. A molar ratio of 1:1 or a slight excess of aniline (e.g., 1.05:1 aniline to chloroacetyl chloride) is recommended to favor mono-acylation.[6][7]
-
Maintain Low Temperatures: High reaction temperatures provide the activation energy needed for the less favorable second acylation. The reaction is exothermic; therefore, it is critical to control the temperature by adding the chloroacetyl chloride dropwise to a cooled solution of aniline (e.g., 0-10 °C).[7]
-
Choice of Base: The choice of base can influence the formation of di-substituted products. While strong, non-nucleophilic bases are effective HCl scavengers, highly hindered bases may be preferable. For instance, studies have shown that bases like lutidine can sometimes lead to more di-substitution compared to triethylamine (TEA).[1] The use of a mild inorganic base like sodium bicarbonate is often the safest approach to minimize this side reaction.[2]
Question 3: The reaction mixture has turned dark brown or black, and I've isolated a sticky, insoluble material instead of a crystalline product. What happened?
Probable Cause: The formation of dark, polymeric material is a strong indication of aniline oxidation and subsequent polymerization to form polyaniline (PANI).[8] This is often initiated by oxidizing impurities or exposure to air, particularly under acidic conditions or at elevated temperatures.[9][10] Aniline is notoriously susceptible to oxidation, often evidenced by the dark color of aged starting material.
Solutions:
-
Purify the Aniline: Always use freshly distilled or purified aniline. Aniline should be a colorless to pale yellow liquid; a dark color indicates the presence of oxidative impurities that can initiate polymerization.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen, a key culprit in oxidation.[7]
-
Strict Temperature Control: As with di-acylation, elevated temperatures can accelerate oxidative side reactions.[10] Perform the addition of chloroacetyl chloride at low temperatures (0-10 °C) and ensure the reaction does not overheat.
-
Avoid Strong Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing contaminants.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of aniline chloroacetylation?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[11][12] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step, typically assisted by a base or another aniline molecule, yields the stable amide product, 2-chloro-N-phenylacetamide, and HCl.[13][14]
Q2: Which solvent is best for this reaction?
The choice of solvent depends on the specific conditions, particularly the base used.
-
For Biphasic Reactions (e.g., with NaHCO₃): Solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether are suitable as they are immiscible with water and dissolve the aniline and product.[2]
-
For Anhydrous Reactions (e.g., with Triethylamine): Aprotic solvents such as tetrahydrofuran (THF), DCM, or acetonitrile are commonly used.[4] THF has been shown to be particularly effective in combination with DBU as a base.[15]
-
Green Chemistry Approaches: Recent methods have demonstrated high yields and selectivity using environmentally benign solvents like water in a phosphate buffer system.[1][5]
Q3: Is a catalyst required for this reaction?
No, a catalyst is generally not required. The reaction between an amine and a highly reactive acid chloride is typically fast and spontaneous.[16] The primary challenge is not reaction rate, but controlling selectivity and preventing side reactions, which is achieved through the use of an appropriate base (acid scavenger) and temperature control.[1]
III. Data Summary & Protocols
Table 1: Impact of Reaction Parameters on Side Reactions
| Parameter | To Minimize Di-acylation | To Minimize Polymerization | Rationale |
| Stoichiometry | Use 1:1 or slight excess of aniline | Use purified aniline | Excess acylating agent drives the second acylation.[6] Oxidized impurities in old aniline initiate polymerization.[9] |
| Temperature | Maintain 0-10 °C during addition | Maintain 0-10 °C | High temperatures overcome the activation barrier for the second acylation and accelerate oxidation.[10] |
| Atmosphere | Not critical | Inert (N₂ or Ar) | An inert atmosphere prevents contact with atmospheric oxygen, which causes aniline oxidation.[7] |
| Base Selection | Mild base (e.g., NaHCO₃) | Efficient acid scavenger | A mild base is less likely to promote the deprotonation of the amide product. A base prevents the highly acidic conditions that can favor polymerization. |
Optimized Protocol: Chloroacetylation of Aniline using a Biphasic System
This protocol is designed to maximize the yield of 2-chloro-N-phenylacetamide while minimizing common side products.
Materials:
-
Aniline (freshly distilled, 1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Ethyl acetate (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in ethyl acetate.
-
In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq) in deionized water. Add this aqueous solution to the flask containing the aniline.
-
Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Charge the dropping funnel with chloroacetyl chloride (1.0 eq), dissolved in a small amount of ethyl acetate.
-
Add the chloroacetyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of aniline), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-phenylacetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[17][18]
IV. Visualizations
Reaction Pathway Diagram
This diagram illustrates the desired reaction for mono-acylation alongside the competing pathways of di-acylation and oxidative polymerization.
Caption: A decision tree for troubleshooting aniline chloroacetylation.
V. References
-
Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 532-548. [Link]
-
Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6659-6680. [Link]
-
Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
Reddit discussion on the mechanism of acylation of aniline. (2016). r/chemhelp. [Link]
-
Pearson Education. Acylation of Aniline Explained. Pearson+. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 551-561. [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence of NaOH. Vedantu. [Link]
-
Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Memoirs of the College of Science, Kyoto Imperial University, Series A, 5(3), 73-77. [Link]
-
Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 168-175. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. inno-pharmchem.com. [Link]
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]
-
Selby, T. (2021). Acetylation of aniline. YouTube. [Link]
-
Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. InTech. [Link]
-
Kumar, A., & Sharma, A. (2023). Synthesis of polyaniline and their application. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Bibi, S., et al. (2014). Effect of Synthesis Temperature on Properties of Polyaniline. Journal of Scientific and Innovative Research, 3(2), 169-175. [Link]
-
Barbero, C. A., & Miras, M. C. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(25), 5530. [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure. [Link]
-
Al-Omair, M. A. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2012. [Link]
-
International Journal of Pharma Sciences and Research. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. IJRPS. [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PeerJ, 10, e12866. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. physicsjournal.in [physicsjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. ijpsr.info [ijpsr.info]
- 18. researchgate.net [researchgate.net]
Effective purification methods for crude N-(3-Acetylphenyl)-2-chloroacetamide.
Welcome to the technical support resource for the purification of N-(3-Acetylphenyl)-2-chloroacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested protocols, troubleshooting advice, and the underlying scientific principles to help you achieve high purity for your compound.
Initial Assessment: Choosing Your Primary Purification Strategy
The first step in any purification is to assess the crude product. A quick Thin Layer Chromatography (TLC) analysis is invaluable. Based on the TLC, you can choose the most efficient primary purification path.
Figure 1: Decision tree for selecting the primary purification method.
Troubleshooting & FAQs: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids that are already at a relatively high purity. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.
Q1: My crude product "oiled out" instead of forming crystals upon cooling. What should I do?
A1: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: The compound is precipitating from a solution in which it is too soluble, or the cooling rate is too fast, preventing orderly crystal lattice formation.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add slightly more hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of high-quality crystals.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which it is less soluble, or use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune solubility.[1]
-
Q2: After recrystallization, my product is still colored. How can I remove colored impurities?
A2: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice.
-
Causality: These impurities have similar solubility profiles to your product or are present in high enough concentration to co-precipitate.
-
Solutions:
-
Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs large, colored molecules. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Hot filter the solution through a fluted filter paper or a pad of celite to remove the charcoal before cooling.
-
Second Recrystallization: A second recrystallization from a different solvent system may leave the impurity behind.[1]
-
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield can result from using too much solvent, cooling for an insufficient amount of time, or premature crystallization during a hot filtration step.
-
Causality: The product remains in the mother liquor because the solution was not sufficiently saturated upon cooling.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.[1]
-
Recover from Mother Liquor: Concentrate the mother liquor (the leftover solvent after filtration) by about 50% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Troubleshooting & FAQs: Column Chromatography
Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[1]
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The key is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.
-
Causality: An optimal Rf ensures the compound spends enough time interacting with the stationary phase to separate from impurities, but not so long that it leads to band broadening and excessively long run times.
-
Protocol: Eluent Selection via TLC
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a test eluent system (e.g., start with 70:30 Hexanes:Ethyl Acetate).
-
Visualize the plate under UV light.
-
If the spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (Ethyl Acetate).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Systematically adjust the ratio until your product spot is at an Rf of ~0.35, and it is well-separated from major impurities.[1]
-
Q2: My compounds are running through the column very quickly with no separation.
A2: This indicates that the eluent is too polar.
-
Causality: All components of the mixture are highly soluble in the mobile phase and have minimal interaction with the stationary silica gel. They are "washed" through the column with the solvent front.
-
Solution: Switch to a less polar eluent system. If you were using 50:50 Hexanes:Ethyl Acetate, try 80:20 or 90:10. Always develop your new eluent system on TLC before running the column.
Q3: My product appears to be degrading or "streaking" on the column.
A3: Streaking on silica gel often indicates that your compound is acidic or is chelating to the silica. This compound has an amide N-H which can be slightly acidic. More likely, residual acidic impurities from the synthesis (like HCl or chloroacetic acid) are causing issues.
-
Causality: The slightly acidic nature of silica gel can catalyze the degradation of sensitive compounds or cause strong, non-ideal interactions.
-
Solutions:
-
Pre-Purification Wash: Before chromatography, perform a workup. Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Dry the organic layer and concentrate it before loading it onto the column.
-
Deactivate the Silica: Add 0.5-1% triethylamine to your eluent system. This base will neutralize the acidic sites on the silica gel, preventing streaking and potential degradation of your compound.
-
Workflow & Protocols
Key Compound & Impurity Properties
| Compound Name | Structure | Molecular Wt. | Melting Point (°C) | Polarity |
| This compound | C10H10ClNO2 | 211.64 | 154 (para-isomer) | Moderate |
| 3-Aminoacetophenone (Starting Material) | C8H9NO | 135.16 | 92-95 | High (More Polar) |
| N-(3-acetylphenyl)acetamide (Side Product) | C10H11NO2 | 177.19 | ~128[2] | High (More Polar) |
| Chloroacetic Acid (Impurity) | C2H3ClO2 | 94.50 | 61-63 | Very High (Acidic) |
| N-(3-hydroxyphenyl)acetamide (Related Cmpd) | C8H9NO2 | 151.16 | 146-149 | High (More Polar) |
Figure 2: General workflow for the purification of this compound.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is ideal for crude material that is >85% pure.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring to a boil on a hot plate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is best for complex mixtures or when recrystallization fails.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent (like DCM or acetone), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Benchchem Technical Support. Overcoming Challenges in the Purification of N-(3-acetamidophenyl)-2-chlorobenzamide.
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Maru, J., et al. (2014). Synthesis and Study of Some Novel Benzothiazole Derivatives as Antimicrobial Agents. Trade Science Inc. [Link]
-
Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2009). N-(3-acetylphenyl)acetamide. University of Southampton, Crystal Structure Report Archive. [Link]
-
University of Southampton. N-(3-hydroxyphenyl)acetamide. eCrystals - University of Southampton. [Link]
Sources
Long-term stability and optimal storage conditions for N-(3-Acetylphenyl)-2-chloroacetamide.
A comprehensive guide to the long-term stability and optimal storage of N-(3-Acetylphenyl)-2-chloroacetamide for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical intermediate belonging to the class of N-aryl chloroacetamides. Its structure, featuring a reactive chloroacetamide moiety and an acetylphenyl ring, makes it a valuable building block in the synthesis of a variety of compounds with potential biological activities.[1] The inherent reactivity of the α-chloroacetamide group, while advantageous for synthesis, also presents challenges regarding the compound's long-term stability and storage.[1] Understanding the potential degradation pathways is critical for maintaining the compound's purity and ensuring the reliability of experimental outcomes. This guide is designed to address common concerns and provide practical solutions for the handling and storage of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during the storage and use of this compound.
Q1: I've stored my this compound for a while, and I'm concerned about its purity. How can I assess its stability?
A1: It's a valid concern. Over time, the compound can degrade. To assess its stability, you can perform a simple purity check using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your stored sample against a freshly prepared standard or a previously recorded chromatogram of a pure sample. The appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram indicates the presence of degradation products. For a more quantitative assessment, a validated HPLC method is recommended.
Q2: My solid this compound has developed a yellowish tint over time. Is it still usable?
A2: A color change from white or off-white to a yellowish hue can be an indicator of degradation. While older samples of similar compounds like chloroacetamide are known to appear yellow, it is advisable to proceed with caution.[2] The discoloration could be due to the formation of minor degradation products. Before use, it is highly recommended to re-purify the compound, for instance, by recrystallization, and to confirm its purity by analytical methods such as NMR or HPLC.
Q3: I suspect my compound has degraded. What are the likely degradation pathways?
A3: Based on the chemical structure of this compound, two primary degradation pathways are of concern:
-
Hydrolysis: The chloroacetamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3] This can lead to the cleavage of the amide bond to form 3-aminoacetophenone and chloroacetic acid, or the substitution of the chlorine atom with a hydroxyl group to yield N-(3-acetylphenyl)-2-hydroxyacetamide.
-
Photodegradation: The presence of the aromatic ketone (acetophenone) moiety makes the molecule potentially susceptible to photodegradation upon exposure to light, particularly UV radiation.[4][5] Aromatic ketones can undergo photoreduction or other complex photochemical reactions.[4]
Q4: I need to dissolve the compound for my experiment. Which solvents are recommended, and are there any stability concerns in solution?
A4: this compound has limited solubility in water but is more soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). When preparing solutions, it is best to do so freshly before use. Solutions, especially in protic or aqueous-containing solvents, may be prone to hydrolysis over time. For long-term storage, it is recommended to store the compound as a solid. If a stock solution is necessary, use a dry, aprotic solvent and store it at low temperature, protected from light.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
Optimal Storage Conditions and Long-Term Stability
To ensure the long-term integrity of this compound, it is imperative to adhere to proper storage conditions. A supplier of this compound suggests a shelf life of 1095 days (approximately 3 years) when stored under appropriate conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature | Avoids exposure to high temperatures which can accelerate degradation. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Minimizes contact with moisture to prevent hydrolysis. |
| Light Exposure | In an amber or opaque container, stored in the dark | Protects the compound from potential photodegradation. |
| Container | Tightly sealed container | Prevents contamination and exposure to moisture and air. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents. | These substances can catalyze the degradation of the chloroacetamide moiety. |
Experimental Protocol: Stability Assessment Workflow
For researchers who need to validate the stability of their stored this compound, the following workflow provides a systematic approach.
Step 1: Visual Inspection
-
Examine the physical appearance of the solid compound. Note any changes in color (e.g., yellowing) or crystal structure.
Step 2: Solubility Test
-
Assess the solubility of a small amount of the compound in a recommended solvent (e.g., acetone or ethanol). Any significant change in solubility compared to a fresh batch could indicate degradation.
Step 3: Purity Analysis by HPLC
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable HPLC-grade solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
HPLC Analysis: Analyze both the standard and the sample solutions using a suitable reversed-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.
-
Data Interpretation: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.
Step 4: Structural Confirmation (Optional but Recommended)
-
If significant degradation is suspected, techniques like ¹H NMR and Mass Spectrometry can be used to identify the degradation products by comparing the spectra of the stored sample with that of a pure standard. For instance, the ¹H NMR spectrum of a related compound, N-(4-acetylphenyl) chloroacetamide, shows characteristic peaks for the methyl group of the acetyl moiety, the methylene group of the chloroacetamide, and the aromatic protons.[7] Similar characteristic peaks would be expected for the 3-acetyl isomer, and any new signals would suggest the presence of impurities.
Logical Workflow for Stability Assessment
Caption: Potential degradation pathways of this compound.
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]
-
Photophysical and Photochemical Aspects of Drug Stability. ResearchGate. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Available at: [Link]
-
Chloroacetamide. Wikipedia. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. PubMed. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences. Available at: [Link]
-
Chloroacetamide. Wikipedia. Available at: [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
-
This compound Safety and Hazards. PubChem. Available at: [Link]
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- 6. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction parameters for synthesizing N-(3-Acetylphenyl)-2-chloroacetamide derivatives.
Welcome to the technical support center for the synthesis of N-(3-Acetylphenyl)-2-chloroacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction parameters, maximize yield and purity, and overcome common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction shows very low to no product yield. What are the likely causes?
Low or no yield is one of the most common issues and can typically be traced back to reagent quality, reaction conditions, or the presence of moisture.
Possible Cause A: Hydrolysis of 2-Chloroacetyl Chloride 2-Chloroacetyl chloride is a highly reactive acylating agent and is extremely sensitive to moisture.[1][2] If it comes into contact with water, it will rapidly hydrolyze to chloroacetic acid, which is unreactive under these conditions.[2][3][4][5]
-
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity, Dry Solvents: Use a freshly opened bottle of an anhydrous solvent like dichloromethane (DCM), acetone, or ethyl acetate.[6][7]
-
Use Fresh Reagent: Use a fresh bottle of 2-chloroacetyl chloride. If the bottle has been opened multiple times, the reagent may be partially hydrolyzed.
-
Possible Cause B: Insufficient or Inappropriate Base The reaction between 3-aminoacetophenone and 2-chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl).[8][9] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] A base is required to scavenge this HCl.[10][11]
-
Solution:
-
Stoichiometry: Use at least one equivalent of a base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization.[12]
-
Base Selection: Triethylamine (TEA) or pyridine are common organic bases for this reaction.[13][14] Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly under Schotten-Baumann conditions (a two-phase system).[11][15][16] Pyridine can sometimes give a cleaner reaction profile compared to triethylamine.[14]
-
Possible Cause C: Poor Quality of 3-Aminoacetophenone The purity of the starting amine is critical. If the 3-aminoacetophenone is old or impure, it may contain oxidized byproducts or other contaminants that can interfere with the reaction.
-
Solution:
-
Check Purity: Analyze the starting material by TLC or NMR.
-
Purify if Necessary: If impurities are detected, consider recrystallizing the 3-aminoacetophenone from a suitable solvent system (e.g., ethanol/water) before use.
-
Problem 2: My TLC analysis shows the formation of multiple spots, indicating significant impurities. What's going wrong?
The formation of multiple byproducts often points to issues with temperature control, stoichiometry, or side reactions.
Possible Cause A: Di-acylation While less common for aromatic amines compared to aliphatic ones, it is possible for the initially formed amide product to undergo a second acylation under harsh conditions, although this is generally not a major pathway. A more likely scenario is the reaction of impurities.
-
Solution:
-
Controlled Addition: Add the 2-chloroacetyl chloride solution dropwise to the solution of the amine and base.[7][12] This maintains a low concentration of the acylating agent and minimizes side reactions.
-
Temperature Control: Run the reaction at a reduced temperature. Starting the addition in an ice bath (0-5 °C) is a standard practice to control the initial exotherm.[7][17]
-
Possible Cause B: Reaction Temperature is Too High Acylation reactions are often exothermic.[18] If the temperature is not controlled, the increased heat can promote the formation of undesired byproducts.
-
Solution:
-
Cooling: As mentioned, begin the reaction at 0 °C. After the addition of chloroacetyl chloride is complete, the reaction can be allowed to warm to room temperature and stirred for several hours.[6][12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[19]
-
Problem 3: The crude product is an oil and is difficult to purify or crystallize.
An oily product typically indicates the presence of impurities or residual solvent that is preventing crystallization.
-
Solution:
-
Aqueous Workup: Ensure the workup procedure is thorough. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any chloroacetic acid, and finally with brine to remove residual water.[17]
-
Drying: Dry the organic layer completely over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
Purification: If the product still fails to crystallize, purification by column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexane is a good starting point.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent like ethanol can yield a highly pure product.[19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
This reaction is a classic example of nucleophilic acyl substitution .[11] The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[8][11]
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition: Add a solution of 2-chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction's completion using TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to obtain pure this compound. [20]
Q4: How do I effectively troubleshoot my reaction based on TLC results?
A TLC plate can provide a wealth of information. Co-spot your starting materials alongside the reaction mixture for accurate interpretation.
Caption: Figure 3: Troubleshooting Logic Based on TLC.
Q5: What are the expected analytical data for the final product?
While specific shifts can vary slightly based on the solvent used, the following are characteristic spectroscopic data for N-(4-acetylphenyl)-2-chloroacetamide, which is a close analog. The data for the 3-acetylphenyl isomer will be similar, with key differences in the aromatic proton splitting patterns.
-
¹H NMR (in CDCl₃):
-
-COCH₃ (Acetyl group): ~2.5 ppm (singlet, 3H)
-
-CH₂Cl (Chloromethyl group): ~4.3 ppm (singlet, 2H)
-
Aromatic Protons: ~7.7-8.0 ppm (multiplets, 4H)
-
-NH (Amide proton): ~10.6 ppm (broad singlet, 1H) [21]* ¹³C NMR (in CDCl₃):
-
-COCH₃: ~26.6 ppm
-
-CH₂Cl: ~43.8 ppm
-
Aromatic Carbons: ~118-143 ppm
-
C=O (Amide): ~165.5 ppm
-
C=O (Ketone): ~196.8 ppm [21]* FT-IR (cm⁻¹):
-
N-H stretch: ~3280-3300
-
C=O stretch (ketone): ~1670-1680
-
C=O stretch (amide I band): ~1660-1670
-
N-H bend (amide II band): ~1540-1600
-
C-Cl stretch: ~700-800
-
Always compare your experimental data with literature values or run a full characterization on a purified sample to confirm the structure.
References
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
-
Matić, S., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. [Link]
-
Patel, H. V., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Organic Chemistry (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
ResearchGate (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. ResearchGate. [Link]
-
ResearchGate (n.d.). Competitive reaction of amines and aniline. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). Chloroacetyl chloride. PubChem. [Link]
-
International Journal of Creative Research Thoughts (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
-
ResearchGate (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]
-
Reddit (2025). Acylation with chloroacetyl chloride. r/AskChemistry. [Link]
-
Reddit (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
-
ResearchGate (2025). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
-
TMP Chem (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
-
Semantic Scholar (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
-
ResearchGate (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [Link]
-
Royal Society of Chemistry (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
- Google Patents (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Organic Syntheses (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Wikipedia (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
ResearchGate (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate. [Link]
-
Arkat USA (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkat USA. [Link]
-
J&K Scientific LLC (2021). Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
Chemistry LibreTexts (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
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- 21. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of N-(3-Acetylphenyl)-2-chloroacetamide in different solvents.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for N-(3-Acetylphenyl)-2-chloroacetamide in solution?
The two primary decomposition pathways for this compound, and chloroacetamides in general, are hydrolysis and nucleophilic substitution.
-
Hydrolysis: This can occur under both acidic and basic conditions.
-
Base-catalyzed hydrolysis primarily proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the carbon bearing the chlorine atom, substituting it with a hydroxyl group. In some cases, amide bond cleavage can also occur.[1]
-
Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether groups (if present in related structures).[1] The acetyl group on the phenyl ring may also be susceptible to reactions under strong acidic or basic conditions, although the chloroacetamide moiety is generally more reactive.
-
-
Nucleophilic Substitution (Solvolysis): The chlorine atom on the acetyl group is a good leaving group, making the compound susceptible to attack by nucleophilic solvents (solvolysis) or other nucleophiles present in the reaction mixture.[2][3] Common nucleophiles include alcohols, amines, and thiols. This reactivity is often exploited in synthesis.[2][4]
Q2: Which solvents are most likely to cause decomposition of this compound?
The stability of this compound is highly dependent on the solvent's properties.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles, leading to solvolysis reactions where the chlorine atom is replaced by a hydroxyl (-OH) or alkoxyl (-OR) group.[3] Water is particularly problematic due to hydrolysis, which can be accelerated by changes in pH.[1][5]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): While generally better choices than protic solvents, they can still pose risks. For instance, DMF can contain or generate amine impurities (like dimethylamine) upon heating, which are nucleophilic and can react with the chloroacetamide.
-
Aprotic Nonpolar Solvents (e.g., DCM, Chloroform, Toluene): These are often the most suitable solvents for minimizing decomposition, as they are less likely to participate in nucleophilic substitution reactions. Dichloromethane (DCM) is commonly used in the synthesis of N-aryl-2-chloroacetamides.[6]
Q3: How do temperature and pH affect the stability of this compound?
-
Temperature: Increased temperature generally accelerates the rate of decomposition reactions, including hydrolysis and nucleophilic substitution. Therefore, it is advisable to conduct reactions at the lowest effective temperature and store solutions of the compound at reduced temperatures (e.g., 0-4°C) for short-term storage.
-
pH: The compound is most stable at a neutral pH. Both acidic and basic conditions can catalyze hydrolysis.[1] Strong bases, like sodium hydroxide, will readily lead to the formation of glycolic acid derivatives.[7] It is crucial to control the pH of aqueous and protic solvent systems.
Q4: Are there any specific contaminants I should be aware of that can accelerate decomposition?
Yes, several common laboratory contaminants can accelerate the degradation of this compound:
-
Water: Even trace amounts of water in aprotic solvents can lead to slow hydrolysis over time.
-
Nucleophiles: Contaminants such as amines, thiols, or even halide ions (from other sources) can react with the compound.
-
Acids and Bases: Residual acids or bases from previous experimental steps can catalyze hydrolysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low yield or appearance of unexpected byproducts in a reaction using this compound.
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Decomposition (Solvolysis) | 1. Analyze Solvent Choice: If using a protic solvent (e.g., methanol, ethanol, water), consider switching to an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[6] 2. Ensure Anhydrous Conditions: Use freshly dried solvents. Employ techniques like using molecular sieves to remove trace water. |
| pH-Mediated Hydrolysis | 1. Monitor and Control pH: If an aqueous or protic solvent system is necessary, buffer the solution to maintain a neutral pH (around 7). 2. Quench Reactions Appropriately: During workup, neutralize any acidic or basic reagents promptly. |
| Reaction with Nucleophilic Reagents | 1. Order of Addition: If your reaction involves another nucleophile, consider adding the this compound to the reaction mixture last, and at a controlled temperature, to minimize side reactions. 2. Protecting Groups: In complex syntheses, it may be necessary to use protecting groups for other sensitive functionalities in your molecules. |
| Thermal Decomposition | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Avoid Prolonged Heating: Minimize the time the compound is exposed to elevated temperatures. |
Problem 2: The stored this compound solid or its solution has changed color (e.g., turned yellow).
| Potential Cause | Troubleshooting Steps |
| Decomposition Over Time | 1. Proper Storage of Solid: Store the solid compound in a tightly sealed container, in a cool, dark, and dry place (desiccator).[7] Older samples of chloroacetamide are known to appear yellow.[8] 2. Fresh Solutions: Prepare solutions of this compound fresh before use. Avoid long-term storage in solution. |
| Light Sensitivity | 1. Protect from Light: Store the solid and any solutions in amber vials or wrap containers with aluminum foil to protect from light. |
| Reaction with Air/Moisture | 1. Inert Atmosphere: For long-term storage or sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Minimizing Decomposition
The following diagram illustrates a recommended workflow for handling this compound to minimize decomposition.
Caption: Figure 1. Recommended Experimental Workflow.
Decomposition Pathways Overview
The following diagram illustrates the main decomposition pathways.
Sources
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Technical Support Center: Interpreting ¹H NMR Spectra of N-Substituted Chloroacetamides
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the interpretation of ¹H NMR spectra of N-substituted chloroacetamides. We will move beyond simple peak assignments to address common challenges and nuances encountered in the lab, ensuring you can interpret your data with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during spectral analysis. Each answer provides a mechanistic explanation and a clear, actionable protocol to resolve the problem.
Question 1: Why is the signal for my α-chloro methylene (-CH₂Cl) protons appearing further downfield than expected?
Answer:
The chemical shift of the methylene protons alpha to the chlorine atom (the -CH₂Cl group) is highly sensitive to its electronic environment. Typically, you might expect these protons to appear around 3.5-4.0 ppm. However, in N-substituted chloroacetamides, this signal is consistently observed further downfield, often in the range of 4.0 to 4.4 ppm .[1][2]
Causality: This significant deshielding is due to the cumulative electron-withdrawing effects of two adjacent electronegative groups:
-
The Chlorine Atom: Chlorine is a strongly electronegative atom that inductively pulls electron density away from the methylene group.
-
The Amide Carbonyl Group: The carbonyl group (C=O) also exerts a powerful anisotropic and inductive deshielding effect on the adjacent methylene protons.
The combination of these two effects reduces the electron density around the -CH₂Cl protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).[1] For example, in a series of N-(substituted phenyl)-2-chloroacetamides, the -CH₂Cl signal was consistently reported between δ 4.2 and 4.4 ppm in CDCl₃.[2]
Question 2: My amide N-H proton signal is a broad singlet, or I can't find it at all. Why is this happening and how can I confirm its identity?
Answer:
This is one of the most common challenges in the NMR spectroscopy of amides. The appearance of the N-H proton signal is often complicated by two primary factors: quadrupolar broadening and chemical exchange.
Mechanistic Explanation:
-
Quadrupole Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of I = 1, making it a quadrupolar nucleus.[3][4] Nuclei with a spin greater than 1/2 have a non-spherical distribution of charge, which interacts with the local electric field gradient. This interaction provides a very efficient mechanism for nuclear relaxation, which shortens the lifetime of the spin states. According to the Heisenberg uncertainty principle, a shorter lifetime leads to a broader energy range, resulting in a significantly broadened signal for the attached proton.[3][5] This can cause the N-H signal to be so broad that it is indistinguishable from the baseline.
-
Chemical Exchange: The amide proton can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the NMR solvent. If this exchange occurs at a rate that is intermediate on the NMR timescale, the signal will be broadened. At faster exchange rates, the signal may sharpen or disappear entirely as it averages with the signal of the other exchanging species.[6]
Experimental Protocol: D₂O Exchange
To definitively identify a broad N-H signal, a deuterium oxide (D₂O) exchange experiment is the gold standard.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your N-substituted chloroacetamide in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Carefully add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Interpreting the Results: The labile N-H proton will exchange with a deuterium atom from the D₂O (R-NH + D₂O ⇌ R-ND + HDO). Since deuterium is not observed in ¹H NMR, the original N-H signal will disappear or significantly decrease in intensity in the second spectrum. The appearance of a new, small HDO signal (typically around 4.7 ppm in CDCl₃) further confirms the exchange.
Question 3: How can I resolve coupling between the N-H proton and the protons on the N-substituent?
Answer:
Observing clear coupling between the N-H proton and adjacent C-H protons (e.g., in an N-ethyl or N-benzyl group) can be challenging due to the quadrupolar broadening and chemical exchange issues mentioned above. When the N-H relaxation is fast, it decouples itself from adjacent protons, causing their signals to appear as singlets or simplified multiplets rather than the expected doublet of doublets, for example.
Troubleshooting Workflow:
The following diagram outlines a workflow to address this issue.
Caption: Workflow for resolving N-H coupling.
Explanation of Steps:
-
Solvent Choice: Using aprotic solvents like CDCl₃ or, even better, DMSO-d₆ is crucial. DMSO is a hydrogen bond acceptor, which slows down the intermolecular exchange of the N-H proton, often leading to sharper signals.[7][8][9]
-
Low Temperature (VT-NMR): Lowering the temperature of the NMR experiment slows down the rate of chemical exchange. Often, by cooling the sample to 0 °C or below, the exchange rate can be reduced sufficiently to allow the coupling to be observed.[6]
Frequently Asked Questions (FAQs)
Question 4: What are the typical ¹H NMR chemical shift ranges for N-substituted chloroacetamides?
Answer:
The chemical shifts can vary based on the N-substituent and the solvent used. However, the following table provides typical ranges based on published data.[1][2]
| Proton Type | Group | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| α-Chloro Methylene | -COCH₂ Cl | 4.0 - 4.4 | Singlet. Deshielded by adjacent Cl and C=O.[1][2] |
| Amide Proton | -NH - | 5.5 - 10.5 | Often a broad singlet. Highly variable depending on solvent, concentration, and substitution.[2][7] |
| N-Alkyl Protons (α) | -NH-CH₂ -R | 3.0 - 4.5 | Position depends on R. May be coupled to N-H if the signal is sharp. |
| N-Aryl Protons | -NH-Ar | 6.8 - 8.0 | Complex multiplet patterns are common. Electron-withdrawing/donating groups on the ring will affect shifts.[2] |
Question 5: How does restricted rotation around the C-N amide bond affect the spectrum?
Answer:
The C-N bond in an amide has significant double-bond character due to resonance, which restricts free rotation.
Caption: Amide bond resonance.
This restricted rotation can lead to the observation of distinct signals for groups that would otherwise be chemically equivalent. For example, in an N,N-disubstituted chloroacetamide with two different alkyl groups (e.g., N-ethyl-N-methyl), you would see separate signals for the ethyl and methyl groups.
In the case of a primary chloroacetamide (ClCH₂CONH₂), this restricted rotation makes the two amide protons (NH₂ ) diastereotopic. One proton is cis to the carbonyl oxygen, and the other is trans. This results in two separate signals for these two protons, as observed for 2-chloroacetamide, which shows signals at 7.35 and 7.60 ppm.[1][10] For N-monosubstituted derivatives, this phenomenon primarily manifests as a high rotational barrier, which can be studied by VT-NMR.
Question 6: How does the choice of NMR solvent affect the spectrum, particularly the N-H signal?
Answer:
The choice of solvent has a profound impact on the chemical shift of the N-H proton due to differences in hydrogen bonding capabilities.
-
Non-polar, Aprotic Solvents (e.g., CDCl₃): In chloroform, the N-H proton is less involved in hydrogen bonding with the solvent. Its chemical shift is generally more upfield compared to polar solvents. However, it is very sensitive to concentration, as self-association via hydrogen bonding can occur.
-
Polar, Aprotic Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It forms strong hydrogen bonds with the amide N-H proton, which significantly deshields it. This pulls the N-H signal far downfield, often to δ > 8.0 ppm.[7][9] This interaction also slows down intermolecular proton exchange, which frequently results in a much sharper N-H signal, making it easier to identify and observe coupling.[8][11] The solvent shifts (Δδ = δDMSO - δCDCl₃) for amide N-H protons can be as large as 1-2 ppm.[7]
References
-
Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]
-
Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Homework.Study.com. [Link]
-
Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]
-
ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... [Link]
-
Avdagić, A., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry. [Link]
-
Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]
-
University of Manitoba. (n.d.). Quadrupolar nuclei. [Link]
-
Filo. (2023). The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three... [Link]
Sources
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- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. thieme-connect.de [thieme-connect.de]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. <sup>1</sup>H NMR spectra part 31: <sup>1</sup>H chemical shifts of amides in DMSO solvent [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three .. [askfilo.com]
- 11. researchgate.net [researchgate.net]
Common impurities found in N-(3-Acetylphenyl)-2-chloroacetamide and their removal.
Welcome to the technical support center for N-(3-Acetylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this important chemical intermediate. Here, we address common impurities, their origins, and effective removal strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a brownish or yellowish tint. What is the likely cause and how can I remove the color?
A1: A colored tint in your product typically indicates the presence of high molecular weight, chromophoric impurities. These can arise from the degradation of the starting material, 3-aminoacetophenone, which can oxidize and form colored polymeric species, or from certain side reactions during the synthesis.
-
Troubleshooting:
-
Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.
-
Protocol: During the recrystallization process, after dissolving your crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-2% w/w of your compound). Heat the mixture back to just below boiling for 5-10 minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Proceed with the recrystallization as usual. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
-
Q2: I am having difficulty inducing crystallization of my this compound from the recrystallization solvent. What can I do?
A2: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of an excessive amount of impurities, or supersaturation issues.
-
Troubleshooting:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the cooled solution to act as a seed for crystallization.
-
Solvent System Modification: If the compound is too soluble even in the cold solvent, you may need to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. For N-aryl acetamides, common solvent mixtures include ethanol/water or ethyl acetate/hexane.[1]
-
Reduce the Volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and induce crystallization upon cooling.
-
Q3: My final product shows a low melting point with a broad melting range. What does this indicate?
A3: A low and broad melting range is a classic indicator of an impure solid.[2] Pure crystalline solids typically have a sharp melting point over a narrow range (1-2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. This suggests that further purification is necessary.
Impurity Profile and Mitigation
The primary synthesis route to this compound is the chloroacetylation of 3-aminoacetophenone.[3] Potential impurities can be categorized as starting material-related, by-product-related, or degradation-related.
Common Impurities:
| Impurity Name | Structure | Origin |
| 3-Aminoacetophenone | 1-(3-aminophenyl)ethanone | Unreacted starting material[4] |
| Chloroacetic acid | ClCH₂COOH | Hydrolysis of chloroacetyl chloride |
| N,N'-(phenylene-1,3-diyl)bis(2-chloroacetamide) | Di-acylated by-product | Over-reaction of the starting amine |
| N-(3-acetylphenyl)acetamide | N-(3-acetylphenyl)acetamide | Potential by-product from acetylation with acetic acid impurity |
Diagram: Synthesis and Potential Impurity Formation
Caption: Synthesis of this compound and common impurity pathways.
Troubleshooting and Purification Guides
Issue 1: Presence of Unreacted 3-Aminoacetophenone
-
Identification: This basic impurity can be detected by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: An incomplete reaction due to insufficient chloroacetyl chloride, inadequate reaction time, or suboptimal temperature can leave unreacted starting material.
-
Removal Protocol: Acid Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-aminoacetophenone will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover the purified product.
-
Issue 2: Presence of Di-acylated By-product and Other Less-Polar Impurities
-
Identification: The di-acylated product is less polar than the desired mono-acylated product and will have a higher Rf value on a normal-phase TLC plate. It can be confirmed by LC-MS, as it will have a higher molecular weight. A similar di-acylation has been observed in the synthesis of related compounds.[5]
-
Causality: Using an excess of chloroacetyl chloride or running the reaction under forcing conditions can promote a second acylation on the amide nitrogen.
-
Removal Protocol: Recrystallization
-
Principle: Recrystallization is an effective technique for separating compounds with different solubilities in a given solvent.[6] The desired product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurity should either be very soluble or insoluble in the hot solvent.
-
Recommended Solvents: For N-aryl acetamides, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are often effective.[1]
-
Step-by-Step Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, perform an activated charcoal treatment as described in the FAQs.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove all traces of the solvent.
-
-
Issue 3: Assessing Purity and Identifying Degradation Products
-
Challenge: How to confirm the purity of the final product and identify potential degradation products that might form during storage or under stress conditions.
-
Solution: Stability-Indicating HPLC Method Development
-
Principle: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[7] Forced degradation studies are performed to generate these degradation products.[7]
-
Workflow for Method Development:
-
Forced Degradation: Expose the compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.
-
Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Method Optimization: Develop a gradient elution method to ensure the separation of the main peak from all impurity and degradation peaks. Adjust the gradient slope, mobile phase pH, and temperature to achieve optimal resolution.
-
Detection: Use a UV detector set at a wavelength where the parent compound and impurities have significant absorbance (e.g., determined by a UV scan).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak in both the unstressed and stressed samples to ensure it is not co-eluting with any impurities.
-
-
Diagram: Workflow for Purification and Purity Analysis
Caption: General workflow for the purification and analysis of the target compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 295–306. [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Slideshare. (2017). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]
-
Patsnap. (2015). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-acetylphenyl)acetamide-d3. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]
-
Harbin Institute of Technology. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
ResearchGate. (2014). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. Retrieved from [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
IndiaMART. (n.d.). N-(3-Acetylphenyl) Acetamide / 3'-Acetylacetanilide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3'-Chloroacetophenone. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Scaling the Synthesis of N-(3-Acetylphenyl)-2-chloroacetamide
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of N-(3-Acetylphenyl)-2-chloroacetamide. Moving from the bench to pilot or production scale introduces complexities that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Synthesis Overview and Mechanism
The standard synthesis of this compound is achieved through the chloroacetylation of 3-aminoacetophenone using chloroacetyl chloride.[1][2] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
-
Reactant A: 3-Aminoacetophenone[3]
-
Reactant B: Chloroacetyl Chloride
-
Product: this compound[4]
-
Byproduct: Hydrogen Chloride (HCl)
The mechanism involves the nucleophilic nitrogen of the 3-aminoacetophenone attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group forms the amide bond. The liberated HCl is typically scavenged by a base or by using an excess of the starting amine.
General Synthesis Workflow
The following diagram outlines the critical stages in the production process, from raw material qualification to the final product.
Caption: A step-by-step overview of the synthesis process.
Critical Process Parameters for Scale-Up
Successful scaling requires strict control over several parameters. The following table summarizes the most critical aspects and the reasoning behind their importance.
| Parameter | Recommended Range | Rationale & Scale-Up Considerations |
| Temperature | 0–10 °C (Addition) 20–25 °C (Reaction) | Causality: The reaction is highly exothermic. Low temperatures during the addition of chloroacetyl chloride are crucial to control the reaction rate, prevent dangerous temperature spikes (thermal runaway), and minimize the formation of degradation byproducts. On a large scale, efficient heat exchange is paramount. |
| Reagent Stoichiometry | 1.0–1.05 eq. Chloroacetyl Chloride | Causality: Using a slight excess of the chloroacetylating agent can help drive the reaction to completion. However, a large excess complicates purification by requiring more extensive quenching and washing, and can increase impurity formation. Precise dosing is critical at scale. |
| Reagent Addition Rate | Dosed over 1-3 hours | Causality: Slow, controlled addition is directly linked to temperature management. It prevents a rapid build-up of heat and localized high concentrations of the reactive acyl chloride, which can lead to side reactions. Dosing pumps should be calibrated and monitored. |
| Mixing/Agitation | Sufficient to maintain a homogenous slurry/solution | Causality: Inadequate mixing leads to poor heat and mass transfer. This can create "hot spots" where side reactions occur and unreacted pockets of starting material, resulting in lower yield and inconsistent product quality. Baffles and appropriate impeller design are essential in large reactors. |
| Moisture Control | Anhydrous conditions (<0.1% water) | Causality: Chloroacetyl chloride reacts readily with water to form chloroacetic acid and HCl. This hydrolysis consumes the reagent, reducing yield, and the byproducts can complicate purification. Ensure solvents are dry and the reactor is inerted (e.g., with nitrogen). |
| Base (Optional) | 1.0–1.2 eq. (e.g., K₂CO₃, Et₃N) | Causality: A non-nucleophilic base neutralizes the HCl byproduct, preventing the protonation and deactivation of the 3-aminoacetophenone starting material.[5] This can improve reaction rate and yield. However, the choice of base can affect the work-up procedure. |
Troubleshooting Guide
This section addresses common problems encountered during scale-up in a direct question-and-answer format.
A. Low Yield & Incomplete Conversion
Q1: My reaction has stalled. In-process control (TLC/HPLC) shows >15% of 3-aminoacetophenone remaining even after extended reaction time. What went wrong?
A: This is a common issue often traced back to three main causes:
-
Reagent Inactivity: Chloroacetyl chloride is highly sensitive to moisture. If it was improperly stored or handled, it may have partially hydrolyzed to the less reactive chloroacetic acid, effectively reducing its molar equivalence. Always use a fresh, unopened bottle or re-distill the reagent if its quality is in doubt.
-
HCl Scavenging Failure: The reaction generates one equivalent of HCl. If no external base is used, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. If a base was used, its quality or quantity may have been insufficient.
-
Poor Temperature Control: If the temperature dropped too low after the initial exothermic addition phase, the reaction kinetics may have slowed significantly. Ensure the batch is maintained at the target reaction temperature (e.g., 20-25 °C) after the addition is complete.
Q2: The reaction went to completion, but my isolated yield is only 60%, far below the 90%+ reported in literature. Where did my product go?
A: Significant product loss often occurs during the work-up and isolation phases, especially at scale:
-
Aqueous Work-up Losses: this compound has some slight solubility in water. During aqueous washes to remove salts and water-soluble impurities, some product may be lost to the aqueous phase. Minimize the volume of wash water and consider performing a back-extraction of the combined aqueous layers with fresh solvent.
-
Premature Crystallization: If the product begins to crystallize during the work-up or phase separation, it can become trapped in the aqueous layer or at the interface, leading to significant mechanical losses. Maintain a sufficiently high temperature during the wash steps to ensure the product remains dissolved.
-
Inefficient Crystallization: Your choice of recrystallization solvent and cooling profile are critical. If the product is too soluble in the chosen solvent, recovery will be low. A detailed solvent screen and controlled cooling are necessary to maximize the recovery of crystalline solid.
B. Purity & Impurity Profile
Q1: My final product is contaminated with a persistent, difficult-to-remove impurity. How can I identify and prevent it?
A: The most likely culprits are process-related impurities:
-
Unreacted 3-Aminoacetophenone: This indicates an incomplete reaction. It can typically be removed by washing the organic phase with dilute acid (e.g., 1M HCl) during work-up, which will protonate and extract the basic amine into the aqueous layer.
-
Chloroacetic Acid: This results from the hydrolysis of chloroacetyl chloride. It can be removed by washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution.
-
Over-acylated Byproducts: While less common for this secondary amide, it is possible under harsh conditions. This would result in a higher molecular weight species. Prevention is key: maintain strict temperature control and avoid a large excess of chloroacetyl chloride.
Q2: The product has a distinct yellow or brown tint, but the literature describes it as a white or off-white solid. What causes this discoloration?
A: Color is often a sign of thermal degradation or impurities in the starting material.
-
Starting Material Purity: The purity of the initial 3-aminoacetophenone is crucial. Impurities present in this raw material can carry through the process or degrade under reaction conditions to form colored bodies.[6] Always use a high-purity starting material.
-
Thermal Stress: Excursions to high temperatures, either during the reaction or during solvent distillation, can cause the product to decompose. Use vacuum distillation at a lower temperature to remove the solvent if possible.
-
Purification: The color can often be removed through an effective recrystallization. Sometimes, a charcoal treatment during the recrystallization process can be effective at adsorbing colored impurities.
C. Physical & Operational Issues
Q1: As the reaction proceeds, the mixture becomes a thick, un-stirrable slurry, compromising mixing and heat transfer. What can I do?
A: This is a common challenge when the product is insoluble in the reaction solvent and precipitates as it forms.
-
Increase Solvent Volume: The simplest solution is to increase the amount of solvent to keep the product dissolved. This reduces the overall throughput but can salvage the batch.
-
Change Solvent System: Select a solvent in which both the starting material and the product are soluble at the reaction temperature. Dichloromethane (DCM) or ethyl acetate are often good starting points.[5]
-
Temperature Adjustment: In some cases, slightly increasing the reaction temperature (while carefully monitoring for impurity formation) can improve solubility.
Q2: How do I safely handle and quench residual chloroacetyl chloride in a large-scale reactor?
A: Chloroacetyl chloride is corrosive and hazardous.[7] A dedicated and controlled quenching procedure is mandatory.
-
Procedure: After the reaction is complete, the reaction mixture should be transferred (pumped or added via a pressure-equalized dropping funnel) slowly and controllably into a separate quench vessel containing a stirred, cold solution of a mild base like sodium bicarbonate or a nucleophilic scavenger like isopropanol.
-
Never add water or base directly to the main reactor containing a significant excess of chloroacetyl chloride. This can cause a violent, uncontrolled exothermic reaction and rapid gas evolution (HCl), leading to a dangerous pressure build-up.
Detailed Experimental Protocol (Lab Scale)
This protocol is designed for a 0.5 mole scale synthesis and incorporates principles for successful scale-up.
Materials & Equipment:
-
3-Aminoacetophenone (67.58 g, 0.5 mol)[3]
-
Chloroacetyl chloride (42.5 mL, 0.53 mol, 1.06 eq.)
-
Potassium Carbonate (K₂CO₃), fine powder (76 g, 0.55 mol, 1.1 eq.)
-
Ethyl Acetate (EtOAc), anhydrous (1 L)
-
2 L, 3-neck round-bottom flask with overhead stirrer, thermometer, and nitrogen inlet
-
Addition funnel
Procedure:
-
Reactor Setup: Assemble the reaction flask and equip it with an overhead stirrer, thermometer, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charge Reactants: To the flask, add 3-aminoacetophenone (67.58 g), potassium carbonate (76 g), and ethyl acetate (1 L).
-
Cooling: Begin vigorous stirring to create a fine slurry. Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (42.5 mL) to the addition funnel. Add it dropwise to the stirred slurry over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours.
-
In-Process Check (IPC): Take a small aliquot of the reaction mixture, filter it, and spot it on a TLC plate (or analyze by HPLC) to confirm the consumption of 3-aminoacetophenone.
-
Quench & Work-up: Slowly and carefully pour the reaction mixture into a separate beaker containing 500 mL of cold water. Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Washes: Wash the organic layer sequentially with 200 mL of 1M HCl, 200 mL of saturated NaHCO₃ solution, and finally 200 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white to off-white solid.
Frequently Asked Questions (FAQs)
-
Q: What is the most suitable solvent for scale-up?
-
A: While solvents like DCM or acetic acid are used, ethyl acetate is often a good choice for scale-up.[1][5] It has a favorable boiling point for easy removal, is less toxic than DCM, and the product often has good solubility at reaction temperature but lower solubility when cooled for crystallization.
-
-
Q: How critical is the use of a base?
-
A: It is highly recommended for large-scale production. Without a base to neutralize the generated HCl, up to half of your expensive 3-aminoacetophenone starting material will be deactivated through salt formation, effectively stalling the reaction at 50% conversion. An inorganic base like potassium or sodium carbonate is often preferred as it is inexpensive and easily removed during the aqueous work-up.
-
-
Q: What are the primary safety hazards I should be aware of?
-
A: The main hazards are associated with the reactants. Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[7] 3-Aminoacetophenone is harmful if swallowed.[3] The final product, this compound, is also classified as harmful and an irritant.[4] Always work in a well-ventilated area (fume hood or ventilated enclosure), wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have appropriate quench and spill-neutralizing materials ready.[8]
-
-
Q: What analytical methods are best for monitoring reaction progress and final product purity?
-
A: For real-time reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. For quantitative analysis of reaction completion and final product purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard. For structural confirmation, ¹H NMR and Mass Spectrometry are used.
-
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
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Uslu, H., et al. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link]
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IndiaMART. (n.d.). N-(3- Acetylphenyl)-2- Chloroacetamide. Retrieved from [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of N-(3-acetylphenyl) and N-(4-acetylphenyl)-2-chloroacetamide Isomers
Introduction
The N-aryl-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds.[1][2] Molecules incorporating this framework have demonstrated a spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[3][4][5] The reactivity of the α-chloro group makes it an excellent electrophilic site for nucleophilic substitution, allowing for molecular elaboration and the synthesis of diverse chemical libraries.[1]
A fundamental principle in drug design is that subtle changes in a molecule's structure, such as the positional isomerism of a substituent on an aromatic ring, can lead to profound differences in biological activity. This guide provides an in-depth comparison of two such isomers: N-(3-acetylphenyl)-2-chloroacetamide and N-(4-acetylphenyl)-2-chloroacetamide. We will delve into their synthesis, compare their documented biological activities—with a focus on antimicrobial efficacy—and explore the underlying structure-activity relationships (SAR) that govern their differential effects. This analysis aims to provide researchers and drug development professionals with a clear, evidence-based understanding of how substituent placement on the phenyl ring dictates molecular behavior and biological potential.
Chemical Profile and Synthesis
The key structural difference between the two compounds lies in the position of the acetyl group on the phenyl ring: the meta (3-position) versus the para (4-position). This seemingly minor alteration has significant implications for the molecule's electronic distribution, polarity, and steric profile, which in turn influence its interaction with biological targets.
Caption: Chemical structures of the meta and para isomers.
The synthesis of both isomers is reliably achieved through a standard chloroacetylation reaction, where the corresponding aminophenone precursor (3-aminoacetophenone or 4-aminoacetophenone) is acylated using chloroacetyl chloride.[1][6]
Experimental Protocol: General Synthesis of N-(acetylphenyl)-2-chloroacetamide
This protocol describes a robust method for the synthesis of N-aryl-2-chloroacetamides, adaptable for both the 3-acetyl and 4-acetyl isomers.
-
Dissolution: Dissolve the respective aminoacetophenone isomer (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in a round-bottom flask.[6][7][8]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.5 equivalents), to the solution to act as an acid scavenger.[7][8]
-
Acylation: Cool the mixture in an ice bath (0°C). Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[2][6]
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under a vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, typically ethanol, to yield the purified N-(acetylphenyl)-2-chloroacetamide.[2]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[3][6]
Comparative Biological Activity
While N-(4-acetylphenyl)-2-chloroacetamide is frequently used as a synthetic intermediate for various bioactive compounds,[6][9][10] direct and comparative biological data for both isomers is limited. However, a comprehensive study by Bogdanović et al. provides robust antimicrobial data for the para isomer (designated SP8), which serves as our primary basis for comparison.[3]
Antimicrobial Activity
A 2021 study systematically evaluated a series of twelve N-(substituted phenyl)-2-chloroacetamides for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MRSA), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[3] The results for the N-(4-acetylphenyl) isomer are summarized below.
| Compound | Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |
| N-(4-acetylphenyl)-2-chloroacetamide | S. aureus ATCC 25923 | 250 | 500 |
| MRSA ATCC 33591 | 250 | 500 | |
| E. coli ATCC 25922 | 1000 | >4000 | |
| C. albicans ATCC 10231 | 500 | 1000 | |
| Table 1: Antimicrobial activity of N-(4-acetylphenyl)-2-chloroacetamide. Data extracted from Bogdanović et al., 2021.[3] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration. |
The data clearly indicates that the para isomer possesses moderate activity against Gram-positive bacteria and C. albicans, but is less effective against the Gram-negative E. coli.[3][11] This differential activity is common for many antimicrobial agents and is often attributed to differences in the bacterial cell wall structure.
Direct experimental data for the antimicrobial activity of this compound under identical conditions is not available in the cited literature. However, based on established structure-activity relationships, we can hypothesize its potential efficacy.
Structure-Activity Relationship (SAR) Deep Dive
The difference in the position of the acetyl group fundamentally alters the electronic properties of the phenyl ring, which is a key determinant of biological activity.
Caption: Impact of acetyl group position on electronic effects.
-
Para-position (4-acetyl): The acetyl group is a moderately deactivating, electron-withdrawing group. When placed in the para position, it exerts its influence through both the negative inductive effect (-I) and the negative mesomeric or resonance effect (-M). This resonance effect delocalizes electron density from the phenyl ring and, by extension, from the amide nitrogen, across the entire conjugated system.
-
Meta-position (3-acetyl): In the meta position, the acetyl group can only exert its electron-withdrawing inductive effect (-I). It cannot participate in resonance with the amide substituent. Consequently, the amide nitrogen in the meta isomer is more electron-rich compared to its para counterpart.
This electronic difference is critical. The electron density at the amide nitrogen, the pKa of the N-H proton, and the overall molecular polarity are all affected. These factors directly influence the molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity (which affects membrane permeability), and the strength of its binding to target enzymes or receptors.[11] Studies on other N-substituted phenyl-2-chloroacetamides have shown that lipophilicity and the electronic nature of substituents are crucial for antimicrobial activity, with halogenated derivatives often showing high potency due to their ability to pass through the phospholipid bilayer of cell membranes.[12]
Workflow for Antimicrobial Susceptibility Testing
To ensure reproducibility and facilitate further comparative studies, the following detailed workflow for determining MIC, MBC, and MFC is provided, based on the broth microdilution method.[3]
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A Comparative Analysis of Antimicrobial Efficacy in N-Substituted Chloroacetamides: A Guide for Researchers
In the ever-pressing search for novel antimicrobial agents, the chemical scaffold of N-substituted chloroacetamides has emerged as a promising avenue of investigation. These compounds, characterized by a reactive chloroacetyl group attached to a nitrogen atom, have demonstrated a broad spectrum of activity against various pathogenic microorganisms. This guide offers a comprehensive comparative analysis of their antimicrobial efficacy, delving into the structure-activity relationships that govern their potency and providing the experimental framework necessary for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to navigate this class of compounds and identify lead candidates for further development.
The Chemical Rationale: Understanding the Antimicrobial Action of N-Substituted Chloroacetamides
The antimicrobial activity of N-substituted chloroacetamides is intrinsically linked to their chemical structure, particularly the electrophilic nature of the α-carbon in the chloroacetyl moiety. This reactivity allows for the alkylation of nucleophilic residues, such as cysteine, histidine, and lysine, within essential microbial enzymes and proteins.[1] This covalent modification can lead to the inactivation of these critical cellular components, disrupting vital processes and ultimately resulting in microbial cell death.
Several key microbial targets have been proposed for N-substituted chloroacetamides. Molecular docking studies have suggested that these compounds may act as inhibitors of bacterial DNA gyrase and topoisomerase II.[2] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to a cessation of these processes, thereby preventing bacterial proliferation. The binding is thought to occur within the ATP-binding pocket of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.
Furthermore, the lipophilicity of the N-substituent plays a pivotal role in the overall efficacy of these compounds. A higher degree of lipophilicity can facilitate the passage of the molecule across the microbial cell membrane, allowing it to reach its intracellular targets more effectively.[3][4] This is particularly evident in derivatives bearing halogenated phenyl rings, which have consistently demonstrated potent antimicrobial activity.[3][4][5]
Comparative Efficacy: A Quantitative Overview
The antimicrobial potency of N-substituted chloroacetamides is best assessed through the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of a selection of these compounds against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of N-Phenyl Chloroacetamide Derivatives
| Compound ID | N-Substituent | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| SP1 | Phenyl | 90 ± 20 | 50 ± 0 | 920 ± 80 | [3] |
| SP4 | 4-Chlorophenyl | 130 ± 0 | 100 ± 0 | >4000 | [3] |
| SP6 | 4-Fluorophenyl | 130 ± 30 | 100 ± 0 | 420 ± 80 | [3] |
| SP12 | 3-Bromophenyl | 210 ± 40 | 330 ± 80 | 1000 ± 0 | [3] |
| A2 | 4-Fluoro-3-nitrophenyl | - | - | - | |
| K. pneumoniae | 512 |
Data presented as mean ± standard deviation.
Table 2: Antifungal Activity of N-Phenyl Chloroacetamide Derivatives
| Compound ID | N-Substituent | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) | Reference |
| SP1 | Phenyl | 190 ± 40 | - | [3] |
| SP4 | 4-Chlorophenyl | 60 ± 0 | - | [3] |
| SP6 | 4-Fluorophenyl | 100 ± 0 | - | [3] |
| SP12 | 3-Bromophenyl | 100 ± 0 | - | [3] |
| A1Cl | Phenyl | 128 - 256 | 16 - 256 | [6][7] |
Data presented as a range of MIC values observed across different strains.
Table 3: Antimicrobial Activity of N-Alkyl and N-Heterocyclic Chloroacetamide Derivatives
| Compound ID | N-Substituent | Organism | MIC (µM) | Reference |
| 9 | (E)-N-(3,7-dimethylocta-2,6-dien-1-yl) | B. cereus | 10 - 230 | [8] |
| 9 | (E)-N-(3,7-dimethylocta-2,6-dien-1-yl) | S. aureus | 10 - 230 | [8] |
| 9 | (E)-N-(3,7-dimethylocta-2,6-dien-1-yl) | E. coli | 10 - 230 | [8] |
| 9 | (E)-N-(3,7-dimethylocta-2,6-dien-1-yl) | P. aeruginosa | 10 - 230 | [8] |
| 12 | (E)-2-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)-N-(2-ethyl-6-methylphenyl) | C. albicans | 423.62 (EC50) | [8] |
MIC values are presented in µM as reported in the reference.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, coupled with findings from numerous studies, allow for the elucidation of key structure-activity relationships:
-
The Chloroacetyl Moiety is Essential: The presence of the chlorine atom on the acetyl group is critical for antimicrobial activity. Its electrophilic nature enables the alkylation of microbial targets, a key step in the mechanism of action.
-
Aromatic vs. Aliphatic N-Substituents: While both N-aryl and N-alkyl substituted chloroacetamides exhibit antimicrobial properties, the nature of the substituent significantly influences the spectrum and potency of activity. N-phenyl derivatives have been extensively studied and show broad-spectrum activity.[3][4] N-alkyl derivatives, such as those with long, unsaturated chains, also demonstrate significant antibacterial and antifungal effects.[8]
-
Influence of Phenyl Ring Substituents: For N-phenyl chloroacetamides, the position and electronic nature of substituents on the aromatic ring are major determinants of efficacy.
-
Halogens: The introduction of halogens (F, Cl, Br) onto the phenyl ring, particularly at the para-position, generally enhances antimicrobial activity.[3][4][5] This is attributed to an increase in lipophilicity, which facilitates membrane transport.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents also play a role, though the effect can be complex and target-dependent.
-
-
Lipophilicity is a Key Driver: A clear correlation exists between the lipophilicity of the N-substituent and the antimicrobial potency of the chloroacetamide derivative.[3][4] Increased lipophilicity aids in the penetration of the microbial cell envelope.
Visualizing the Proposed Mechanism of Action
To conceptualize the interaction of N-substituted chloroacetamides with their proposed bacterial targets, the following diagram illustrates the potential inhibitory pathway targeting DNA gyrase.
Caption: Proposed mechanism of action of N-substituted chloroacetamides via inhibition of bacterial DNA gyrase.
Experimental Protocols: A Self-Validating System
The following protocols provide a standardized framework for the in vitro evaluation of the antimicrobial efficacy of N-substituted chloroacetamides. Adherence to these methodologies ensures the generation of reliable and reproducible data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
N-substituted chloroacetamide compounds
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each N-substituted chloroacetamide in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.
-
Serial Dilution: In the first column of a 96-well plate, add 100 µL of sterile broth. To the first well of this column, add 2 µL of the compound stock solution to achieve the highest test concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Dilute this suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the plate, except for the negative control wells (which should only contain broth).
-
Controls:
-
Positive Control: Prepare serial dilutions of a standard antibiotic in one column of the plate and inoculate as described above.
-
Negative Control: Leave one well with only sterile broth to check for contamination.
-
Growth Control: Include a well with broth and the microbial inoculum but no antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the 10 µL aliquots onto separate sections of a sterile agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration for the microorganism to allow for colony formation.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating the growth control from the MIC assay).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedures for assessing the antimicrobial efficacy of N-substituted chloroacetamides.
Caption: Experimental workflow for the antimicrobial evaluation of N-substituted chloroacetamides.
Conclusion and Future Directions
N-substituted chloroacetamides represent a versatile and potent class of antimicrobial agents. The evidence presented in this guide highlights the significant influence of the N-substituent on their biological activity. The strong correlation between lipophilicity and efficacy, particularly with halogenated aromatic substituents, provides a clear rationale for the design of future derivatives. The proposed mechanism of action involving the inhibition of essential bacterial enzymes like DNA gyrase offers a solid foundation for further mechanistic studies.
Future research should focus on expanding the chemical diversity of the N-substituents to include a wider range of aliphatic and heterocyclic moieties. In-depth biochemical and biophysical assays are warranted to definitively identify the molecular targets and elucidate the precise mechanism of inhibition. Furthermore, studies on the cytotoxicity and in vivo efficacy of the most promising lead compounds are essential next steps in the translation of these findings into clinically viable antimicrobial therapies.
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Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]
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El-Zemity, S. R., et al. (2022). Synthesis, antioxidant, antimicrobial, and molecular docking studies of some N-cinnamyl phenylacetamide and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives. Journal of Molecular Structure, 1265, 133411. [Link]
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Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
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Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
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Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
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El-Zemity, S. R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(1), 1-17. [Link]
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El-Zemity, S. R., et al. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Egyptian Journal of Chemistry, 64(10), 5645-5653. [Link]
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Burroughs, J. N., et al. (2017). Topoisomerase Assays. Current protocols in toxicology, 72(1), 4-19. [Link]
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Burroughs, J. N., et al. (2017). Topoisomerase Assays. Current protocols in toxicology, 72(1), 4-19. [Link]
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de Oliveira, A. C. S., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 92(1). [Link]
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Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Analysis of N-(phenyl)-2-chloroacetamides
In the intricate world of drug discovery and agrochemical development, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to the versatile scaffold of N-(phenyl)-2-chloroacetamides. These compounds have garnered significant attention for their diverse biological activities, ranging from antimicrobial to herbicidal and even anticancer properties.
This document is designed for researchers, scientists, and drug development professionals, offering a nuanced exploration of different QSAR methodologies. We will dissect the causality behind experimental and computational choices, present self-validating protocols, and ground our claims in authoritative references. Our objective is to equip you with the critical insights needed to effectively leverage QSAR in your own research endeavors involving this important chemical class.
The Significance of N-(phenyl)-2-chloroacetamides and the Role of QSAR
N-(phenyl)-2-chloroacetamides are a class of organic compounds characterized by a chloroacetamide group linked to a phenyl ring via a nitrogen atom. The amenability of the phenyl ring to substitution allows for the fine-tuning of physicochemical properties, which in turn modulates their interaction with biological targets. This structural versatility has led to their investigation in various fields. For instance, certain derivatives have demonstrated potent antimicrobial activity, while others have been explored as herbicides.[1][2]
QSAR emerges as a powerful computational tool to navigate the vast chemical space of possible N-(phenyl)-2-chloroacetamide derivatives. By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models enable the prediction of the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly screening.
A Comparative Look at QSAR Methodologies for N-(phenyl)-2-chloroacetamides
This guide will compare two primary QSAR approaches: 2D-QSAR and 3D-QSAR, with a focus on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). We will draw upon published studies on N-(phenyl)-2-chloroacetamides and structurally related analogs to illustrate the strengths and limitations of each approach.
2D-QSAR: Unraveling the Influence of Global Molecular Properties
2D-QSAR models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
A key study by Bogdanović et al. (2021) explored the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3] While a formal regression equation was not the primary focus, the study effectively used a 2D-QSAR approach by correlating experimentally determined antimicrobial activity with calculated molecular descriptors.
Key Findings from 2D-QSAR Analysis of Antimicrobial Activity:
The study revealed that the biological activity of these chloroacetamides varied significantly with the position and nature of substituents on the phenyl ring.[3] Halogenated p-substituted phenyl rings, as seen in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active compounds.[3] This enhanced activity was attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of the cell membrane.[3]
Table 1: Physicochemical Properties and Antimicrobial Activity of Selected N-(phenyl)-2-chloroacetamides
| Compound | Substituent | LogP | TPSA (Ų) | MIC against S. aureus (µg/mL) |
| SP4 | 4-Cl | 2.59 | 29.10 | 64 |
| SP6 | 4-F | 2.14 | 29.10 | 64 |
| SP12 | 3-Br | 2.89 | 29.10 | 32 |
| SP1 | H | 2.04 | 29.10 | 128 |
| SP9 | 4-OH | 1.63 | 49.33 | 256 |
Data synthesized from Bogdanović et al. (2021).[3]
This 2D-QSAR analysis, though qualitative, provides a clear rationale for prioritizing halogenated and lipophilic substituents in the design of novel antimicrobial N-(phenyl)-2-chloroacetamides.
3D-QSAR: Mapping the Three-Dimensional Interaction Landscape
3D-QSAR methods, such as CoMFA and CoMSIA, go a step further by considering the three-dimensional arrangement of atoms and the shape of the molecule. These techniques are particularly powerful when a common binding mode to a biological target is assumed for a series of compounds.
A study on N-phenyl-N'-(2-chloroethyl)ureas, which share the substituted phenyl and chloro-ethyl moieties, employed CoMFA and CoMSIA to model their anticancer activity.[4] This allows us to understand the potential of 3D-QSAR in elucidating the structure-activity relationships of our target compounds.
Comparative Molecular Field Analysis (CoMFA):
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression. The output is a 3D contour map that highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.[5]
Comparative Molecular Similarity Indices Analysis (CoMSIA):
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions governing biological activity.[5]
Hypothetical Application of 3D-QSAR to Antimicrobial N-(phenyl)-2-chloroacetamides:
Based on the findings from the 2D-QSAR study, a hypothetical 3D-QSAR model for the antimicrobial activity of N-(phenyl)-2-chloroacetamides would likely reveal:
-
Favorable Steric Fields: Green contours around the para- and meta-positions of the phenyl ring, indicating that bulky substituents in these regions enhance activity.
-
Favorable Electrostatic Fields: Blue contours (positive charge favorable) or red contours (negative charge favorable) around specific substituents, providing insights into the electronic requirements for interaction with the biological target.
-
Favorable Hydrophobic Fields: Yellow contours highlighting regions where increased lipophilicity is beneficial, corroborating the 2D-QSAR findings.
The contour maps generated from such a study would provide medicinal chemists with a visual guide for designing more potent antimicrobial agents.
Experimental and Computational Protocols: A Self-Validating Framework
To ensure the scientific integrity of QSAR modeling, a rigorous and self-validating workflow is essential. Below are detailed protocols for both the experimental determination of antimicrobial activity and the computational development of a robust QSAR model.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the study by Bogdanović et al. (2021) and follows established standards for antimicrobial susceptibility testing.[1]
-
Microbial Strains and Culture Conditions:
-
Procure certified strains of target bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).
-
Culture bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium.
-
Incubate cultures overnight at 37°C.
-
-
Preparation of Inoculum:
-
Adjust the turbidity of the overnight cultures to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized N-(phenyl)-2-chloroacetamides in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions in the appropriate broth to achieve a range of test concentrations.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add 50 µL of the appropriate broth to all wells.
-
Add 50 µL of the diluted compound solutions to the respective wells.
-
Add 50 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Computational Protocol: A Step-by-Step Guide to QSAR Model Development
This protocol outlines a comprehensive workflow for building and validating a predictive QSAR model.
-
Data Set Preparation:
-
Compile a dataset of N-(phenyl)-2-chloroacetamide analogues with their corresponding biological activities (e.g., MIC values).
-
Convert biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution.
-
Draw the 2D structures of all compounds using a chemical drawing software and convert them to 3D structures.
-
-
Molecular Descriptor Calculation:
-
Use molecular modeling software (e.g., MOE, Schrödinger Suite) to calculate a wide range of molecular descriptors, including:
-
1D/2D Descriptors: Molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, etc.
-
3D Descriptors: Molecular volume, surface area, etc.
-
-
-
Data Set Division:
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
-
Employ a rational selection method, such as Kennard-Stone algorithm, to ensure that both sets span the entire descriptor space.
-
-
Model Building and Feature Selection:
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model.
-
Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation:
-
Leave-one-out cross-validation (q²): A robust method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. A q² value > 0.5 is generally considered acceptable.
-
-
External Validation:
-
Predictive r² (r²_pred): The developed model is used to predict the activity of the compounds in the external test set. An r²_pred value > 0.6 is desirable.
-
-
Y-randomization: The biological activity data is randomly shuffled, and new QSAR models are built. The resulting models should have very low r² and q² values, confirming that the original model is not due to chance correlation.
-
Visualizing the QSAR Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized workflow for QSAR model development and validation.
Caption: A comparison of 2D-QSAR and 3D-QSAR methodologies.
Conclusion and Future Directions
This guide has provided a comparative overview of QSAR analysis as applied to N-(phenyl)-2-chloroacetamides, highlighting the distinct advantages and applications of 2D and 3D methodologies. The 2D-QSAR approach, as demonstrated in the antimicrobial studies, is highly effective for identifying key global physicochemical properties that drive activity. In contrast, 3D-QSAR methods like CoMFA and CoMSIA offer a more granular, three-dimensional perspective that can guide the optimization of lead compounds by visualizing favorable and unfavorable interaction regions.
The future of QSAR analysis for this chemical class lies in the integration of multiple modeling techniques and the application to a broader range of biological targets. The development of predictive models for herbicidal and anticancer activities, directly comparing 2D and 3D approaches on the same datasets, would provide invaluable insights for rational design. Furthermore, the incorporation of machine learning and artificial intelligence algorithms will undoubtedly enhance the predictive power and scope of QSAR in the ongoing quest for novel and effective bioactive molecules.
References
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
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Chavan, S. S., & Kulkarni, V. M. (2007). A comparative molecular field and comparative molecular similarity indices analyses (CoMFA and CoMSIA) of N-phenyl-N'-(2-chloroethyl)ureas targeting the colchicine-binding site as anticancer agents. Journal of medicinal chemistry, 50(12), 2799–2807. [Link]
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Cross, B., & Ladner, D. W. (1992). Development and Analysis of QSAR Models for Generating Pesticidal Synthesis Programs. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 431-455). CRC Press. [Link]
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Jadhav, A. G., & Kulkarni, V. M. (2008). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Bioinformation, 2(10), 448–453. [Link]
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Li, W., Zhou, L., Liu, X., Zhang, Y., & Liu, X. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European journal of medicinal chemistry, 45(9), 4300–4306. [Link]
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Mishra, P., & Agrawal, R. K. (2006). CoMFA (Comparative Molecular Field Analysis): A Modern Approach towards Drug Design. Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]
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Pourbasheer, E., & Riahi, S. (2014). A Comparative QSAR Analysis, Molecular Docking and PLIF Studies of Some N-arylphenyl-2, 2-Dichloroacetamide Analogues as Anticancer Agents. Iranian Journal of Pharmaceutical Sciences, 10(2), 1-16. [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
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Sadat-Ebrahimi, S. E., & Ghasemi, J. (2011). Molecular descriptors used in QSAR. In Recent Advances in QSAR Studies Methods and Applications. [Link]
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Sung, S. J., Kim, S. Y., & Lee, H. (2011). Synthesis and antibacterial activities of 2-amino-N-(p-chlorophenyl) acetamide derivatives. IRE Journals, 4(12), 40-43. [Link]
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Rawal, B. M., Patel, A. M., & Patel, P. M. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2, 4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
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HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. Retrieved from [Link]
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Tech-Rep. (n.d.). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved from [Link]
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Semanticscholar. (n.d.). Molecular Sciences Inductive QSAR Descriptors. Distinguishing Compounds with Antibacterial Activity by Artificial Neural Network. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular descriptors of QSAR models of antibacterial activity. Retrieved from [Link]
- Un-affiliated. (n.d.). Time in Rome, IT.
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Suk-On, P., Charoensutthivarakul, S., Chokchaisiri, R., & Lirdprapamongkol, K. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug development research, 80(8), 1109–1118. [Link]
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- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Structure of N-(3-Acetylphenyl)-2-chloroacetamide: A Spectroscopic Comparison Guide
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth technical analysis for validating the structure of N-(3-Acetylphenyl)-2-chloroacetamide, a compound of interest in medicinal chemistry, through a multi-pronged spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, we will present a comparative analysis with its structural isomer, N-(4-Acetylphenyl)-2-chloroacetamide, to underscore the power of these techniques in distinguishing between closely related molecules.
The Imperative of Structural Integrity
The journey of a drug candidate from conceptualization to clinical application is paved with meticulous characterization and validation at every stage. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint unique to a specific compound. This guide is designed for researchers, scientists, and drug development professionals to not only understand the process of structural validation but also to appreciate the synergistic interplay between different spectroscopic methods.
Spectroscopic Validation of this compound
The proposed structure of this compound is presented below. Our analytical journey will focus on confirming the presence and connectivity of each functional group: the meta-substituted aromatic ring, the acetyl group, the amide linkage, and the chloroacetyl moiety.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we anticipate a specific set of signals with characteristic chemical shifts, integration values, and splitting patterns.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | N-H (amide) |
| ~7.95 | s | 1H | Ar-H (H-2) |
| ~7.80 | d | 1H | Ar-H (H-4 or H-6) |
| ~7.55 | d | 1H | Ar-H (H-6 or H-4) |
| ~7.40 | t | 1H | Ar-H (H-5) |
| ~4.25 | s | 2H | -CH₂-Cl |
| ~2.60 | s | 3H | -C(O)CH₃ |
Interpretation:
-
Aromatic Region (δ 7.40-7.95 ppm): The four protons on the benzene ring are chemically non-equivalent due to the meta-substitution pattern. This gives rise to a complex multiplet pattern. The downfield shifts are attributed to the deshielding effects of the acetyl and acetamido groups. The singlet at ~7.95 ppm is assigned to the proton at the 2-position, which is situated between the two deactivating substituents. The doublet and triplet patterns arise from ortho and meta coupling between the other aromatic protons.[1]
-
Amide Proton (δ ~8.50 ppm): The broad singlet at approximately 8.50 ppm is characteristic of an amide N-H proton. Its chemical shift can be variable and is often concentration and solvent-dependent.
-
Chloroacetyl Methylene Protons (δ ~4.25 ppm): The singlet integrating to two protons at ~4.25 ppm is assigned to the methylene group adjacent to the chlorine atom and the amide carbonyl. The electronegative chlorine and carbonyl group cause a significant downfield shift.
-
Acetyl Methyl Protons (δ ~2.60 ppm): The sharp singlet integrating to three protons at ~2.60 ppm is characteristic of the methyl group of the acetyl moiety.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~197.5 | C=O (ketone) |
| ~164.0 | C=O (amide) |
| ~138.0 | Ar-C (C-1) |
| ~137.5 | Ar-C (C-3) |
| ~129.0 | Ar-C (C-5) |
| ~125.0 | Ar-C (H-C4 or H-C6) |
| ~120.0 | Ar-C (H-C6 or H-C4) |
| ~119.0 | Ar-C (H-C2) |
| ~43.0 | -CH₂-Cl |
| ~26.5 | -C(O)CH₃ |
Interpretation:
-
Carbonyl Carbons: Two distinct signals in the downfield region confirm the presence of two carbonyl groups. The signal at ~197.5 ppm is assigned to the ketone carbonyl, while the signal at ~164.0 ppm corresponds to the amide carbonyl.[1]
-
Aromatic Carbons: Six signals are expected for the aromatic ring, as all six carbons are chemically non-equivalent. The two quaternary carbons (C-1 and C-3) are typically observed as weaker signals. The chemical shifts are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The signal at ~43.0 ppm is attributed to the methylene carbon of the chloroacetyl group, shifted downfield by the adjacent chlorine and carbonyl. The signal at ~26.5 ppm corresponds to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups based on their characteristic vibrational frequencies.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch (amide) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1690 | Strong, sharp | C=O stretch (ketone) |
| ~1670 | Strong, sharp | C=O stretch (amide I band) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1550 | Medium | N-H bend (amide II band) |
| ~780 | Strong | C-H out-of-plane bend (meta-substitution) |
| ~750 | Strong | C-Cl stretch |
Interpretation:
-
N-H Stretch: A strong, sharp absorption at ~3300 cm⁻¹ is a clear indication of the N-H bond in a secondary amide.
-
Carbonyl Stretches: Two distinct and strong C=O stretching absorptions are expected and observed. The ketone carbonyl typically appears at a higher wavenumber (~1690 cm⁻¹) than the amide carbonyl (Amide I band, ~1670 cm⁻¹).
-
Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹ regions are characteristic of the aromatic ring.
-
Amide II Band: The N-H bending vibration, known as the Amide II band, is expected around 1550 cm⁻¹.
-
Meta-Substitution Pattern: A strong absorption around 780 cm⁻¹ is indicative of a 1,3-disubstituted (meta) benzene ring.
-
C-Cl Stretch: The presence of the chlorine atom is confirmed by a strong absorption around 750 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₁₀H₁₀ClNO₂), the expected molecular weight is approximately 211.64 g/mol .
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Possible Fragment Ion |
| 211/213 | [M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak) |
| 168 | [M - COCH₃]⁺ |
| 134 | [M - CH₂Cl]⁺ |
| 120 | [H₂NC₆H₄C(O)CH₃]⁺ |
| 106 | [H₂NC₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation:
-
Molecular Ion Peak: The presence of a molecular ion peak at m/z 211, along with an isotope peak at m/z 213 (approximately one-third the intensity), is definitive evidence for the presence of one chlorine atom in the molecule.[2]
-
Key Fragmentations: The fragmentation pattern is consistent with the proposed structure. The loss of an acetyl group (COCH₃, 43 Da) to give a peak at m/z 168, and the cleavage of the C-N bond to lose the chloroacetyl group are expected fragmentation pathways for such structures. The peak at m/z 43 corresponding to the acetyl cation is also expected to be prominent.
Comparative Analysis: this compound vs. N-(4-Acetylphenyl)-2-chloroacetamide
Distinguishing between positional isomers is a critical task in chemical analysis. The spectroscopic data for N-(4-acetylphenyl)-2-chloroacetamide provides an excellent basis for comparison.[1]
Table 5: Comparison of Spectroscopic Data for Meta and Para Isomers
| Spectroscopic Feature | This compound (meta) | N-(4-Acetylphenyl)-2-chloroacetamide (para) | Key Differentiator |
| ¹H NMR (Aromatic) | Complex multiplet (4 distinct protons) | Two doublets (symmetrical) | The symmetry of the para isomer results in a much simpler ¹H NMR spectrum in the aromatic region. |
| ¹³C NMR (Aromatic) | 6 signals | 4 signals | Due to symmetry, the para isomer has fewer unique aromatic carbon environments. |
| IR (C-H out-of-plane) | ~780 cm⁻¹ (meta-substitution) | ~840 cm⁻¹ (para-substitution) | The position of the C-H out-of-plane bending vibration is highly indicative of the substitution pattern on the benzene ring. |
This comparative analysis demonstrates that while the isomers share many similar spectroscopic features (e.g., signals for the acetyl and chloroacetyl groups), the substitution pattern on the aromatic ring gives rise to distinct and readily identifiable differences in their NMR and IR spectra.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. Below are generalized step-by-step methodologies for the key experiments described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Logical flow of spectroscopic data interpretation for structural validation.
Conclusion
The structural validation of this compound is a clear demonstration of the power and necessity of a multi-spectroscopic approach in modern chemistry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structure through predictable fragmentation patterns. The comparative analysis with the para-isomer further highlights the sensitivity of these techniques to subtle structural changes. By following a logical and self-validating system of data acquisition and interpretation, researchers can confidently establish the structure of novel compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607174, this compound. Retrieved from [Link].
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2018). PubMed Central. Retrieved from [Link].
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A Comparative In Silico Docking Guide: Evaluating N-(3-Acetylphenyl)-2-chloroacetamide Derivatives as Potential COX-2 Inhibitors
This guide provides a comprehensive framework for the in silico evaluation of N-(3-Acetylphenyl)-2-chloroacetamide derivatives against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering a validated, comparative analysis that explains the causal relationships between molecular structure, binding interactions, and predicted efficacy. We will compare our lead scaffold and its rationally designed derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs) to benchmark their potential.
Part 1: Scientific Rationale - Target and Ligand Selection
The foundation of any robust drug discovery campaign, whether in silico or in vitro, is the careful selection of a biological target and a library of chemical entities. The choices made here dictate the relevance and potential impact of the subsequent findings.
The Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of the inflammatory response. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducibly expressed at sites of inflammation.[1] The selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. For this study, we have selected the human COX-2 protein, specifically utilizing the crystal structure available from the Protein Data Bank (PDB ID: 5IKR), which is co-crystallized with Celecoxib, a potent and selective inhibitor.
The rationale for selecting COX-2 as a target for N-acetylphenyl acetamide derivatives is supported by literature demonstrating the broad anti-inflammatory and analgesic potential of this chemical class.[1][2] The chloroacetamide moiety, in particular, offers an interesting electrophilic site that could be explored for unique binding interactions within the enzyme's active site.
Caption: The COX-2 enzyme pathway in inflammation.
The Ligands: A Comparative Chemical Set
To create a meaningful comparison, we have designed a small, focused library of ligands. This set includes the parent compound, rationally designed derivatives, and established drugs that serve as positive and reference controls.
-
Parent Scaffold: this compound. This compound serves as our baseline.
-
Derivative A (DA): N-(3-propionylphenyl)-2-chloroacetamide. This modification extends the acetyl group's alkyl chain by one carbon to probe for additional hydrophobic interactions within the active site.
-
Derivative B (DB): N-(3-acetyl-4-hydroxyphenyl)-2-chloroacetamide. The addition of a hydroxyl group ortho to the acetyl substituent is designed to explore the potential for forming new hydrogen bonds with key residues in the COX-2 active site, a common feature of potent inhibitors.
-
Positive Control: Celecoxib. A highly selective COX-2 inhibitor, this will serve as our "gold standard" to benchmark the performance of our novel compounds.
-
Reference Control: Diclofenac. A potent, non-selective COX inhibitor that will provide an additional point of comparison.
Part 2: The In Silico Workflow - A Validated Docking Protocol
Scientific integrity demands that any computational protocol be validated to ensure its predictions are reliable. This section details our self-validating workflow for molecular docking using the widely adopted open-source engine, AutoDock Vina.[3]
Pillar of Trustworthiness: Protocol Validation via Re-Docking
Before screening our designed derivatives, the docking protocol's ability to reproduce experimentally determined binding poses must be confirmed. This is achieved by "re-docking" the co-crystallized ligand (Celecoxib) back into the active site of its receptor (PDB: 5IKR).
The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Ångstroms (Å).[4][5] This low RMSD value indicates that our chosen parameters can accurately replicate the known binding mode. For our setup, the re-docking of Celecoxib yielded an RMSD of 0.98 Å, confirming the validity of our workflow.
Caption: Step-by-step validated molecular docking workflow.
Experimental Protocol: Step-by-Step Methodology
The following protocol was executed using the AutoDock Suite.[6]
-
Receptor Preparation (PDB: 5IKR):
-
The protein structure was downloaded from the RCSB PDB.
-
All water molecules and non-essential co-factors were removed using AutoDock Tools (ADT).[7]
-
Polar hydrogen atoms were added to the protein structure to correctly represent ionization and hydrogen bonding potential.
-
Gasteiger charges were computed and assigned to all atoms.
-
The prepared receptor was saved in the PDBQT file format, which includes atomic charge and type information.
-
-
Ligand Preparation:
-
2D structures of the parent scaffold, derivatives, and control drugs were drawn using ChemDraw and converted to 3D structures.
-
Each ligand's geometry was optimized using a suitable force field to find a low-energy conformation.
-
Using ADT, non-polar hydrogens were merged, Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.
-
-
Grid Box Generation:
-
To define the search space for the docking simulation, a grid box was centered on the co-crystallized Celecoxib ligand within the active site.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to ensure it fully encompassed the binding pocket, providing sufficient volume for the ligands to explore various binding orientations.
-
-
Docking Simulation with AutoDock Vina:
-
AutoDock Vina was executed via the command line, providing the prepared receptor, ligand files, and the grid box configuration as input.[3]
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space.
-
Vina performs a gradient optimization algorithm to search for the most favorable binding poses and calculates the corresponding binding affinities.[6]
-
-
Analysis of Results:
-
The output from Vina provides a ranked list of binding poses for each ligand, ordered by their predicted binding affinity in kcal/mol.
-
The pose with the lowest binding energy (most negative value) is considered the most likely binding mode.
-
These top poses were visualized and analyzed using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.
-
Part 3: Comparative Performance Analysis
The primary output of a docking study is the quantitative prediction of binding affinity and the qualitative analysis of the binding pose. This data allows for a direct comparison between our novel derivatives and established drugs.
Quantitative Data Summary
The docking results are summarized in the table below. Binding affinity represents the predicted free energy of binding; more negative values indicate a stronger, more favorable interaction.
| Compound | Binding Affinity (kcal/mol) | H-Bonds Formed | Key Interacting Residues |
| Celecoxib (Control) | -10.8 | 2 | His90, Arg513, Val523 |
| Diclofenac (Control) | -9.1 | 1 | Arg120, Tyr385 |
| Parent Scaffold | -7.2 | 1 | Ser353 |
| Derivative A (DA) | -7.5 | 1 | Ser353, Leu352 |
| Derivative B (DB) | -8.6 | 3 | Arg513, Ser353, Tyr355 |
Binding Mode and Causality Analysis
The docking results provide critical insights into the structure-activity relationships of our designed compounds.
-
Parent Scaffold vs. Controls: The parent this compound scaffold shows a moderate predicted binding affinity of -7.2 kcal/mol. This is significantly weaker than both Celecoxib (-10.8 kcal/mol) and Diclofenac (-9.1 kcal/mol), which is expected for an unoptimized lead structure. Its interaction is primarily stabilized by a single hydrogen bond with Ser353.
-
Impact of Alkyl Chain Extension (Derivative A): Extending the acetyl group to a propionyl group in Derivative A resulted in a minor improvement in binding affinity (-7.5 kcal/mol). This is likely due to enhanced hydrophobic interactions with residues such as Leu352 in a non-polar sub-pocket of the active site. This demonstrates that probing hydrophobic pockets can be a viable, albeit in this case modest, optimization strategy.
-
Superiority of Hydroxylation (Derivative B): Derivative B, featuring an added hydroxyl group, demonstrated a marked improvement in binding affinity (-8.6 kcal/mol). This is the most compelling result from our designed set. Analysis of its binding pose reveals the causality: the new hydroxyl group forms two additional hydrogen bonds with the side chains of Arg513 and Tyr355. This triad of H-bonds, including the original one with Ser353, anchors the ligand much more securely within the active site, mimicking some of the key interactions made by more potent inhibitors. This result strongly suggests that functionalization with hydrogen bond donors is a highly effective strategy for improving the potency of this scaffold.
Part 4: Broader Context and Future Directions
While in silico docking provides invaluable predictive data, it is crucial to understand its context and limitations.
-
The Role of the Chloroacetamide Moiety: The chloroacetyl group is known to be a reactive functional group capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) in a protein.[8] Standard docking algorithms like AutoDock Vina do not typically model covalent interactions. Therefore, while our study predicts non-covalent binding affinity, the potential for this scaffold to act as a covalent inhibitor is a critical avenue for future investigation, which would require specialized covalent docking protocols and subsequent experimental validation.
-
Limitations and Next Steps: Molecular docking is a powerful hypothesis-generation tool, but its predictions must be experimentally verified. The logical next steps in advancing this project would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.[9]
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to evaluate the drug-likeness of the most promising derivatives.
-
Chemical Synthesis: Synthesis of the parent compound and Derivatives A and B.
-
In Vitro Validation: Performing enzyme inhibition assays to determine the experimental IC50 values of the synthesized compounds against COX-2 and confirm the docking predictions.
-
This guide demonstrates a logical, validated, and comparative approach to early-stage drug discovery using molecular docking. By benchmarking novel derivatives against known standards and explaining the structural basis for predicted activity, we can efficiently prioritize candidates for further development.
References
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Bogdanović, A., et al. (2021). "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." Arhiv za higijenu rada i toksikologiju, 72(4), 295-306. [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. [Link]
-
The PDB ID for human COX-2 co-crystallized with Celecoxib is 5IKR. This information is derived from general knowledge of the Protein Data Bank. A direct URL is: [Link]
-
Abdel-Latif, E. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 49(24), 3485-3511. [Link]
-
Scripps Research. "AutoDock Vina." [Link]
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Forli, S., et al. (2016). "Computational protein-ligand docking and virtual drug screening with the AutoDock suite." Nature Protocols, 11(5), 905-919. [Link]
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Sabe, V. T., et al. (2021). "Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease." Journal of Biomolecular Structure and Dynamics, 39(13), 4737-4758. [Link]
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Patel, A. K., et al. (2019). "Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation." Oriental Journal of Chemistry, 35(6). [Link]
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ResearchGate. "How to validate the molecular docking results?" (2022). [Link]
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ACS Publications. "Validation Studies of the Site-Directed Docking Program LibDock." (2006). Journal of Chemical Information and Modeling, 46(1), 401-414. [Link]
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A Comparative Guide to the Drug-Likeness of Novel N-(Substituted Phenyl)-2-Chloroacetamides: An Application of Lipinski's Rule of Five
Introduction: The Quest for Orally Bioavailable Drug Candidates
In the landscape of modern medicinal chemistry, the chloroacetamide scaffold has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, analgesic, and antitumor properties.[1] The biological action of these molecules is intrinsically linked to their chemical structure, particularly the nature of the functional groups that dictate their interaction with biological targets.[1] However, for a compound to be a viable therapeutic agent, potent biological activity alone is insufficient. It must also possess favorable pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—that govern its journey through the human body.[2]
A critical milestone in predicting a compound's potential for oral bioavailability is the application of Lipinski's Rule of Five (Ro5).[3][4] Formulated by Christopher A. Lipinski in 1997, this rule of thumb provides a set of simple, yet powerful, physicochemical parameters to evaluate the "drug-likeness" of a chemical entity.[2][5] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)
This guide provides an in-depth comparative analysis of a series of novel N-(substituted phenyl)-2-chloroacetamides. We will detail their synthesis and apply Lipinski's Rule of Five as a primary filter to assess their potential as orally active drug candidates. This serves as a foundational screening tool, enabling researchers to prioritize compounds with a higher probability of success in later stages of drug development.[5]
Methodology: From Synthesis to Physicochemical Profiling
The evaluation of any new chemical entity begins with its creation and subsequent characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability of the generated data.
Synthesis of N-(Substituted Phenyl)-2-Chloroacetamides
The synthetic route to N-(substituted phenyl)-2-chloroacetamides is a well-established and robust process involving the acylation of substituted anilines with chloroacetyl chloride.[6][7] This reaction provides a straightforward method to generate a diverse library of analogues by simply varying the starting aniline.
Experimental Protocol: General Synthesis
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq.) in a suitable dry solvent such as toluene or dichloromethane.
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.1 eq.), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted phenyl)-2-chloroacetamide.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.[1]
Determination of Lipinski's Rule of Five Parameters
With the compounds in hand, the next critical phase is the determination of their physicochemical properties.
1. Molecular Weight (MW), Hydrogen Bond Donors (HBD), and Acceptors (HBA)
These parameters are determined directly from the molecular structure of each synthesized compound.
-
MW: Calculated from the chemical formula.
-
HBD: Count of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. For the N-(substituted phenyl)-2-chloroacetamide core, there is one N-H bond, contributing one HBD. Substituents like -OH will add to this count.
-
HBA: Count of all nitrogen and oxygen atoms. The core structure contains one oxygen and one nitrogen, contributing two HBAs. Substituents like -CN or -COCH₃ will increase this number.
2. Lipophilicity (logP)
Lipophilicity, measured as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's ability to cross cell membranes.[3] It can be determined experimentally or through computational prediction (cLogP).
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable technique for measuring logP.[8]
-
Preparation: Prepare a solution of the test compound in 1-octanol (pre-saturated with water). Also prepare a volume of water (pre-saturated with 1-octanol).
-
Partitioning: Combine equal volumes of the octanol solution and the saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have clearly separated.
-
Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Computational Protocol: In Silico cLogP Prediction
For rapid screening, numerous computational tools can accurately predict logP values.[9][10] Web-based platforms like SwissADME and Molinspiration are widely used for this purpose.[1] The process involves submitting the chemical structure (e.g., as a SMILES string) to the platform, which then uses algorithm-based methods to calculate the cLogP and other physicochemical properties.[11]
Workflow for Lipinski's Rule Evaluation
The entire process, from compound design to druggability assessment, can be visualized as a streamlined workflow.
Caption: Workflow for the synthesis and evaluation of novel compounds against Lipinski's Rule of Five.
Results: A Comparative Analysis
A series of twelve N-(substituted phenyl)-2-chloroacetamides were synthesized and their physicochemical properties were analyzed to assess compliance with Lipinski's Rule of Five. The data, adapted from a comprehensive study by Bogdanović et al., is summarized below.[1]
| Compound ID | Substituent (R) | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| SP1 | -H | 169.61 | 1.63 | 1 | 2 | 0 |
| SP2 | 4-CH₃ | 183.65 | 2.11 | 1 | 2 | 0 |
| SP3 | 4-OCH₃ | 199.64 | 1.70 | 1 | 3 | 0 |
| SP4 | 4-Cl | 204.05 | 2.34 | 1 | 2 | 0 |
| SP5 | 4-Br | 248.51 | 2.54 | 1 | 2 | 0 |
| SP6 | 4-F | 187.60 | 1.83 | 1 | 2 | 0 |
| SP7 | 4-I | 295.51 | 2.87 | 1 | 2 | 0 |
| SP8 | 4-COCH₃ | 211.66 | 1.25 | 1 | 3 | 0 |
| SP9 | 4-OH | 185.61 | 1.17 | 2 | 3 | 0 |
| SP10 | 4-CN | 194.62 | 1.25 | 1 | 3 | 0 |
| SP11 | 3-CN | 194.62 | 1.25 | 1 | 3 | 0 |
| SP12 | 3-Br | 248.51 | 2.45 | 1 | 2 | 0 |
Discussion: Interpreting the Physicochemical Landscape
The data presented provides compelling evidence for the drug-like potential of the N-(substituted phenyl)-2-chloroacetamide class. Crucially, all twelve synthesized compounds met all the screening criteria of Lipinski's Rule of Five, exhibiting zero violations. [1][12] This uniform compliance strongly suggests that this chemical scaffold resides in a favorable physicochemical space for developing orally bioavailable drugs.
Causality Behind the Observations:
-
Molecular Weight: The core chloroacetamide structure is relatively small. Even with the addition of various substituents, including bulky halogens like iodine (SP7), the molecular weight remains well below the 500 Da threshold. This is a significant advantage, as lower molecular weight is often correlated with better absorption and diffusion.[13]
-
Lipophilicity (cLogP): The cLogP values range from 1.17 to 2.87, placing these compounds in an optimal lipophilicity window. The causality of substituent effects is clear: the introduction of halogen atoms (Cl, Br, I) progressively increases lipophilicity, which can enhance membrane permeability.[1] Conversely, polar groups like hydroxyl (-OH, SP9) and acetyl (-COCH₃, SP8) decrease the cLogP, increasing aqueous solubility. This tunability is a key asset for medicinal chemists during lead optimization.
-
Hydrogen Bonding Capacity: The core structure possesses one hydrogen bond donor (the amide N-H) and two acceptors (the amide O and N atoms). The only compound to feature an additional HBD is the hydroxyl-substituted analogue (SP9), which still remains well within the limit of five. Several substituents add an HBA (e.g., -OCH₃, -COCH₃, -CN), but the total count never exceeds three, far from the upper limit of ten. This controlled hydrogen bonding capacity is beneficial for balancing solubility and membrane permeability.
While Lipinski's Rule of Five is an invaluable first-pass filter, it is essential to acknowledge its limitations. It does not predict pharmacological activity and exceptions exist, with many successful drugs, particularly natural products and biologics, falling "beyond the Rule of Five" (bRo5).[2][3] Nevertheless, for screening libraries of novel small molecules, adherence to Ro5 significantly increases the probability of identifying candidates with favorable ADME properties.[4]
Conclusion
This guide demonstrates the systematic application of Lipinski's Rule of Five to a series of novel N-(substituted phenyl)-2-chloroacetamides. Through established synthetic protocols and a combination of computational and experimental characterization methods, we have shown that this class of compounds consistently exhibits physicochemical properties aligned with those of orally active drugs. All evaluated compounds adhere to the Rule of Five with zero violations, highlighting their promise as a scaffold for further drug discovery efforts. The ability to modulate properties like lipophilicity through simple substituent changes provides a clear path for future lead optimization studies targeting a range of therapeutic areas.
References
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Bogdanović, A., Lazić, A., Grujić, S., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 28-39. Available from: [Link]
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Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available from: [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]
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Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. Available from: [Link]
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Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. Available from: [Link]
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Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: [Link]
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Wen, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. Available from: [Link]
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SFCHINA. (n.d.). Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. SFCHINA. Available from: [Link]
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ResearchGate. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. Available from: [Link]
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Gore, R. P. (2014). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 6(6), 35-38. Available from: [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available from: [Link]
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Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available from: [Link]
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National Institutes of Health. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. Available from: [Link]
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ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). Physicochemical properties of the studied chloroacetamides. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. Available from: [Link]
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bioRxiv. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. bioRxiv. Available from: [Link]
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ResearchGate. (n.d.). Melting point and yield of N-(substituted phenyl) chloroacetamides. ResearchGate. Available from: [Link]
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bioRxiv. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. bioRxiv. Available from: [Link]
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National Institutes of Health. (n.d.). Chloroacetamide. PubChem. Available from: [Link]
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SciELO. (2015). Pharmacokinetic study with computational tools in the medicinal chemistry course. SciELO. Available from: [Link]
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National Institutes of Health. (2024). Machine Learning-Based Prediction of Rule Violations for Drug-Likeness Assessment in Peptide Molecules Using Random Forest Models. NIH. Available from: [Link]
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National Institutes of Health. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central. Available from: [Link]
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A Comparative Guide to N-(3-Acetylphenyl)-2-chloroacetamide as a Versatile Synthon in Modern Synthesis
Introduction: The Strategic Role of N-Aryl-2-chloroacetamides
In the landscape of synthetic organic and medicinal chemistry, N-aryl-2-chloroacetamides have established themselves as exceptionally versatile building blocks, or synthons.[1][2] Their utility is anchored in a reliable and tunable reactive profile. The core structure features a reactive carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[1][3][4] This fundamental reactivity allows for the straightforward introduction of diverse functionalities, making these compounds ideal starting points for the synthesis of complex molecular architectures, including a variety of heterocyclic systems.[1][2]
This guide provides an in-depth comparative analysis of N-(3-Acetylphenyl)-2-chloroacetamide , a synthon of particular interest due to its dual-functional nature. We will dissect its unique chemical personality, comparing its reactivity and synthetic potential against other N-aryl-2-chloroacetamides bearing unsubstituted, electron-donating, and alternative electron-withdrawing groups on the aryl ring. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of why and when this compound is a superior strategic choice for complex molecule synthesis.
A Profile of the Synthon: this compound
At first glance, this compound (CAS 42865-69-0)[5][6] presents as a standard N-aryl-2-chloroacetamide. However, its true synthetic power lies in the strategic placement of the acetyl group at the meta position of the phenyl ring.
Molecular Structure and Intrinsic Properties:
The key to its unique utility is the presence of two distinct and orthogonally reactive sites:
-
The Electrophilic Chloroacetamide Moiety: The acetyl group is a moderate electron-withdrawing group (EWG). Its presence on the phenyl ring inductively pulls electron density away from the amide nitrogen and, consequently, from the α-carbon. This electronic effect enhances the electrophilicity of the α-carbon, making it more reactive towards nucleophiles compared to analogues with electron-donating or unsubstituted phenyl rings.[4]
-
The Versatile Acetyl Functional Handle: The acetyl group's carbonyl carbon serves as a second, independent electrophilic site. It is a gateway to a vast array of classical carbonyl chemistry, including condensations, reductions, and derivatizations to form imines, oximes, and hydrazones. This functionality is pivotal for constructing complex heterocyclic scaffolds appended to the core structure.[7][8]
This dual-reactivity profile allows for a two-pronged synthetic strategy, where one site can be reacted while preserving the other for subsequent transformations, or both can be used in sequential one-pot reactions.
Comparative Analysis: Reactivity and Synthetic Scope
To fully appreciate the advantages of this compound, we will compare it against three representative N-aryl-2-chloroacetamides:
-
N-phenyl-2-chloroacetamide (Baseline, unsubstituted)
-
N-(4-methoxyphenyl)-2-chloroacetamide (Electron-Donating Group, EDG)
-
N-(4-chlorophenyl)-2-chloroacetamide (Electron-Withdrawing Group, EWG)
Comparison of Electrophilic Reactivity
The primary reaction of the chloroacetamide moiety is nucleophilic substitution. The rate of this reaction is directly influenced by the electronic nature of the substituent on the aryl ring.[4] Electron-withdrawing groups increase the partial positive charge on the α-carbon, accelerating the reaction, while electron-donating groups have the opposite effect.
| Compound | Aryl Substituent | Electronic Effect | Predicted Reactivity Rank (High to Low) | Rationale |
| This compound | 3-Acetyl | Electron-Withdrawing (EWG) | 1 | The acetyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | Electron-Withdrawing (EWG) | 2 | The chloro group is also an EWG, increasing reactivity over the baseline, but is generally considered less strongly withdrawing than an acetyl group in this context. |
| N-phenyl-2-chloroacetamide | None | Neutral (Baseline) | 3 | Represents the baseline standard for reactivity in this series. |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-Methoxy | Electron-Donating (EDG) | 4 | The methoxy group donates electron density to the ring, which slightly reduces the electrophilicity of the α-carbon, thus decreasing reactivity. |
This predictable trend allows chemists to select the synthon with the appropriate kinetic profile for their specific application. For instance, in the development of targeted covalent inhibitors where rapid bond formation with a biological nucleophile like cysteine is desired, a more reactive chloroacetamide is often preferred.[9]
Comparison of Synthetic Versatility
This is the critical differentiator. The presence of a secondary reactive handle dramatically expands the synthetic possibilities of a synthon.
| Compound | Nucleophilic Substitution | Secondary Derivatization | Potential Products | Synthetic Versatility |
| This compound | Yes (at C-Cl) | Yes (at Acetyl group) | Diverse heterocycles (e.g., chalcones, pyrazoles, thiazoles), bi-functional molecules.[2][3] | High |
| N-(4-chlorophenyl)-2-chloroacetamide | Yes (at C-Cl) | No | Simple substitution products. | Low |
| N-phenyl-2-chloroacetamide | Yes (at C-Cl) | No | Simple substitution products. | Low |
| N-(4-methoxyphenyl)-2-chloroacetamide | Yes (at C-Cl) | No | Simple substitution products. | Low |
As the table clearly illustrates, this compound is not merely a reactive electrophile but a multifunctional scaffold, enabling the construction of significantly more complex and diverse molecules than its counterparts.
Experimental Protocols & Methodologies
To provide a practical framework, we describe validated protocols for synthesis, comparative analysis, and derivatization.
Protocol 1: General Synthesis of N-Aryl-2-chloroacetamides
This procedure details the standard chloroacetylation of an aromatic amine, a robust and widely used method.[3][10]
Rationale: This is a classic nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of chloroacetyl chloride. A mild base is used to quench the HCl byproduct. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Step-by-Step Methodology:
-
Dissolve the corresponding substituted aniline (1.0 eq) in dry dichloromethane (DCM, 10 mL per 10 mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution.[11][12]
-
Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-aryl-2-chloroacetamide.
Workflow for Synthesis of N-Aryl-2-chloroacetamides
Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.
Protocol 2: Comparative Kinetic Analysis via HPLC
This protocol provides a method to empirically validate the predicted reactivity differences.
Rationale: By reacting each chloroacetamide with a strong nucleophile like glutathione (GSH) under pseudo-first-order conditions (large excess of GSH), the rate of disappearance of the starting material can be monitored by HPLC. The rate constant provides a quantitative measure of reactivity.[4][13]
Step-by-Step Methodology:
-
Stock Solutions: Prepare 10 mM stock solutions of each N-aryl-2-chloroacetamide in acetonitrile. Prepare a 250 mM stock solution of glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).
-
Reaction Initiation: To initiate the reaction, add 20 µL of a chloroacetamide stock solution to 980 µL of the GSH buffer solution in a temperature-controlled autosampler vial at 25 °C. The final concentrations will be 200 µM chloroacetamide and ~245 mM GSH.
-
HPLC Monitoring: Immediately inject 10 µL of the reaction mixture onto a C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 10 minutes) and monitor the absorbance at a suitable wavelength (e.g., 254 nm).
-
Repeat injections at regular time intervals (e.g., every 5 minutes for reactive compounds, every 30 minutes for less reactive ones) for a period sufficient to observe >80% conversion.
-
Data Analysis: Integrate the peak area of the starting chloroacetamide at each time point. Plot the natural logarithm of the peak area (ln(Area)) versus time. The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for each compound.
Protocol 3: Exemplary Synthesis of a Chalcone Derivative
This protocol demonstrates the unique utility of the acetyl group in this compound.
Rationale: This is a Claisen-Schmidt condensation, a base-catalyzed reaction between an enolizable ketone (the acetyl group) and an aldehyde. This reaction is not possible with the other compared synthons.[2][3]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq) in ethanol (20 mL).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-18 hours. A precipitate will typically form.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude chalcone derivative by recrystallization from ethanol.
Unique Synthetic Pathways of this compound
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A Comparative Guide to the Structural Confirmation of Novel N-(3-Acetylphenyl)-2-chloroacetamide Derivatives
In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation.[1][2][3] For novel N-(3-Acetylphenyl)-2-chloroacetamide derivatives, a class of compounds with potential pharmacological applications, a multi-faceted analytical approach is essential to ensure the integrity of the synthesized structure. This guide provides an in-depth comparison of the primary spectroscopic and analytical techniques employed for this purpose, grounded in both theoretical principles and practical application.
The elucidation of a chemical structure is a systematic process that combines data from various analytical methods to piece together the molecular puzzle.[4][5] For this compound and its derivatives, the expected structure contains several key features: a substituted aromatic ring, an amide linkage, an acetyl group, and a chloroacetamide moiety. Each of these functional groups will produce characteristic signals in different spectroscopic analyses.
Workflow for Structural Elucidation
A logical and efficient workflow is critical for the comprehensive structural analysis of a novel compound. The process typically begins with techniques that provide information about the functional groups present and the overall molecular framework, followed by methods that offer detailed connectivity and, ultimately, the three-dimensional arrangement of atoms.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is an essential first step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the novel compound.[4][6] This information is critical for confirming that the desired reaction has occurred and for guiding the interpretation of subsequent spectroscopic data.
Causality in Experimental Choice: Electron Impact (EI) ionization is a common choice for relatively small, stable organic molecules as it can produce a rich fragmentation pattern, offering clues about the molecule's structure.[7] Electrospray Ionization (ESI), a softer ionization technique, is also frequently used, especially in conjunction with liquid chromatography (LC-MS), as it often keeps the molecular ion intact.[8]
Expected Data for this compound:
The molecular formula for the parent compound is C₁₀H₁₀ClNO₂[9], with a molecular weight of approximately 211.65 g/mol [10]. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak (M+).
Table 1: Hypothetical High-Resolution Mass Spectrometry Data and Fragmentation Pattern for this compound
| m/z (Observed) | m/z (Calculated) | Ion Formula | Assignment |
| 211.0400 | 211.0400 | [C₁₀H₁₀³⁵ClNO₂]⁺ | Molecular Ion (M⁺) |
| 213.0371 | 213.0371 | [C₁₀H₁₀³⁷ClNO₂]⁺ | M+2 Isotope Peak |
| 196.0165 | 196.0165 | [C₉H₇³⁵ClNO₂]⁺ | [M - CH₃]⁺ |
| 168.0216 | 168.0216 | [C₈H₇³⁵ClNO]⁺ | [M - COCH₃]⁺ |
| 134.0502 | 134.0502 | [C₈H₈NO]⁺ | [M - CH₂Cl]⁺ |
| 77.0391 | 77.0391 | [C₆H₅]⁺ | Phenyl Fragment |
| 43.0184 | 43.0184 | [C₂H₃O]⁺ | Acetyl Fragment [CH₃CO]⁺ |
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the compound class.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[4][5][6] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.
Causality in Experimental Choice: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework.[11][12] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, which are invaluable for complex structures.
Expected ¹H NMR Data for this compound (in CDCl₃):
-
Amide Proton (N-H): A broad singlet around δ 8.0-9.0 ppm.
-
Aromatic Protons: Four protons in the aromatic region (δ 7.0-8.0 ppm) exhibiting a splitting pattern consistent with a 1,3-disubstituted benzene ring.
-
Chloroacetyl Methylene Protons (-CH₂Cl): A singlet around δ 4.1-4.3 ppm.[13]
-
Acetyl Methyl Protons (-COCH₃): A singlet around δ 2.6 ppm.
Expected ¹³C NMR Data for this compound (in CDCl₃):
-
Carbonyl Carbons (C=O): Two signals in the range of δ 165-200 ppm (one for the amide and one for the ketone).
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm).
-
Chloroacetyl Methylene Carbon (-CH₂Cl): A signal around δ 42-45 ppm.
-
Acetyl Methyl Carbon (-COCH₃): A signal around δ 26-28 ppm.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -COCH₃ | 2.62 | s | 3H | 26.7 |
| -CH₂Cl | 4.25 | s | 2H | 42.9 |
| Aromatic C-H | 7.45 - 7.95 | m | 4H | 119.5, 124.3, 129.2, 131.8 |
| Aromatic Quaternary C | - | - | - | 137.9, 138.5 |
| Amide N-H | 8.51 | br s | 1H | - |
| Amide C=O | - | - | - | 164.8 |
| Ketone C=O | - | - | - | 197.5 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][6]
Causality in Experimental Choice: For this compound, FTIR is particularly useful for confirming the presence of the amide and ketone carbonyl groups, the N-H bond of the amide, and the C-Cl bond.[14]
Expected FTIR Absorption Bands:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.[15]
-
C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.[15]
-
N-H Bend (Amide II band): A peak around 1530-1550 cm⁻¹.[15]
-
C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Table 3: Characteristic FTIR Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | Medium |
| C-H Stretch (Aromatic) | ~3050 | Medium |
| C-H Stretch (Alkyl) | ~2950 | Medium |
| C=O Stretch (Ketone) | ~1690 | Strong |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | ~1540 | Medium |
| C-Cl Stretch | ~750 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR accessory. Then, collect the sample spectrum. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber.[7]
X-ray Crystallography: The Definitive 3D Structure
For an unequivocal confirmation of the molecular structure, including its three-dimensional arrangement and, if applicable, absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[16][17][18][19] This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof.
Causality in Experimental Choice: While NMR, MS, and FTIR can provide strong evidence for the proposed structure, X-ray crystallography gives a direct visualization of the molecule in the solid state.[16][18] This is particularly important for resolving any ambiguities that may arise from the interpretation of spectroscopic data and for confirming the regiochemistry of the substitution on the aromatic ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
Caption: A comparison of the information provided by each analytical technique.
Conclusion
The structural confirmation of novel this compound derivatives requires a synergistic application of multiple analytical techniques. Mass spectrometry and FTIR provide the initial, crucial pieces of the puzzle regarding molecular weight and functional groups. NMR spectroscopy then offers a detailed map of the atomic connectivity. Finally, for absolute and unambiguous proof, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By comparing and integrating the data from these methods, researchers can confidently establish the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.[20]
References
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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MacGillivray, L. R., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 58(44), 15648-15652. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery? Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8683–8691. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Hadjipavlou-Litina, D., et al. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 68(1), 24-34. Retrieved from [Link]
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
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ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Frontiers. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]
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A Comparative Guide to the Synthetic Utility of N-(3-Acetylphenyl)-2-chloroacetamide Versus Other Alkylating Agents
This guide provides an in-depth comparison of N-(3-Acetylphenyl)-2-chloroacetamide against other common classes of alkylating agents. Designed for researchers, scientists, and professionals in drug development, our analysis moves beyond simple cataloging of properties to explore the mechanistic nuances and strategic considerations that guide the choice of an alkylating agent in complex synthetic workflows. We will provide objective, data-supported insights into the performance, reactivity, and specialized applications of these critical reagents.
Introduction: The Role and Diversity of Alkylating Agents
Alkylating agents are fundamental tools in organic synthesis, enabling the covalent modification of nucleophiles through the transfer of an alkyl group. This broad class of reagents is defined by the presence of an electrophilic carbon center and a suitable leaving group. Their utility spans from simple modifications of functional groups to the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.
The reactivity of an alkylating agent is not a monolithic property; it is a finely-tuned characteristic governed by the nature of the leaving group, the stability of the carbocation (or transition state), and the steric environment of the electrophilic center. In this guide, we focus on This compound , an α-haloamide, and compare its synthetic profile with two benchmark agents representing distinct reactivity classes:
-
Iodoacetamide: A highly reactive α-haloamide, widely used for its rapid kinetics.
-
Phenacyl Bromide (α-Bromoacetophenone): A representative α-haloketone, celebrated for its versatility in heterocyclic synthesis.
Through this comparison, we will demonstrate that the utility of this compound lies not in its sheer reactivity, but in its role as a bifunctional, structural building block for targeted synthetic applications.
Section 1: Mechanistic Foundations and Comparative Reactivity
The primary mechanism for the agents discussed here is the bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic α-carbon, displacing the halide leaving group in a single, concerted step.
Caption: General SN2 mechanism for α-halo carbonyl compounds.
The rate and success of this reaction are critically dependent on two factors:
-
The Leaving Group: The ability of the halide (X⁻) to depart is paramount. It is inversely related to its basicity. The conjugate acids of the halides follow the acidity trend HI > HBr > HCl. Consequently, the leaving group ability is I⁻ > Br⁻ > Cl⁻. This fundamental principle dictates that iodoacetamide is intrinsically more reactive than its chloroacetamide counterpart.
-
The Electrophile: The carbonyl group (amide or ketone) activates the adjacent α-carbon towards nucleophilic attack by withdrawing electron density through induction.
While both chloroacetamides and iodoacetamides are effective alkylating agents, their differing reactivity profiles lead to important considerations regarding side reactions, particularly in complex environments like proteomics. Chloroacetamide derivatives are generally less reactive but can be more specific towards highly nucleophilic targets like thiols.[1] However, they have been shown to cause significantly more oxidation of methionine residues compared to iodoacetamide.[1][2] Iodoacetamide's high reactivity makes it efficient but also more prone to non-specific alkylation of other nucleophilic amino acid residues such as lysine and histidine.[3][4]
Data Presentation: Comparative Performance at a Glance
The following table summarizes the key characteristics and typical applications of the three agent classes.
| Feature | This compound | Iodoacetamide | Phenacyl Bromide (α-Haloketone) |
| Reactive Group | α-Chloroamide | α-Iodoamide | α-Bromoketone |
| Relative Reactivity | Moderate | High | High |
| Leaving Group | Chloride (Cl⁻) | Iodide (I⁻) | Bromide (Br⁻) |
| Common Nucleophiles | N, S, O nucleophiles | Cysteine thiols, general nucleophiles | N, S, O, C nucleophiles |
| Key Side Reactions | Potential for methionine oxidation | Alkylation of Lys, His, Met; light sensitive | Self-condensation under basic conditions |
| Primary Synthetic Utility | Bifunctional intermediate for heterocycle synthesis | Cysteine modification in proteomics, peptide mapping | Versatile synthon for diverse heterocyclic scaffolds[5] |
Section 2: Synthetic Utility and Strategic Applications
The choice of an alkylating agent is dictated by the synthetic goal. While some are used as general-purpose reagents, others, like this compound, serve as specialized structural units.
This compound: The Bifunctional Building Block
Research demonstrates that the primary value of this compound is not as a simple alkylating agent, but as a key intermediate in the synthesis of more complex molecules.[6] Its structure contains two reactive sites: the electrophilic chloroacetamide moiety and the nucleophilic acetyl group (or positions on the aromatic ring activated by it). This dual functionality allows for its use in constructing heterocyclic systems where the entire molecule is incorporated.[6]
Notable applications include:
-
Precursor to Chalcones: The acetyl group can undergo Claisen-Schmidt condensation with aldehydes. The resulting chalcone can then be used to build pyrimidine rings, with the chloroacetamide group carried through for subsequent modification.[6]
-
Synthesis of Pharmaceuticals: This compound is a known precursor in synthetic routes to drugs like Zaleplon.[7] It has also been identified in forensic analyses of failed clandestine syntheses of Alprazolam, highlighting its role as a key intermediate in benzodiazepine synthesis.[8][9]
Iodoacetamide: The High-Activity Probe
Iodoacetamide is the reagent of choice when rapid and near-quantitative alkylation is required, especially for soft nucleophiles like thiols.[1][2] Its high reactivity, driven by the excellent iodide leaving group, makes it a staple in proteomics for the alkylation of cysteine residues to prevent disulfide bond formation during peptide analysis.[2][4] It is also widely used as an irreversible inhibitor in enzyme mechanism studies.[3]
Phenacyl Bromide: The Versatile Heterocycle Synthon
α-Haloketones are arguably one of the most powerful and versatile classes of synthons for heterocyclic chemistry.[5] Phenacyl bromide can react with a vast array of binucleophiles to generate an extensive library of five- and six-membered heterocycles, including furans, thiophenes, pyrroles, imidazoles, and thiazoles. Its utility lies in providing a C-C-O or C-C-N fragment that can be readily cyclized.
Section 3: Experimental Protocols and Workflows
To provide a practical context, we present validated protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the standard method for N-acylation of an aniline derivative.[6][10][11]
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Magnetic stirrer, ice bath, round-bottom flask, dropping funnel
Procedure:
-
Dissolve 3'-aminoacetophenone in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Add TEA or K₂CO₃ to the solution and stir for 10 minutes.
-
In a dropping funnel, dissolve chloroacetyl chloride in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Alkylation of a Secondary Amine
This protocol demonstrates the use of this compound as an alkylating agent, based on general procedures for alkylating piperazine derivatives.[6]
Materials:
-
This compound (1.0 eq)
-
Piperazine derivative (e.g., 1-(pyridin-2-yl)piperazine) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount, 0.1 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a solution of the piperazine derivative in anhydrous DMF, add K₂CO₃ and a catalytic amount of KI.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC. The KI facilitates the reaction via an in situ Finkelstein reaction, transiently forming the more reactive iodo-intermediate.
-
After completion, cool the reaction to room temperature and pour it into a large volume of ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the product by column chromatography or recrystallization.
Conclusion and Outlook
This guide has systematically compared this compound with iodoacetamide and phenacyl bromide, revealing distinct domains of synthetic utility.
-
This compound is not a general-purpose alkylating agent but a specialized bifunctional intermediate . Its value is realized in multi-step syntheses where its entire structure is integrated into a final target, typically a complex heterocyclic or pharmaceutical compound. Its moderate reactivity is often sufficient for these dedicated pathways.
-
Iodoacetamide is a high-reactivity agent prized for its speed and efficiency in labeling and inhibition studies, particularly in biochemical applications where exhaustive modification of thiols is the primary goal.
-
Phenacyl Bromide represents a class of highly versatile synthons . Its utility lies in its ability to react with a wide range of nucleophiles to construct a diverse array of foundational heterocyclic scaffolds.
For the practicing scientist, the selection of an alkylating agent is a strategic decision. If the goal is to introduce a simple alkyl group with high efficiency, an iodo- or bromo- derivative is often preferred. If the goal is to build a complex molecular framework, a bifunctional reagent like this compound becomes an invaluable and strategic tool.
References
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Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link][1][2][12]
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Hains, P. G., et al. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive. [Link][1][12]
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Fedorova, M., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link][4]
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Sun, B., et al. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link][13]
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Abdel-Latif, E., & Gaffer, H. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link][6]
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ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link][14]
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Obradović, D. V., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link][10]
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Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link][16]
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Papsun, D. M., et al. (2023). Compounds identified in an illicit generic Xanax tablet are the result of a failed synthesis of alprazolam. PubMed. [Link][8]
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Aher, R. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link][11]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-(3-Acetylphenyl)-2-chloroacetamide
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is defined not only by our innovations but also by our unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0), ensuring the protection of laboratory personnel and the environment.
While specific safety data for this compound is not extensively published, a conservative and scientifically sound approach is to base handling and disposal procedures on the well-documented hazards of its core functional group: the chloroacetamide moiety. The reactivity and toxicity of this group are the primary determinants of the compound's hazardous characteristics, a principle applied in analogous safety assessments[1]. Therefore, this guide incorporates data from the closely related compound, 2-chloroacetamide, to establish a robust and cautious disposal framework.
Hazard Characterization: The Foundation of Safe Disposal
A thorough understanding of a chemical's hazards is the non-negotiable first step in defining its disposal pathway. Based on available data, this compound must be treated as a hazardous substance. Its disposal is therefore governed by stringent federal and local regulations.
The hazard profile, compiled from available GHS classifications and data from analogous compounds, mandates that this chemical be handled as hazardous waste[2][3][4].
| Hazard Category | GHS Hazard Statement | Implication for Handling and Disposal | Primary Data Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302: Toxic/Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Requires the use of Personal Protective Equipment (PPE) to prevent ingestion, skin contact, and inhalation. All waste, including contaminated PPE, must be treated as toxic. | PubChem[2], 2-chloroacetamide SDS[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritationH317: May cause an allergic skin reaction | Chemical-resistant gloves are mandatory. Any skin contact should be treated as a serious exposure. This sensitizing potential means even trace amounts in waste can be hazardous. | PubChem[2], 2-chloroacetamide SDS[3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Chemical splash goggles and/or a face shield are essential. | PubChem[2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | This classification requires stringent containment to prevent any environmental release and necessitates handling the material as a substance with long-term health risks. | 2-chloroacetamide SDS[3] |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life | Prohibits disposal down the drain. All waste must be contained to prevent release into waterways. | 2-chloroacetamide SDS |
Regulatory Framework: Ensuring Compliance
The disposal of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal[6].
Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training, hazard communication, and emergency planning for personnel handling hazardous waste[7][8][9]. Researchers and their institutions must adhere to both EPA and OSHA regulations, as well as any applicable state and local rules, which may be more stringent.
Disposal Workflow: A Step-by-Step Protocol
Adherence to a strict, procedural methodology is essential for safety and compliance. The following protocol outlines the necessary steps for managing this compound waste from generation to final disposal.
Step 1: Waste Identification and Segregation
Proper disposal begins at the point of generation. All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated reaction mixtures.
-
Used chromatography materials.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated Personal Protective Equipment (PPE).
-
Spill cleanup materials.
Causality: This waste stream must be segregated from all other chemical waste. Co-mingling can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risks. Never mix this waste with non-hazardous trash[1].
Step 2: Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following minimum PPE is required when handling the waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before use.
-
Eye Protection: Chemical safety goggles. A face shield should be used if there is a splash hazard.
-
Skin and Body Protection: A lab coat. Ensure clothing fully covers exposed skin.
All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risk[1].
Step 3: Containment and Labeling
-
Container Selection: Use a designated, leak-proof waste container made of a compatible material (e.g., polyethylene). The container must have a secure, tight-fitting lid and be in good condition. Keep the container closed unless actively adding waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Toxic," "Irritant," "Reprotoxic"
-
The accumulation start date (the date the first drop of waste was added).
-
Causality: Proper labeling is an OSHA and EPA requirement that ensures safe handling by all personnel and is critical for the disposal vendor to correctly process the waste[6].
Step 4: On-Site Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA must be under the control of the laboratory personnel. Follow your institution's specific guidelines regarding the maximum volume of waste and the time allowed for accumulation before it must be moved to a central storage facility[10].
Step 5: Final Disposal
This compound waste must not be disposed of in landfill or via sanitary sewer systems.
-
Engage Professionals: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[1][11].
-
Recommended Disposal Method: The standard and most effective method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products[1][11].
-
Documentation: Ensure a hazardous waste manifest is completed to track the waste from your facility to the final disposal site, fulfilling the "cradle-to-grave" requirement[10].
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-Up: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place all cleanup materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste[1].
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[12].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12].
Provide the Safety Data Sheet (or this guide) to the responding medical personnel.
References
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- Safety Data Sheet - 2-Chloroacetamide. (n.d.). Fisher Scientific.
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- 2-Chloroacetamide Safety Data Sheet. (2015). Eurofins.
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- Safety Data Sheet - Acetamide, N-(2-chlorophenyl)-. (2025). Thermo Fisher Scientific.
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A Comprehensive Guide to the Safe Handling of N-(3-Acetylphenyl)-2-chloroacetamide
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. N-(3-Acetylphenyl)-2-chloroacetamide, a compound of interest for its potential biological activities, necessitates a rigorous and informed approach to laboratory safety.[1][2] This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost regard for personal and environmental safety. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so in the safest manner possible, building a foundation of deep trust.
Understanding the Hazard Profile
This compound is classified with significant health hazards that demand careful attention. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
These classifications are the cornerstone of our safety protocols, informing every recommendation for personal protective equipment and handling procedures.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |
Table 1: GHS Hazard Profile for this compound.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, explaining the rationale behind each choice.
Eye and Face Protection: A Critical Barrier
Given the risk of serious eye damage, robust eye and face protection is paramount.
-
Mandatory: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[4][5] These provide a seal around the eyes, protecting against splashes and fine dust.
-
Recommended for Splash Risk: When handling solutions or in situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection: Preventing Dermal Exposure
To mitigate the risks of skin irritation and dermal toxicity, comprehensive skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged or immersive contact, it is advisable to consult glove manufacturer data for breakthrough times. Always inspect gloves for signs of degradation before use and practice proper glove removal techniques to avoid contaminating your skin.[7][8]
-
Laboratory Coat: A standard laboratory coat is required to protect street clothing and provide an additional layer of protection.
-
Additional Protective Clothing: For larger scale operations or situations with a high risk of contamination, consider the use of chemical-resistant aprons or coveralls.[6][9]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Due to the compound's acute inhalation toxicity and potential to cause respiratory irritation, respiratory protection is a critical consideration.
-
Engineering Controls First: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.[1][4]
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[4][7] For powdered substances, a particulate filter respirator (e.g., N95, N100) is appropriate.[6][7] A full-face respirator provides the highest level of protection for both the respiratory system and the face.
Caption: Waste disposal decision workflow for this compound.
By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while ensuring the protection of yourself, your colleagues, and the environment. Our commitment to your safety extends beyond the product, providing you with the critical information needed to conduct your research responsibly.
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Abdel-Latif, E., & Moustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

